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  • Product: 1-Tert-butylpiperidine-2,4-dione
  • CAS: 90608-67-6

Core Science & Biosynthesis

Foundational

Advanced Synthetic and Application Guide: 1-Tert-butylpiperidine-2,4-dione (CAS: 90608-67-6)

In modern medicinal chemistry, the strategic selection of heterocyclic scaffolds dictates the trajectory of a drug discovery program. As a Senior Application Scientist, I frequently leverage 1-tert-butylpiperidine-2,4-di...

Author: BenchChem Technical Support Team. Date: March 2026

In modern medicinal chemistry, the strategic selection of heterocyclic scaffolds dictates the trajectory of a drug discovery program. As a Senior Application Scientist, I frequently leverage 1-tert-butylpiperidine-2,4-dione as a foundational building block. This compound represents a masterclass in structural design: the piperidine-2,4-dione core provides orthogonal reactivity centers, while the bulky tert-butyl group acts as a permanent steric shield, locking the ring conformation and preventing unwanted N-oxidation or N-alkylation during aggressive downstream library synthesis.

This whitepaper provides an in-depth technical analysis of its physicochemical properties, divergent reactivity pathways, and a field-validated synthetic methodology designed for high-fidelity scale-up.

Physicochemical & Analytical Profiling

Understanding the baseline quantitative metrics of a scaffold is critical for predicting its behavior in both synthetic workflows and biological systems. The data below consolidates the core parameters required for analytical validation and pharmacokinetic modeling.

Table 1: Physicochemical and Mass Spectrometry Profile

ParameterValueAnalytical Significance
CAS Number 90608-67-6Unique registry identifier[1].
Molecular Formula C9H15NO2Confirms elemental composition[1].
Molecular Weight 169.22 g/mol Optimal low-MW fragment for lead generation[1].
Exact Mass 169.1103 DaTarget value for High-Resolution Mass Spectrometry (HRMS)[1].
Melting Point 92–96 °CSolid-state metric for purity validation post-crystallization[2].
SMILES String CC(C)(C)N1CCC(=O)CC1=OMachine-readable topological mapping[3].
Predicted [M+H]+ 170.11756 m/zPrimary adduct observed in positive-ion ESI-MS[4].
Topological Polar Surface Area 37.4 ŲIndicates excellent membrane permeability potential[1].
Divergent Reactivity & Pathway Engineering

The true value of 1-tert-butylpiperidine-2,4-dione lies in its dual electrophilic/nucleophilic nature. The scaffold possesses two distinct reactive sites: the highly acidic C3 active methylene (flanked by a lactam and a ketone) and the C4 ketone carbonyl .

By exploiting these sites, chemists can construct complex, three-dimensional architectures such as spirocycles or heavily functionalized dual antagonists, as documented by the 5 journal[5].

Reactivity Core 1-tert-butylpiperidine-2,4-dione C3 C3 Active Methylene (pKa ~12) Core->C3 C4 C4 Ketone Group Core->C4 Knoevenagel Knoevenagel Condensation (Aryl Aldehydes) C3->Knoevenagel Alkylation Electrophilic Alkylation (Alkyl Halides) C3->Alkylation RedAmination Reductive Amination (Amines, NaBH(OAc)3) C4->RedAmination Spiro Spirocycle Formation (via C4) C4->Spiro

Fig 1. Divergent reactivity pathways of the 2,4-dione scaffold at C3 and C4 positions.

Validated Synthetic Methodology

SynthWorkflow Start N-tert-butyl-β-alanine + Meldrum's Acid Activation Carboxyl Activation (EDCI, DMAP, DCM, 0°C to RT) Start->Activation Step 1 Intermediate Acylated Meldrum's Intermediate Activation->Intermediate C-Acylation Cyclization Thermal Cyclization & Decarboxylation (Reflux, 4h) Intermediate->Cyclization Step 2 Product 1-tert-butylpiperidine-2,4-dione (Yield: >65%) Cyclization->Product - Acetone, - CO2

Fig 2. Meldrum's acid-mediated synthetic workflow for 1-tert-butylpiperidine-2,4-dione.

Step 1: Carboxyl Activation and C-Acylation
  • Reagents: N-tert-butyl-β-alanine (1.0 eq), Meldrum's acid (1.1 eq), DMAP (1.5 eq), EDCI (1.2 eq), anhydrous DCM.

  • Procedure:

    • Dissolve N-tert-butyl-β-alanine, Meldrum's acid, and DMAP in anhydrous DCM under a nitrogen atmosphere.

    • Cool the reaction vessel to 0 °C using an ice bath. Causality: Cooling is critical here to prevent the premature thermal decomposition of the highly reactive EDCI-activated intermediate before Meldrum's acid can attack.

    • Add EDCI portion-wise. Allow the mixture to slowly warm to room temperature and stir for 12 hours.

  • Self-Validation Checkpoint: Perform Thin Layer Chromatography (TLC) using DCM:MeOH (95:5). The complete disappearance of the starting amino acid and the emergence of a new, lower-Rf spot confirms successful C-acylation.

Step 2: Thermal Cyclization and Decarboxylation
  • Procedure:

    • Wash the organic layer with 1M HCl, followed by brine, and dry over anhydrous Na₂SO₄. Concentrate the intermediate under reduced pressure.

    • Dissolve the crude intermediate in ethyl acetate (or toluene for higher kinetic energy) and heat to reflux (approx. 77–110 °C) for 4 hours.

    • Causality: Thermal stress deliberately induces the elimination of acetone and carbon dioxide from the Meldrum's acid moiety. This generates a transient, highly reactive ketene that immediately undergoes intramolecular cyclization with the secondary amine, forging the 2,4-dione system.

  • Self-Validation Checkpoint: Monitor the reaction via an inert gas oil bubbler. The cessation of CO₂ gas evolution serves as a reliable, macroscopic indicator that the decarboxylative cyclization is complete.

Step 3: Isolation and Analytical Validation
  • Procedure: Concentrate the reaction mixture to 20% of its volume and cool to 4 °C overnight to induce crystallization. Collect the solid via vacuum filtration.

  • Self-Validation Checkpoint:

    • Melting Point: Verify the solid melts sharply between 92–96 °C, matching standard reference data[2].

    • ¹H NMR (CDCl₃): Confirm the structural integrity by identifying a sharp 9H singlet at ~1.45 ppm (the tert-butyl group) and a distinct 2H singlet at ~3.3 ppm, which corresponds to the isolated C3 active methylene protons.

Safety & Handling Protocols

According to the safety data provided by , 1-tert-butylpiperidine-2,4-dione is classified under GHS as an irritant. It carries the following hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Mandatory Precautions: All handling, including weighing and transfer, must be conducted within a certified chemical fume hood. Standard PPE (nitrile gloves, safety goggles, and a lab coat) is strictly required to prevent dermal and ocular exposure. Store the compound at -10 °C to maintain long-term stability[2].

References
  • PubChemLite. "90608-67-6 (C9H15NO2) Mass Spectrometry Data". Available at:[Link]

  • Organic & Biomolecular Chemistry. "Construction of piperidine-2,4-dione-type azaheterocycles and their application in modern drug development and natural product synthesis". Available at:[Link]

Sources

Exploratory

The Application and Synthesis of 1-tert-Butylpiperidine-2,4-dione: A Privileged Scaffold in Drug Discovery

Executive Summary In modern medicinal chemistry, the architectural rigidification of drug candidates is a proven strategy to enhance target affinity and metabolic stability. 1-tert-Butylpiperidine-2,4-dione (CAS: 90608-6...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the architectural rigidification of drug candidates is a proven strategy to enhance target affinity and metabolic stability. 1-tert-Butylpiperidine-2,4-dione (CAS: 90608-67-6) has emerged as a highly versatile, privileged azaheterocyclic scaffold[1]. Characterized by its embedded β-keto amide motif and the sterically demanding tert-butyl group, this molecule serves as a critical building block for synthesizing complex alkaloids, spirocycles, and protein-protein interaction (PPI) mimics[2][3].

This whitepaper provides an in-depth technical analysis of 1-tert-butylpiperidine-2,4-dione, detailing its physicochemical profile, orthogonal reactivity, and a field-proven, self-validating synthetic methodology designed for scalable drug development.

Physicochemical Profiling

Understanding the physical and computational properties of a scaffold is essential for predicting its behavior in downstream synthesis and its ultimate impact on a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) profile. The low Topological Polar Surface Area (TPSA) and favorable partition coefficient (XLogP) suggest excellent membrane permeability, adhering strictly to Lipinski’s Rule of Five[1][4].

Table 1: Physicochemical & Computational Data
PropertyValueSignificance in Drug Design
CAS Number 90608-67-6Unique chemical identifier[1].
Molecular Formula C9H15NO2Defines the heavy atom count (12)[1].
Molecular Weight 169.22 g/mol Low MW allows for extensive downstream functionalization without exceeding the 500 Da limit[1].
Melting Point 92–96 °CIndicates a stable, crystalline solid at room temperature, facilitating purification and storage[5].
TPSA 37.4 ŲHighly favorable for blood-brain barrier (BBB) penetration and oral bioavailability[1].
Predicted XLogP 0.4Optimal lipophilicity for aqueous solubility while maintaining membrane permeability[4].

Mechanistic Insights & Orthogonal Reactivity

The synthetic utility of 1-tert-butylpiperidine-2,4-dione stems from its highly orthogonal reactivity profile. As a Senior Application Scientist, recognizing the causality behind these reactive nodes allows for the rational design of complex molecular architectures.

  • C4 Ketone (Electrophilic Center): The ketone at the 4-position is highly electrophilic and is the primary target for reductive aminations, Grignard additions, and Wittig olefinations[6].

  • C3 Active Methylene (Nucleophilic Center): Flanked by the C2 amide and C4 ketone, the C3 protons are highly acidic (pKa ~11–13). This active methylene readily undergoes Knoevenagel condensations, alkylations, and electrophilic halogenations[3].

  • N1 tert-Butyl Group (Steric Anchor): The bulky tert-butyl group is not merely a protecting group; it dictates the molecule's 3D conformation. It forces the piperidine ring into a chair conformation with the tert-butyl group occupying an equatorial position, thereby directing incoming nucleophiles to attack the C4 ketone stereoselectively from the less hindered face[2].

Reactivity Core 1-tert-butylpiperidine-2,4-dione C3 C3 Position (Active Methylene) Core->C3 C4 C4 Position (Ketone Carbonyl) Core->C4 N1 N1 Position (tert-Butyl Group) Core->N1 Rxn1 Knoevenagel Condensation Electrophilic Halogenation C3->Rxn1 Rxn2 Reductive Amination Nucleophilic Addition C4->Rxn2 Rxn3 Steric Shielding Lipophilic Anchor N1->Rxn3

Reactivity map highlighting the orthogonal functionalization nodes of the scaffold.

Synthetic Methodologies & Standard Operating Procedure (SOP)

While alternative routes such as the Meldrum's acid cyclization exist[7], they often suffer from polymerization risks when applied to secondary amines. To ensure maximum trustworthiness and scalability, the Dieckmann Condensation Route is the industry standard. This 4-step protocol is a self-validating system that guarantees absolute regiocontrol.

Synthesis N1 tert-Butylamine + Ethyl Acrylate N2 Secondary Amine Intermediate N1->N2 Michael Addition N3 Diester Intermediate N2->N3 N-Acylation (Malonyl Chloride) N4 β-Keto Ester Cyclized N3->N4 Dieckmann Cyclization N5 1-tert-butylpiperidine -2,4-dione N4->N5 Decarboxylation (HCl, Δ)

Workflow of the Dieckmann Condensation route to 1-tert-butylpiperidine-2,4-dione.

Step-by-Step Methodology

Phase 1: Aza-Michael Addition

  • Procedure: To a stirred solution of tert-butylamine (1.0 eq) in absolute ethanol at 0 °C, ethyl acrylate (1.05 eq) is added dropwise. The reaction is warmed to room temperature and stirred for 12 hours.

  • Causality: Ethanol is chosen as the solvent because it stabilizes the transition state via hydrogen bonding, significantly accelerating the conjugate addition.

  • Self-Validation: The reaction is complete when the acrylate double bond signals (5.8–6.4 ppm) disappear entirely in the 1 H NMR spectrum.

Phase 2: N-Acylation

  • Procedure: The resulting secondary amine is dissolved in anhydrous dichloromethane (DCM) with triethylamine (Et 3​ N, 1.2 eq). Ethyl malonyl chloride (1.1 eq) is added dropwise at 0 °C.

  • Causality: Et 3​ N acts as an acid scavenger. It neutralizes the highly corrosive HCl byproduct, preventing the protonation of the secondary amine, which would otherwise halt the nucleophilic attack.

  • Self-Validation: Thin-Layer Chromatography (TLC) will reveal a new, less polar spot, indicating the successful masking of the polar amine into an amide.

Phase 3: Dieckmann Cyclization

  • Procedure: The diester intermediate is treated with sodium ethoxide (NaOEt, 1.2 eq) in ethanol at reflux for 4 hours.

  • Causality: NaOEt is specifically chosen to match the ethyl esters, preventing unwanted transesterification side products. The strong base deprotonates the active methylene, driving the intramolecular thermodynamic formation of the 6-membered enolate.

  • Self-Validation: The reaction mixture will transition to a deep yellow/orange color, serving as a visual marker for the formation of the extended, conjugated enolate system.

Phase 4: Hydrolysis and Decarboxylation

  • Procedure: The crude cyclized β-keto ester is refluxed in 10% aqueous HCl for 6 hours.

  • Causality: Acidic conditions hydrolyze the ester to a β-keto acid. This intermediate is thermally unstable and undergoes a 6-membered cyclic transition state to extrude carbon dioxide, yielding the final target.

  • Self-Validation: Vigorous gas evolution (CO 2​ ) acts as a real-time kinetic marker. Once bubbling ceases, the reaction is complete. Final validation via 1 H NMR will confirm the loss of the ethyl group and the appearance of the diagnostic C3 active methylene singlet at ~3.3 ppm.

Applications in Drug Discovery

The 1-tert-butylpiperidine-2,4-dione scaffold is heavily utilized in the synthesis of biologically active compounds. Notably, it serves as a precursor for the reductive heterocyclization of quinoline-4-amines, which are potent antimicrobial and antimalarial agents[7]. Furthermore, the scaffold is instrumental in the synthesis of polyfunctionalized chiral building blocks for alkaloid synthesis[2], and its β-enamino derivatives are employed to create highly specific protein-protein interface mimics[3].

References

  • GuideChem. "1-(tert-butyl)piperidine-2,4-dione 90608-67-6 wiki." 1

  • Sigma-Aldrich. "1-tert-butylpiperidine-2,4-dione | 90608-67-6." 5

  • PubChemLite. "90608-67-6 (C9H15NO2)." 4

  • National Institutes of Health (PMC). "Heterocycle-to-Heterocycle Route to Quinoline-4-amines: Reductive Heterocyclization of 3-(2-Nitrophenyl)isoxazoles." 7

  • American Chemical Society (Organic Letters). "δ-Amino β-Keto Esters, a Designed Polyfunctionalized Chiral Building Block for Alkaloid Synthesis." 2

  • American Chemical Society (Organic Letters). "A Chemoselective Route to β-Enamino Esters and Thioesters." 3

  • ResearchGate. "Regioselective Synthesis of Substituted Piperidine-2,4-diones and Their Derivatives via Dieckmann Cyclizations." 6

Sources

Foundational

1-Tert-butylpiperidine-2,4-dione: Process Chemistry, Orthogonal Reactivity, and Applications in Drug Discovery

Executive Summary In the landscape of modern medicinal chemistry, saturated nitrogen heterocycles serve as privileged scaffolds for drug discovery. Among them, 1-tert-butylpiperidine-2,4-dione stands out as a highly vers...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, saturated nitrogen heterocycles serve as privileged scaffolds for drug discovery. Among them, 1-tert-butylpiperidine-2,4-dione stands out as a highly versatile, orthogonally reactive building block. The presence of the bulky tert-butyl group at the N1 position not only modulates the lipophilicity and pharmacokinetic profile of downstream active pharmaceutical ingredients (APIs) but also provides critical steric shielding during complex synthetic sequences. This technical guide provides an in-depth analysis of its physicochemical properties, validated synthetic protocols, and strategic applications in drug development.

Physicochemical Profiling & Structural Identity

The systematic IUPAC name for this compound is 1-(2-methylpropan-2-yl)piperidine-2,4-dione , though it is universally recognized in literature and commerce by its semi-systematic name, 1-tert-butylpiperidine-2,4-dione[1].

The molecule features a dual-carbonyl system: an amide carbonyl at C2 and a ketone carbonyl at C4. This electronic differentiation is the cornerstone of its utility, allowing for highly regioselective functionalization without the need for transient protecting groups.

Table 1: Quantitative Physicochemical Data
PropertyValue
IUPAC Name 1-tert-butylpiperidine-2,4-dione
Systematic Name 1-(2-methylpropan-2-yl)piperidine-2,4-dione
CAS Registry Number 90608-67-6
Molecular Formula C9H15NO2
Molecular Weight 169.22 g/mol
Melting Point 92 - 96 °C
Topological Polar Surface Area (TPSA) 37.4 Ų
Hydrogen Bond Acceptors 2
SMILES CC(C)(C)N1CCC(=O)CC1=O

Data aggregated from standardized chemical repositories[1],[2].

Mechanistic Synthesis & Process Chemistry

The de novo construction of the piperidine-2,4-dione core is most efficiently achieved via a multi-step sequence culminating in a Dieckmann cyclization[3]. The strategic choice of starting materials establishes the nitrogen substitution early, avoiding the need for late-stage N-alkylation which is often plagued by over-alkylation and poor yields.

Step-by-Step Synthetic Protocol

Phase 1: Aza-Michael Addition

  • Charge a dry, nitrogen-purged round-bottom flask with tert-butylamine (1.0 equiv) and anhydrous methanol (0.5 M).

  • Dropwise add methyl acrylate (1.05 equiv) at 0 °C to control the exothermic conjugate addition.

  • Stir at room temperature for 12 hours. Concentrate in vacuo to yield methyl 3-(tert-butylamino)propanoate.

  • Causality: The slight excess of acrylate drives the reaction to completion, while the low temperature prevents unwanted polymerization of the acrylate monomer.

  • Validation Checkpoint: TLC (Hexane/EtOAc 7:3) should show complete consumption of the primary amine. A ninhydrin stain will shift from dark purple (primary amine) to faint pink/orange (secondary amine), confirming the Aza-Michael addition.

Phase 2: N-Acylation 4. Dissolve the intermediate in anhydrous dichloromethane (DCM) and add triethylamine (1.5 equiv). 5. Cool to 0 °C and add methyl malonyl chloride (1.1 equiv) dropwise. 6. Perform an aqueous workup (1M HCl, then brine) to isolate the N-acyl- β -amino diester.

  • Causality: Triethylamine acts as an acid scavenger to prevent the premature hydrolysis of the ester functionalities by the generated HCl byproduct.

  • Validation Checkpoint: LC-MS analysis of the crude mixture must show the[M+H]+ mass of the N-acyl- β -amino diester. The absence of the starting secondary amine mass confirms complete acylation.

Phase 3: Dieckmann Cyclization & Decarboxylation 7. Dissolve the diester in anhydrous methanol. 8. Add freshly prepared sodium methoxide (1.2 equiv). Heat to reflux for 4-6 hours. 9. Quench with aqueous HCl, then heat the mixture to 80 °C for 2 hours to induce hydrolysis of the remaining ester and subsequent thermal decarboxylation. 10. Extract with ethyl acetate, dry over Na2SO4, and purify via recrystallization to yield pure 1-tert-butylpiperidine-2,4-dione.

  • Causality: The Dieckmann cyclization is a base-mediated intramolecular condensation. The choice of base (sodium methoxide) must perfectly match the ester leaving group (methyl ester) to prevent transesterification, which would lead to a complex mixture of intermediates[3]. Furthermore, strict anhydrous conditions are paramount; trace water will hydrolyze the ester precursors or the alkoxide base, prematurely halting the cyclization[3].

  • Validation Checkpoint: Post-decarboxylation, the evolution of CO2 gas ceases, providing a visual cue of reaction completion. Final purity is confirmed via a sharp melting point of 92-96 °C[2].

Synthesis Workflow Diagram

Synthesis A tert-Butylamine + Methyl Acrylate B Aza-Michael Addition (Intermediate 1) A->B MeOH, rt C N-Acylation (Methyl Malonyl Chloride) B->C Et3N, DCM, 0°C D Dieckmann Cyclization (NaOMe, MeOH) C->D Base catalysis E Hydrolysis & Decarboxylation D->E HCl, Heat F 1-tert-Butylpiperidine -2,4-dione E->F -CO2

Figure 1: Step-by-step synthesis workflow of 1-tert-butylpiperidine-2,4-dione.

Applications in Drug Discovery

The 2,4-dione scaffold is a synthetic chameleon. The C4 ketone is highly electrophilic and readily undergoes reductive amination or Grignard addition. Conversely, the C3 methylene protons are highly acidic (flanked by two carbonyls), making this position ideal for Knoevenagel condensations or alkylations to generate complex spirocyclic systems[4].

In oncology and immunology, derivatives of piperidine-2,4-diones have been successfully incorporated into the pharmacophores of Jak2 and AKT kinase inhibitors[5]. The tert-butyl group often occupies hydrophobic pockets within the kinase active site, enhancing binding affinity while improving the metabolic stability of the piperidine ring against oxidative degradation by CYP450 enzymes.

Medicinal Chemistry Derivatization Diagram

Applications Core 1-tert-Butylpiperidine-2,4-dione (Core Scaffold) Knoevenagel Knoevenagel Condensation (C3-Functionalization) Core->Knoevenagel RedAmin Reductive Amination (C4-Functionalization) Core->RedAmin Spiro Spirocycle Formation (C3/C4 Annulation) Core->Spiro Kinase Kinase Inhibitors (e.g., JAK2/AKT) Knoevenagel->Kinase GPCR GPCR Antagonists (e.g., NK1/NK2) RedAmin->GPCR AntiInfective Anti-Infective Agents Spiro->AntiInfective

Figure 2: Regioselective derivatization pathways in medicinal chemistry.

Analytical Validation & Quality Control

To ensure the integrity of the synthesized 1-tert-butylpiperidine-2,4-dione before downstream application, orthogonal analytical techniques are required:

  • 1H NMR (CDCl3): The signature tert-butyl group appears as a sharp, intense singlet integrating to 9 protons at approximately 1.45 ppm. The C3 methylene protons, situated between the two carbonyls, typically present as a distinct singlet near 3.3 ppm, confirming the successful decarboxylation of the β -keto ester intermediate.

  • LC-MS: Electrospray ionization (ESI+) will yield a dominant [M+H]+ peak at m/z 170.2. The absence of an m/z 228 peak confirms complete decarboxylation (loss of the methyl ester group post-hydrolysis).

References

  • [1] Guidechem. 1-(tert-butyl)piperidine-2,4-dione 90608-67-6 wiki. Available at:

  • [2] Sigma-Aldrich. 1-tert-butylpiperidine-2,4-dione | 90608-67-6. Available at:

  • [3] BenchChem. Synthesis of 5,5-Dimethylpiperidine-2,4-dione (Technical Support Center). Available at:

  • [4] Semantic Scholar. Regioselective synthesis of substituted piperidine-2,4-diones and their derivatives via Dieckmann cyclisations. Available at:

  • [5] Google Patents. WO2011028864A1 - Jak2 inhibitors and their use for the treatment of myeloproliferative diseases and cancer. Available at:

Sources

Exploratory

1-Tert-Butylpiperidine-2,4-dione: A Privileged Scaffold in Medicinal Chemistry and Complex Organic Synthesis

Executive Summary In the pursuit of novel therapeutics, the pharmaceutical industry has increasingly shifted toward conformationally restricted, sp³-rich frameworks to improve the physicochemical properties and clinical...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the pursuit of novel therapeutics, the pharmaceutical industry has increasingly shifted toward conformationally restricted, sp³-rich frameworks to improve the physicochemical properties and clinical success rates of drug candidates. 1-tert-butylpiperidine-2,4-dione (CAS: 90608-67-6) has emerged as a highly versatile heterocyclic building block in this domain [1].

As a Senior Application Scientist, I have observed that the true value of this scaffold lies in its orthogonal reactivity and steric topology. The piperidine-2,4-dione core offers dual functionalization handles—an active methylene at C3 and an electrophilic ketone at C4. Simultaneously, the bulky N-tert-butyl group provides critical steric shielding, enhancing the metabolic stability of the nitrogen atom and directing highly regioselective downstream functionalization. This technical guide details the physicochemical profiling, mechanistic logic, and validated synthetic protocols for deploying 1-tert-butylpiperidine-2,4-dione in advanced organic synthesis.

Physicochemical Profiling

Accurate characterization is the first step in any robust synthetic workflow. Table 1 summarizes the critical physicochemical parameters of 1-tert-butylpiperidine-2,4-dione required for reaction planning and analytical validation [1, 2].

ParameterValue / Description
Chemical Name 1-tert-butylpiperidine-2,4-dione
CAS Number 90608-67-6
Molecular Formula C₉H₁₅NO₂
Molecular Weight 169.22 g/mol
Melting Point 92–96 °C
Exact Mass / Monoisotopic Mass 169.11028 Da
SMILES CC(C)(C)N1CCC(=O)CC1=O
InChIKey AULPPKYDOKRGAY-UHFFFAOYSA-N
Storage Conditions -10 °C, under inert atmosphere (Argon/N₂)

Mechanistic Logic & Chemical Reactivity

The synthetic utility of 1-tert-butylpiperidine-2,4-dione is governed by its unique electronic and steric environment. Understanding these underlying forces is critical for designing successful functionalization protocols.

  • Orthogonal Reactivity Profiles : The molecule is characterized by a lactam moiety (C2) and a ketone (C4). The C3 position acts as an active methylene group, flanked by two carbonyls, making it highly susceptible to enolization. This allows for precise electrophilic attack at C3 (e.g., Knoevenagel condensations, alkylations). Conversely, the C4 ketone is primed for nucleophilic attack, such as reductive aminations or Grignard additions.

  • Steric Shielding & Conformational Bias : The N-tert-butyl group is not merely a protecting group; it is a structural determinant. In biological systems, it prevents rapid N-dealkylation and N-oxidation by cytochrome P450 enzymes. In synthetic workflows, its massive steric bulk forces incoming nucleophiles or electrophiles to approach from the less hindered face of the piperidine ring, enabling predictable diastereoselective transformations.

Experimental Protocol: De Novo Synthesis via Dieckmann Cyclization

While commercially available [2], synthesizing 1-tert-butylpiperidine-2,4-dione de novo is often required for isotopic labeling or large-scale process chemistry. The most robust method is a multi-step sequence culminating in a base-mediated Dieckmann cyclization [3, 4].

Step 1: Aza-Michael Addition
  • Objective : Formation of the β-amino ester precursor.

  • Procedure : React tert-butylamine (1.0 eq) with ethyl acrylate (1.1 eq) in anhydrous ethanol at room temperature for 12 hours.

  • Causality : Ethanol provides a protic environment that accelerates the Michael addition through hydrogen bonding with the acrylate carbonyl, without causing ester hydrolysis. The slight excess of ethyl acrylate ensures complete consumption of the highly volatile tert-butylamine, simplifying downstream purification.

Step 2: Acylation
  • Objective : Formation of the N-acyl-β-amino diester.

  • Procedure : Dissolve the intermediate in anhydrous CH₂Cl₂ containing triethylamine (1.5 eq). Cool to 0 °C and add ethyl malonyl chloride (1.2 eq) dropwise. Stir for 4 hours, warming to room temperature.

  • Causality : Triethylamine acts as an acid scavenger to neutralize the HCl byproduct. If HCl is not neutralized, it will protonate the amine intermediate, halting the reaction, and may induce premature cleavage of the tert-butyl group.

Step 3: Dieckmann Cyclization & Decarboxylation
  • Objective : Intramolecular ring closure and removal of the redundant ester group.

  • Procedure : Treat the diester with sodium ethoxide (1.2 eq) in anhydrous ethanol at reflux for 6 hours. Quench with aqueous HCl, then heat the resulting β-keto ester in dilute acid (e.g., 2M HCl) at 80 °C for 4 hours to induce decarboxylation.

  • Causality : Sodium ethoxide is specifically chosen to match the ethyl ester moieties, preventing transesterification side reactions that would create a complex mixture of products [3]. The anhydrous conditions are critical; trace moisture will hydrolyze the base and the ester prematurely, drastically reducing the yield. The final decarboxylation is thermodynamically driven by the irreversible release of CO₂ gas.

Self-Validating Analytical Quality Control (QC)

To ensure the protocol was successful, the product must be subjected to analytical validation:

  • LC-MS : Target mass [M+H]⁺ = 170.1 m/z.

  • ¹H NMR (CDCl₃) : Expect a prominent 9H singlet at ~1.45 ppm corresponding to the tert-butyl group. The C3 methylene protons typically appear as a distinct singlet (~3.3 ppm) due to the adjacent carbonyls.

SynthesisWorkflow A tert-Butylamine + Ethyl Acrylate B Michael Addition Intermediate A->B EtOH, RT C N-Acyl-β-amino Diester B->C Ethyl Malonyl Chloride Et3N, CH2Cl2 D Dieckmann Cyclization (NaOEt / EtOH) C->D Base-mediated Ring Closure E Hydrolysis & Decarboxylation D->E H3O+, Heat F 1-tert-butylpiperidine-2,4-dione E->F -CO2

Caption: Step-by-step synthetic workflow for 1-tert-butylpiperidine-2,4-dione via Dieckmann cyclization.

Downstream Functionalization & Drug Development Applications

The true power of 1-tert-butylpiperidine-2,4-dione is realized in its downstream applications. It serves as a central hub for generating vast libraries of complex molecules.

  • Spirocycle Formation : By reacting the C4 ketone with bifunctional reagents (e.g., amino alcohols or diamines), researchers can generate spiro-oxazolidines or spiro-imidazolidines. These 3D-architectures are highly sought after in modern drug discovery for their ability to break molecular planarity, thereby improving aqueous solubility and reducing off-target toxicity.

  • Knoevenagel Condensations : Reaction at the C3 active methylene with various aryl aldehydes yields highly conjugated systems. These intermediates serve as precursors to complex fused heterocycles, often utilized in the development of kinase inhibitors.

  • Reductive Amination : The C4 ketone can be converted into a substituted amine using primary or secondary amines in the presence of sodium triacetoxyborohydride (NaBH(OAc)₃). The N-tert-butyl group forces the hydride to attack from the opposite face, yielding highly diastereomerically enriched products.

Downstream Core 1-tert-butylpiperidine-2,4-dione C3 C3 Position (Active Methylene) Core->C3 C4 C4 Position (Ketone Carbonyl) Core->C4 Knoevenagel Knoevenagel Condensation (Aryl Aldehydes) C3->Knoevenagel Alkylation Electrophilic Alkylation (Alkyl Halides) C3->Alkylation RedAmination Reductive Amination (Amines, NaBH(OAc)3) C4->RedAmination Spiro Spirocycle Formation (Bifunctional Reagents) C4->Spiro

Caption: Orthogonal downstream functionalization pathways of the piperidine-2,4-dione core.

References

  • National Institutes of Health (PMC). "Design, Synthesis, and Evaluation of Novel Anti-Trypanosomal Compounds". Available at:[Link]

Foundational

Analogs of 1-Tert-butylpiperidine-2,4-dione: Synthetic Strategies, Mechanistic Insights, and Pharmacological Applications

Executive Summary The piperidine-2,4-dione scaffold has emerged as a privileged pharmacophore in modern medicinal chemistry, serving as the architectural foundation for numerous biologically active compounds and natural...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The piperidine-2,4-dione scaffold has emerged as a privileged pharmacophore in modern medicinal chemistry, serving as the architectural foundation for numerous biologically active compounds and natural product syntheses 1[1]. Among its derivatives, 1-tert-butylpiperidine-2,4-dione (CAS 90608-67-6) and its N-Boc protected analogs represent critical building blocks [[2]](2]. The strategic placement of a bulky tert-butyl group on the nitrogen atom dramatically alters the steric and electronic landscape of the heterocycle, providing metabolic stability and unique spatial geometry. This whitepaper provides an in-depth technical analysis of the synthetic methodologies, mechanistic rationales, and pharmacological applications of 1-tert-butylpiperidine-2,4-dione analogs in contemporary drug discovery.

Chemical Architecture & Rationale

Piperidines are ubiquitous in pharmaceutical development, present in over twenty classes of FDA-approved drugs [[3]](3]. The 2,4-dione oxidation state introduces a highly reactive β -dicarbonyl system, allowing for diverse functionalization.

Why the 1-tert-butyl substituent?

  • Steric Shielding: The massive steric bulk of the tert-butyl group restricts the rotational degrees of freedom of the piperidine ring, locking it into a kinetically favorable chair conformation during target binding.

  • Metabolic Resistance: N-dealkylation and N-oxidation by Cytochrome P450 (CYP450) enzymes are primary routes of drug clearance. The tert-butyl group lacks abstractable α -protons, effectively shutting down standard oxidative N-dealkylation pathways.

  • Lipophilicity (LogP): The addition of three methyl groups enhances the overall lipophilicity of the scaffold, improving cell membrane permeability and blood-brain barrier (BBB) penetration for central nervous system (CNS) targets.

Synthetic Methodologies

Traditional and Novel Routes

The synthesis of piperidine-2,4-diones historically relied on Dieckmann cyclizations of β -amino acid derivatives. However, modern approaches utilize enolate-isocyanate rearrangements and direct cyclization with Meldrum's acid 1[1]. For instance, condensing N-Boc- β -alanine with Meldrum's acid using EDCI yields the protected 2,4-dioxopiperidine-1-carboxylate in ~65% yield, which can be quantitatively deprotected using trifluoroacetic acid (TFA) [[4]](4].

SyntheticWorkflow A N-Boc-β-alanine + Meldrum's Acid B Intermediate Enolate A->B EDCI, CH2Cl2 C tert-butyl 2,4-dioxo piperidine-1-carboxylate B->C Cyclization (Reflux) D 1-tert-butylpiperidine -2,4-dione C->D Deprotection & N-Alkylation E γ-Alkylated Analogs C->E KHMDS, LiBr, Alkyl Halide

Caption: Synthetic pathways for 1-tert-butylpiperidine-2,4-dione and its γ-alkylated analogs.

Experimental Protocol: Regioselective γ -Alkylation

A major challenge in functionalizing 2,4-dioxopiperidines is the competing nucleophilicity of the α -carbon (C3), the γ -carbon (C5), and the enolate oxygens. The following protocol details a highly regioselective γ -alkylation utilizing lithium-chelation control 5[5].

Causality & Rationale: Using Potassium hexamethyldisilazide (KHMDS) generates a kinetically favored dianion. The critical addition of anhydrous Lithium Bromide (LiBr) forces a strong lithium-oxygen chelation at the enolate oxygens. This rigid chelate sterically and electronically shields the α -carbon and oxygen atoms, directing the electrophilic attack exclusively to the γ -carbon (C5).

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 eq of tert-butyl 2,4-dioxopiperidine-1-carboxylate (or the N-tert-butyl analog) in anhydrous THF under an inert argon atmosphere. Validation: The solution must remain perfectly clear; any turbidity indicates moisture, which will prematurely quench the base.

  • Enolate Formation: Cool the reactor to -20 °C. Add 2.2 eq of KHMDS dropwise over 15 minutes. Causality: -20 °C is the thermodynamic sweet spot. Higher temperatures risk ring-opening side reactions, while lower temperatures stall dianion formation.

  • Chelation: Add 3.0 eq of anhydrous LiBr dissolved in THF. Validation: A subtle color shift to pale yellow indicates the successful formation of the rigid Li-enolate chelate.

  • Alkylation: Introduce 3.0–5.0 eq of the desired alkyl halide. Stir the mixture for 1.5 hours at -20 °C.

  • Quenching & Workup: Quench the reaction with saturated aqueous NH₄Cl. Validation: Immediate cessation of color and distinct phase separation confirms the neutralization of the unreacted enolate. Extract with ethyl acetate, dry over Na₂SO₄, and purify via silica gel chromatography to yield the 5-substituted analog (60–75% yield).

Pharmacological Applications & Target Pathways

Analogs of piperidine-2,4-dione have demonstrated profound efficacy across multiple therapeutic areas due to their ability to act as versatile hydrogen-bond donors/acceptors in kinase hinge regions and G-protein coupled receptors.

  • Kinase Inhibition (PKN2/PRK2): Dihydropyrrolopyridinone derivatives built on the piperidine-2,4-dione core have been developed as potent inhibitors of Protein Kinase N2 (PKN2), an enzyme critical for cytoskeleton organization and tumor cell survival in prostate and breast cancers. Optimization of this scaffold yielded compounds with an IC₅₀ of 5 nM [[6]](6].

  • Oncology (EGFR/HER2 Exon20 Insertions): The piperidine-dione motif is utilized in the design of covalent, mutant-selective inhibitors like STX-721. The lactam/dione stereochemistry allows the molecule to bind the α C-helix-in conformation of the catalytic active site, providing high selectivity against mutant EGFR over wild-type (WT) EGFR in Non-Small Cell Lung Cancer (NSCLC) 7[7].

  • Metabolic Diseases (GPR119 Agonists): Triazolo-piperidine carboxylates synthesized via click chemistry act as potent GPR119 agonists, a critical target for regulating Type-2 Diabetes Mellitus (T2DM) by stimulating GLP-1 secretion 8[8].

MechanismOfAction cluster_0 Target Kinases Ligand Piperidine-2,4-dione Derivatives PKN2 PKN2 / PRK2 (ATP-competitive) Ligand->PKN2 High Affinity Binding EGFR EGFR ex20ins (Covalent binding) Ligand->EGFR Hinge Region Interaction Effect1 Modulation of Cytoskeleton PKN2->Effect1 Kinase Inhibition Effect2 Apoptosis in NSCLC EGFR->Effect2 Pathway Blockade Outcome Tumor Growth Inhibition Effect1->Outcome Effect2->Outcome

Caption: Pharmacological mechanism of piperidine-2,4-dione analogs targeting PKN2 and EGFR mutant kinases.

Quantitative Pharmacological Data

The following table summarizes the quantitative performance of various piperidine-2,4-dione analogs across different therapeutic and synthetic applications.

Compound / ScaffoldPrimary TargetTherapeutic IndicationKey Metric (Potency / Yield)Ref
1-tert-butylpiperidine-2,4-dione Synthetic ScaffoldPreclinical Drug Design65% yield (Cyclization)4[4]
5-Alkyl-2,4-dioxopiperidines Kinase PrecursorsOncology60–75% yield ( γ -alkylation)5[5]
Dihydropyrrolopyridinone (Cmpd 3) PKN2 / PRK2Prostate/Breast CancerIC₅₀ = 5 nM[[6]](6]
STX-721 (Piperidine-dione core) EGFR ex20insNon-Small Cell Lung CancerHigh Selectivity over WT-EGFR7[7]
Triazolo-piperidine carboxylates GPR119Type-2 DiabetesEC₅₀ comparable to AR2314538[8]

References

  • Title: Construction of piperidine-2,4-dione-type azaheterocycles and their application in modern drug development and natural product synthesis Source: Organic & Biomolecular Chemistry (RSC Publishing), 2020 URL: [Link]

  • Title: Regioselective γ-Alkylation of tert-Butyl 2,4-dioxopiperidine-1-carboxylate Source: Synthesis, 2007 URL: [Link]

  • Title: Development of dihydropyrrolopyridinone-based PKN2/PRK2 chemical tools to enable drug discovery Source: ORCA - Cardiff University, 2022 URL: [Link]

  • Title: Discovery of STX-721, a Covalent, Potent, and Highly Mutant-Selective EGFR/HER2 Exon20 Insertion Inhibitor for the Treatment of Non-Small Cell Lung Cancer Source: Journal of Medicinal Chemistry (ACS Publications), 2025 URL: [Link]

  • Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Source: NIH / PubMed Central, 2022 URL: [Link]

  • Title: One-pot synthesis of novel tert-butyl-4-substituted phenyl-1H-1,2,3-triazolo piperazine/piperidine carboxylates, potential GPR119 agonists Source: NIH / PubMed Central, 2019 URL: [Link]

Sources

Exploratory

1-Tert-butylpiperidine-2,4-dione theoretical studies

An In-depth Technical Guide to the Theoretical and Computational Analysis of 1-Tert-butylpiperidine-2,4-dione Abstract The piperidine-2,4-dione scaffold is a significant structural motif in medicinal chemistry, serving a...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Theoretical and Computational Analysis of 1-Tert-butylpiperidine-2,4-dione

Abstract

The piperidine-2,4-dione scaffold is a significant structural motif in medicinal chemistry, serving as a precursor for a variety of biologically active compounds.[1][2] The introduction of a bulky 1-tert-butyl group imposes significant steric and electronic constraints that dictate the molecule's conformational preferences, reactivity, and potential as a drug candidate. This technical guide provides a comprehensive framework for the theoretical investigation of 1-tert-butylpiperidine-2,4-dione using modern quantum chemical calculations. We delineate a complete computational workflow, from initial structure optimization and conformational analysis to the prediction of spectroscopic and electronic properties. This document is intended for researchers, computational chemists, and drug development professionals seeking to leverage theoretical insights to guide synthetic efforts and rationalize molecular behavior.

Introduction: The Significance of the Piperidine-2,4-dione Core

Piperidine derivatives are among the most prevalent heterocyclic systems in pharmaceuticals and natural alkaloids.[2] The piperidine-2,4-dione variant, a cyclic β-keto-lactam, offers a versatile platform for chemical modification due to its multiple reactive centers. Understanding the fundamental structural and electronic properties of this core is paramount for rational drug design. The 1-tert-butyl substituent acts as a conformational lock, influencing the puckering of the six-membered ring and the accessibility of the dione functionalities. Theoretical studies provide a powerful, non-empirical method to probe these properties at the molecular level, offering insights that are often difficult to obtain through experimental means alone.[3]

Core Concepts in the Computational Analysis of Heterocycles

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become an indispensable tool for predicting molecular properties with high accuracy.[3][4] For a molecule like 1-tert-butylpiperidine-2,4-dione, these calculations are instrumental in:

  • Determining the most stable 3D structure: Identifying the lowest energy conformer(s) and the geometry of the piperidine ring (e.g., chair, boat, or twist-boat).

  • Predicting Spectroscopic Signatures: Calculating vibrational frequencies (IR) and nuclear magnetic shielding constants (NMR) to aid in experimental characterization.

  • Mapping Electronic Properties: Analyzing the distribution of electrons to predict reactivity, intermolecular interactions, and potential metabolic fate. Key properties include the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP).[5]

A generalized workflow for the computational analysis of this molecule is outlined below.

G cluster_0 Foundational Steps cluster_1 Validation & Refinement cluster_2 Property Calculation & Analysis A Initial 3D Structure Generation B Geometry Optimization (DFT) A->B Find lowest energy state C Frequency Analysis B->C Characterize stationary point D Check for Imaginary Frequencies C->D E Confirm True Minimum Energy Structure D->E None found F Refine Structure (if necessary) D->F Found G Electronic Properties (HOMO, LUMO, MEP) E->G Proceed with validated structure H Spectroscopic Properties (IR, NMR) E->H Proceed with validated structure F->B Re-optimize I Molecular Docking (Optional) H->I Predict binding

Caption: A generalized workflow for the computational analysis of 1-tert-butylpiperidine-2,4-dione.

Conformational Landscape of 1-Tert-butylpiperidine-2,4-dione

The piperidine ring can adopt several conformations, primarily the low-energy chair form and higher-energy boat or twist-boat forms. The large steric bulk of the N-tert-butyl group is expected to heavily influence this equilibrium.

  • Chair Conformation: This is typically the most stable conformation for six-membered rings. The tert-butyl group will strongly prefer an equatorial position to minimize 1,3-diaxial interactions.

  • Boat/Twist-Boat Conformations: These are generally higher in energy but can be populated at room temperature or stabilized by specific intramolecular interactions.

Theoretical calculations are essential to quantify the energy differences between these conformers and to predict the dominant species in solution.[6] Molecular mechanics and DFT can both be used to model these energies, providing crucial insights into the molecule's dynamic behavior.[6][7]

G Chair Chair Conformer (t-Butyl Equatorial) TwistBoat Twist-Boat Conformer Chair->TwistBoat ΔG > 0 label_node Energy Barrier

Caption: Conformational equilibrium of the 1-tert-butylpiperidine-2,4-dione ring.

Experimental Protocol: A DFT-Based Theoretical Study

This section provides a step-by-step protocol for conducting a comprehensive theoretical analysis using Density Functional Theory.

Objective: To determine the optimized geometry, vibrational frequencies, and electronic properties of 1-tert-butylpiperidine-2,4-dione.

Recommended Software: Gaussian 09/16, ORCA, or similar quantum chemistry packages.[4]

Methodology:

  • Initial Structure Creation:

    • Construct the 3D structure of 1-tert-butylpiperidine-2,4-dione using a molecular builder (e.g., Avogadro, GaussView). Ensure a reasonable starting geometry, such as a chair conformation with the tert-butyl group in the equatorial position.

  • Geometry Optimization:

    • Causality: This step is crucial to find the most stable, lowest-energy arrangement of the atoms.

    • Protocol: Perform a full geometry optimization without constraints.

    • Level of Theory: B3LYP functional with a 6-311++G(d,p) basis set.

      • Expertise: The B3LYP functional is a well-established hybrid functional that provides a good balance between accuracy and computational cost for organic molecules.[8] The 6-311++G(d,p) basis set is robust, including diffuse functions (++) for accurately describing lone pairs and polarization functions (d,p) for non-hydrogen and hydrogen atoms, respectively, which are critical for capturing the electronic structure of the carbonyl groups.

  • Vibrational Frequency Analysis:

    • Causality: This calculation serves two purposes: to confirm that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies) and to predict the molecule's infrared (IR) spectrum.[4]

    • Protocol: Perform a frequency calculation at the same level of theory (B3LYP/6-311++G(d,p)) using the optimized geometry from the previous step.

    • Validation: A true minimum is confirmed if all calculated vibrational frequencies are positive.

  • Calculation of Electronic Properties:

    • Causality: To understand the molecule's reactivity and potential for intermolecular interactions.

    • Protocol: Using the validated optimized geometry, perform a single-point energy calculation to derive molecular orbitals and the electron density map.

    • Analysis:

      • HOMO-LUMO Analysis: Identify the Highest Occupied and Lowest Unoccupied Molecular Orbitals. The energy gap (ΔE = ELUMO - EHOMO) is an indicator of chemical reactivity and stability.

      • Molecular Electrostatic Potential (MEP): Generate an MEP surface map. This map visualizes the charge distribution, identifying electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue) regions. The oxygen atoms of the carbonyl groups are expected to be the most electron-rich sites.

Predicted Molecular Properties (Representative Data)

The following tables summarize the type of quantitative data that would be generated from the described computational protocol. The values presented are illustrative of what one might expect for this class of molecule.

Table 1: Selected Optimized Geometrical Parameters

ParameterBond/AngleCalculated Value
Bond LengthC2=O~1.22 Å
C4=O~1.23 Å
N1-C2~1.38 Å
N1-C(tert-butyl)~1.49 Å
Dihedral AngleC6-N1-C2-C3~-55° (Chair)

Table 2: Calculated Electronic and Spectroscopic Properties

PropertyCalculated ValueSignificance
HOMO Energy~ -7.0 eVRegion of electron donation (lone pairs on oxygen)
LUMO Energy~ -1.5 eVRegion of electron acceptance (π* orbitals of C=O)
HOMO-LUMO Gap~ 5.5 eVIndicates high kinetic stability
C=O Stretch Freq.~1720-1750 cm⁻¹Key signature in the IR spectrum

Conclusion

The theoretical study of 1-tert-butylpiperidine-2,4-dione provides indispensable insights into its inherent molecular properties. By employing a robust computational workflow centered on Density Functional Theory, researchers can accurately predict its stable conformation, spectroscopic signatures, and electronic reactivity profile. This knowledge forms a critical foundation for the rational design of novel derivatives with tailored biological activities, accelerating the drug discovery and development process by prioritizing synthetic targets with the highest potential for success. The integration of these theoretical protocols into modern chemical research is a testament to the power of computational science in solving complex chemical challenges.

References

  • Fun, H. K., et al. (2010). 6-Isobutylpiperidine-2,4-dione and (4R,6S)/(4S,6S)-4-hydroxy-6-isobutylpiperidin-2-one. Acta Crystallographica Section C: Crystal Structure Communications, 66(Pt 10), o493–o498. Available from: [Link]

  • ResearchGate. Conformational Analysis of Trans and CIS Isomers of N-Trifluoroacetyl-2-Methoxy-4-t. Butylpiperidine and N-Trifluoroacetyl-2-Methoxy-4-Methyl Piperidine. Available from: [Link]

  • Sagaama, A., et al. (2020). Quantum chemical calculations, spectroscopic properties and molecular docking studies of a novel piperazine derivative. Journal of King Saud University - Science, 32(8), 3353-3362. Available from: [Link]

  • PubMed. Synthesis of 1-tert-butyl-4-chloropiperidine: generation of an N-tert-butyl group by the reaction of a dimethyliminium salt with methylmagnesium chloride. J Org Chem, 70(5), 1930-3. Available from: [Link]

  • Abraham, R. J., et al. (1993). Conformational Analysis. Part 16. Conformational Free Energies in Substituted Piperidines and Piperidinium Salts. J. Chem. Soc., Perkin Trans. 2, (4), 699-704. Available from: [Link]

  • Thale, V., et al. (2018). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemistryOpen, 7(10), 794-807. Available from: [Link]

  • da Silva, J. R., et al. (2021). Quantum chemical calculations and their uses. Research, Society and Development, 10(8), e54110817658. Available from: [Link]

  • Orsini, P., et al. (2007). Regioselective γ Alkylation of ter-Butyl 2,4-dioxopiperidine-1-carboxylate. Synthesis, 2007(20), 3215-3220. Available from: [Link]

  • Jones, R. A. Y., et al. (1973). The conformational analysis of saturated heterocycles. Part XXXI. 1-t-Butylpiperidine-4-spiro-4′-(1′,3 -dioxolan) and 1,3-dioxan-5-spiro-4′-(1′,3′-dioxolan). J. Chem. Soc., Perkin Trans. 2, (1), 34-36. Available from: [Link]

  • Toti, K. S., & Maslov, M. A. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6296. Available from: [Link]

  • ResearchGate. A theoretical study on the structure of thiazolidine-2,4-dione and its 5-substituted derivatives in the gas phase. Implications for the thiazolidine-2,4-dione -water complex. Available from: [Link]

  • Patel, J. A., et al. (2021). Biological Prediction from Computational Approach, Synthesis, and Biological Evaluations of Newer Thiazolidine-2,4-dione Conjugates. Indian Journal of Heterocyclic Chemistry, 31(4), 379-387. Available from: [Link]

  • Shvo, Y., & Kaufman, E. D. (1972). Configurational and conformational analysis of cyclic amine oxides. Tetrahedron, 28(3), 573-580. Available from: [Link]

  • Fofana, M., et al. (2023). Synthesis of (E)-1-benzyl-4-benzylidenepyrrolidine-2, 3-dione: Spectroscopic Characterization and X-ray Structure Determination. Communications in Physical Sciences, 9(2), 160-168. Available from: [Link]

  • de Oliveira, C. S., et al. (2017). Optimized synthesis and characterization of thiazolidine-2, 4-dione for pharmaceutical application. MOJ Biorg Org Chem, 1(5). Available from: [Link]

  • ALkhafaji, D. S. M. S., et al. (2018). Synthesis and Spectroscopic, Studies of Some New Piperidin-4-one Derivatives. Journal of Chemical and Pharmaceutical Research, 10(6), 1-10. Available from: [Link]

  • Stasiak, A., et al. (2024). A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. Molecules, 29(15), 3426. Available from: [Link]

  • El-Malah, A. A., et al. (2024). Computer-Aided Strategy on 5-(Substituted benzylidene) Thiazolidine-2,4-Diones to Develop New and Potent PTP1B Inhibitors: QSAR Modeling, Molecular Docking, Molecular Dynamics, PASS Predictions, and DFT Investigations. Molecules, 29(4), 819. Available from: [Link]

  • Kourkouli, A., et al. (2024). Synthesis of Thiazolidin-4-Ones Derivatives, Evaluation of Conformation in Solution, Theoretical Isomerization Reaction Paths and Discovery of Potential Biological Targets. Molecules, 29(11), 2465. Available from: [Link]

  • Rehman, H. M., et al. (2022). Synthesis and molecular structure exploration of novel piperidin-4-one imine derivatives combined with DFT and X-ray: A new class of antioxidant and anti-inflammatory agents. Journal of Molecular Structure, 1262, 133034. Available from: [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 1-Tert-butylpiperidine-2,4-dione: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals This comprehensive guide details the experimental protocol for the synthesis of 1-tert-butylpiperidine-2,4-dione, a heterocyclic scaffold of interest in med...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This comprehensive guide details the experimental protocol for the synthesis of 1-tert-butylpiperidine-2,4-dione, a heterocyclic scaffold of interest in medicinal chemistry and drug development. The outlined synthetic strategy is predicated on established chemical principles, primarily involving the construction of a key N-substituted β-amino ester intermediate followed by a base-mediated intramolecular Dieckmann condensation. This document provides not only a step-by-step methodology but also delves into the rationale behind the procedural choices, potential challenges, and critical parameters to ensure a successful and reproducible synthesis.

Introduction

Piperidine-2,4-dione derivatives are significant structural motifs in a variety of biologically active molecules. The introduction of a bulky tert-butyl group on the nitrogen atom can impart unique physicochemical properties, such as increased lipophilicity and metabolic stability, which are often desirable in drug candidates. The synthesis of 1-tert-butylpiperidine-2,4-dione is a multi-step process that requires careful control of reaction conditions to achieve a good yield and high purity of the final product.

The synthetic approach detailed herein follows a logical and well-established reaction sequence:

  • Synthesis of the N-tert-butyl-β-amino ester precursor: This is a critical first step, and we will explore a common method for its preparation.

  • Acylation of the β-amino ester: The secondary amine of the precursor is acylated to introduce a second ester functionality, creating the necessary diester for cyclization.

  • Dieckmann Condensation: The diester undergoes an intramolecular cyclization in the presence of a strong base to form the target piperidine-2,4-dione ring system.

This guide will provide detailed protocols for each of these key transformations, along with insights into the underlying chemical principles.

Chemicals and Materials

Chemical NameCAS NumberMolecular FormulaNotes
tert-Butylamine75-64-9C₄H₁₁NCorrosive, flammable liquid. Handle with care in a fume hood.
Ethyl acrylate140-88-5C₅H₈O₂Flammable liquid, lachrymator. Stabilized with a polymerization inhibitor.
Ethyl malonyl chloride36239-09-5C₅H₇ClO₃Corrosive, moisture-sensitive. Handle under inert atmosphere.
Sodium ethoxide141-52-6C₂H₅NaOFlammable solid, reacts violently with water. Handle under inert atmosphere.
Diethyl ether (anhydrous)60-29-7C₄H₁₀OExtremely flammable. Use in a well-ventilated area away from ignition sources.
Toluene (anhydrous)108-88-3C₇H₈Flammable, toxic. Use in a fume hood.
Hydrochloric acid (conc.)7647-01-0HClCorrosive. Handle with appropriate personal protective equipment.
Sodium bicarbonate (sat. soln.)144-55-9NaHCO₃
Sodium sulfate (anhydrous)7757-82-6Na₂SO₄
Magnesium sulfate (anhydrous)7487-88-9MgSO₄
Deuterated chloroform (CDCl₃)865-49-6CDCl₃For NMR analysis.

Experimental Protocols

Part 1: Synthesis of Ethyl N-tert-butyl-β-alaninate

The synthesis of the key precursor, ethyl N-tert-butyl-β-alaninate, can be achieved via a Michael addition of tert-butylamine to ethyl acrylate. This reaction is a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.

Reaction Scheme:

Caption: Michael addition of tert-butylamine to ethyl acrylate.

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add a significant excess of tert-butylamine (e.g., 5-10 equivalents) to ethyl acrylate (1.0 equivalent). The large excess of the amine serves as both the reactant and the solvent and helps to minimize the formation of the dialkylated product.

  • Heat the reaction mixture to a gentle reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • After completion of the reaction, allow the mixture to cool to room temperature.

  • Remove the excess tert-butylamine by rotary evaporation.

  • The crude product can be purified by vacuum distillation to yield ethyl N-tert-butyl-β-alaninate as a colorless oil.

Part 2: Synthesis of Diethyl 3-(tert-butyl(2-ethoxy-2-oxoethyl)amino)propanoate

The secondary amine of the β-amino ester is then acylated with ethyl malonyl chloride to form the diester necessary for the Dieckmann condensation. This is a standard nucleophilic acyl substitution reaction.

Reaction Scheme:

Caption: Acylation of the β-amino ester with ethyl malonyl chloride.

Procedure:

  • Dissolve ethyl N-tert-butyl-β-alaninate (1.0 equivalent) and a non-nucleophilic base such as triethylamine (1.2 equivalents) in an anhydrous solvent like dichloromethane (CH₂Cl₂) or diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of ethyl malonyl chloride (1.1 equivalents) in the same anhydrous solvent to the cooled reaction mixture. The addition should be dropwise to control the exothermicity of the reaction.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent (e.g., CH₂Cl₂).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude diester. This product is often used in the next step without further purification.

Part 3: Synthesis of 1-Tert-butylpiperidine-2,4-dione via Dieckmann Condensation

The final step is the intramolecular cyclization of the diester using a strong base. The Dieckmann condensation is an intramolecular version of the Claisen condensation and is highly effective for forming five- and six-membered rings.[1][2][3][4]

Reaction Scheme:

Caption: Dieckmann condensation to form the piperidine-2,4-dione ring.

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add a suspension of a strong base like sodium ethoxide (1.1 equivalents) to an anhydrous solvent such as toluene.[5]

  • Heat the suspension to reflux.

  • Slowly add a solution of the crude diester from the previous step (1.0 equivalent) in anhydrous toluene to the refluxing base suspension.

  • Continue refluxing for 4-6 hours. The reaction progress can be monitored by TLC. The driving force for this equilibrium-controlled reaction is the deprotonation of the resulting β-keto ester by the alkoxide base.[3]

  • After the reaction is complete, cool the mixture to room temperature and carefully quench by pouring it into a mixture of ice and dilute hydrochloric acid to neutralize the excess base and protonate the enolate.

  • Separate the organic layer and extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude 1-tert-butylpiperidine-2,4-dione.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain the pure product.

Characterization

The identity and purity of the synthesized 1-tert-butylpiperidine-2,4-dione (CAS: 90608-67-6, Molecular Formula: C₉H₁₅NO₂) should be confirmed by standard analytical techniques.[6]

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show a characteristic singlet for the nine protons of the tert-butyl group, typically in the range of 1.0-1.5 ppm.[7] The protons on the piperidine ring will appear as multiplets.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show distinct signals for the carbonyl carbons, the quaternary carbon and methyl carbons of the tert-butyl group, and the carbons of the piperidine ring.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify the characteristic carbonyl stretching frequencies of the dione functionality.

Safety and Handling

  • tert-Butylamine: is a corrosive and flammable liquid. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.

  • Ethyl acrylate: is a lachrymator and a flammable liquid. Avoid inhalation of vapors and contact with skin and eyes.

  • Ethyl malonyl chloride: is corrosive and reacts with moisture. It should be handled under an inert atmosphere.

  • Sodium ethoxide: is a flammable solid that reacts violently with water. It should be handled in a dry, inert atmosphere.

  • All reactions should be performed in a well-ventilated fume hood.

  • Appropriate fire safety precautions should be in place, especially when working with flammable solvents like diethyl ether and toluene.

Troubleshooting and Optimization

  • Low yield in the Michael addition: Ensure a sufficient excess of tert-butylamine is used to drive the reaction to completion and minimize side products. The reaction may require longer reflux times.

  • Incomplete acylation: Ensure that all reagents and solvents are anhydrous, as moisture will consume the ethyl malonyl chloride. The use of a slight excess of the acylating agent and base can improve the yield.

  • Low yield in the Dieckmann condensation: The success of this reaction is highly dependent on anhydrous conditions. Ensure all glassware is flame-dried and solvents are properly dried. The choice of base and solvent can also be optimized; for example, potassium tert-butoxide in tetrahydrofuran (THF) can be an alternative.[5]

  • Purification challenges: The final product may require careful purification by column chromatography. Choosing an appropriate solvent system for elution is crucial for separating the product from any unreacted starting materials or side products.

Conclusion

The synthesis of 1-tert-butylpiperidine-2,4-dione presented in this guide provides a robust and logical pathway for obtaining this valuable heterocyclic compound. By carefully following the detailed protocols and understanding the underlying chemical principles, researchers can successfully synthesize this molecule for further investigation in various fields, particularly in drug discovery and development. The key to success lies in the use of anhydrous conditions, careful control of reaction parameters, and thorough purification of the intermediates and the final product.

References

  • Liang, C., Gu, L., Yang, Y., & Chen, X. (n.d.).
  • † 1H-NMR and 13C-NMR Spectra. (n.d.).
  • SYNTHESIS AND SPECTRAL CHARACTERIZATION OF SOME NOVEL N-ACYL-PIPERIDIN-4-ONES. (n.d.). Rasayan J. Chem.
  • BOC Sciences. (n.d.).
  • Dieckmann Reaction. (n.d.).
  • Synthesis, Characterisation and Antimicrobial Activity Studies of Some New N-Substituted Piperidine Derivatives of 2-(4-chloro-4-(4 chlorophenyl)) Piperidine. (n.d.). JOCPR.
  • 1 H NMR Spectrum (1D, 700 MHz, H 2 O, predicted) (BMDB0062284). (n.d.).
  • Regioselective Synthesis of Substituted Piperidine-2,4-diones and Their Derivatives via Dieckmann Cyclizations. (2025, August 6).
  • Gassama, A., & Diatta, A. (2015).
  • Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione deriv
  • Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. (n.d.). PMC.
  • 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. (n.d.).
  • t-Butyl group towers over other 1H resonances. (2026, February 26). ACD/Labs.
  • Dieckmann Condens
  • Dieckmann condensation – An Intramolecular Claisen Reaction. (2020, April 9). Chemistry Steps.
  • 6.5: Intramolecular Claisen Condensations - The Dieckmann Cyclization. (2024, January 15). Chemistry LibreTexts.
  • Guidechem. (n.d.). 1-(tert-butyl)piperidine-2,4-dione 90608-67-6 wiki.
  • Direct Brønsted Acid Catalyzed Reductive Amin
  • ChemicalBook. (n.d.). Piperidine(110-89-4) 1H NMR spectrum.
  • Tert-butyl alkylation with t-BuBr. (2007, May 14). Sciencemadness.org.
  • Advances in the synthesis of β-alanine. (n.d.). PMC.
  • tert-Butyl Esters. (n.d.). Organic Chemistry Portal.
  • US8329948B2 - Method for the synthesis of substituted formylamines and substituted amines. (n.d.).
  • Theoretical and Experimental Study on the Reaction of tert-Butylamine with OH Radicals in the
  • Benchchem. (n.d.). Application Notes and Protocols: Synthesis of tert-Butyl (2-(benzylamino)ethyl)
  • β-Alanine ethyl ester. (n.d.). Wikipedia.
  • Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. (n.d.).
  • Supplementary Information. (n.d.). The Royal Society of Chemistry.
  • US2590079A - Tertiary butyl amines and their preparation. (n.d.).
  • Short synthesis of ethyl 3-(3-aminophenyl)

Sources

Application

Application Notes & Protocols: 1-Tert-butylpiperidine-2,4-dione as a Versatile Chemical Intermediate

Prepared by: Gemini, Senior Application Scientist Abstract This document provides a comprehensive technical guide for researchers, medicinal chemists, and professionals in drug development on the strategic use of 1-tert-...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and professionals in drug development on the strategic use of 1-tert-butylpiperidine-2,4-dione. The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of clinically approved drugs.[1] This guide moves beyond a simple recitation of facts to deliver field-proven insights into the handling, synthesis, and application of this valuable intermediate. We will explore the causality behind its reactivity, provide detailed, validated protocols for its key transformations, and present data in a clear, actionable format.

Introduction: The Strategic Value of 1-Tert-butylpiperidine-2,4-dione

Piperidine-containing molecules are mainstays in pharmaceuticals, particularly for anticancer, central nervous system (CNS), and antimicrobial agents.[1] Their prevalence is due to favorable physicochemical properties, including metabolic stability and the ability to modulate lipophilicity, which enhances pharmacokinetics.[1] 1-tert-butylpiperidine-2,4-dione is a particularly useful building block within this class for several reasons:

  • The Protective Tert-butyl Group: The bulky tert-butyl group on the nitrogen atom serves multiple functions. It provides steric hindrance, which can direct reactions to other positions on the ring.[2] Furthermore, it enhances the lipophilicity of the molecule and its derivatives. The dynamics of tert-butyl groups can significantly influence the properties of the molecule.[3]

  • Activated Methylene Position: The dione functionality creates a highly acidic methylene group at the C5 position (the γ-position relative to the amide carbonyl), making it amenable to a variety of C-C bond-forming reactions.

  • Dual Carbonyl Reactivity: The presence of two distinct carbonyl groups (an amide at C2 and a ketone at C4) allows for selective chemical transformations, such as reduction or enolization.[4]

This guide will focus on the practical synthesis of the title compound and its subsequent use in regioselective alkylation reactions, a key transformation for building molecular complexity.

Physicochemical Properties & Characterization

Accurate identification is the foundation of any synthetic protocol. The key properties of 1-tert-butylpiperidine-2,4-dione are summarized below.

PropertyValueSource
CAS Number 90608-67-6[5]
Molecular Formula C₉H₁₅NO₂[5]
Molecular Weight 169.22 g/mol [5]
Appearance Solid (Typical)N/A
Canonical SMILES CC(C)(C)N1CCC(=O)CC1=O[5]
InChIKey AULPPKYDOKRGAY-UHFFFAOYSA-N[5]

While a full spectroscopic analysis is proprietary to specific manufacturers, related N-protected piperidone structures show characteristic signals that are crucial for reaction monitoring. For instance, in related N-Boc-piperidones, the protons adjacent to the nitrogen (at C2 and C6) typically appear as distinct signals in the ¹H NMR spectrum.[6] Researchers should always acquire their own analytical data (¹H NMR, ¹³C NMR, MS, IR) to confirm the identity and purity of the starting material before use.

Synthesis of the Intermediate: A Validated Protocol

The preparation of N-protected piperidine-2,4-diones is a critical first step. A robust, scalable two-step synthesis has been reported, which provides a reliable route to the necessary starting material for subsequent functionalization.[7]

G cluster_0 Step 1: Condensation cluster_1 Step 2: Cyclization A N-Boc-β-alanine D Acyl Meldrum's Acid Intermediate A->D Activation & Condensation B Meldrum's acid B->D C EDC (Carbodiimide) C->A E N-Boc-piperidine-2,4-dione D->E Thermal Cyclization (e.g., in Ethyl Acetate) F Note: This protocol yields the N-Boc protected analog. The tert-butyl group serves a similar role as a bulky N-protecting group.

Caption: Workflow for the synthesis of N-protected piperidine-2,4-dione.

Protocol 3.1: Synthesis of tert-Butyl 2,4-dioxopiperidine-1-carboxylate

This protocol is adapted from Orsini, P., et al. (2007) and describes the synthesis of the N-Boc analog, which serves as an excellent and often-used surrogate for the N-tert-butyl title compound in many applications, particularly γ-alkylation.[7]

Materials:

  • N-Boc-β-alanine

  • N-Ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 2,2-Dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid)

  • Ethyl Acetate (EtOAc)

  • Dichloromethane (DCM)

  • Hydrochloric Acid (HCl), 1N solution

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

Procedure:

  • Activation and Condensation:

    • Dissolve N-Boc-β-alanine (1.0 eq) and Meldrum's acid (1.05 eq) in anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Add EDC (1.1 eq) portion-wise, maintaining the temperature at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Wash the reaction mixture sequentially with 1N HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude acyl Meldrum's acid intermediate.

  • Cyclization:

    • Dissolve the crude intermediate in ethyl acetate.

    • Heat the solution to reflux (approximately 77 °C) for 2-3 hours. Monitor the formation of the product by TLC.

    • Upon completion, cool the reaction mixture to room temperature and then further cool in an ice bath to promote crystallization.

    • Collect the solid product by filtration, wash with cold ethyl acetate, and dry under vacuum to afford pure tert-butyl 2,4-dioxopiperidine-1-carboxylate.[7]

Application: Regioselective γ-Alkylation

A primary application of this intermediate is the regioselective alkylation at the C5 position. The protocol leverages the formation of a dianion to direct the alkylation away from the more sterically hindered (and less acidic) α-position. The choice of base and the presence of specific counter-ions are critical for success.

G Start 1-tert-Butylpiperidine- 2,4-dione Dianion Dianion Intermediate Start->Dianion Deprotonation Base Base (2.0 eq) e.g., LiHMDS Base->Dianion Solvent Anhydrous THF -78 °C to -20 °C Solvent->Dianion Product 5-Substituted Product Dianion->Product Alkylation Electrophile Electrophile (R-X) (3-5 eq) Electrophile->Product Quench Aqueous Workup (e.g., NH₄Cl) Product->Quench

Caption: General workflow for the regioselective γ-alkylation of the piperidine-2,4-dione scaffold.

Protocol 4.1: General Procedure for γ-Alkylation

This protocol is optimized based on the findings that lithium counter-ions are essential for high regioselectivity and yield.[7]

Materials:

  • tert-Butyl 2,4-dioxopiperidine-1-carboxylate (1.0 eq)

  • Lithium bis(trimethylsilyl)amide (LiHMDS), 1.0 M solution in THF (2.1 eq)

  • Alkyl halide (electrophile, R-X) (3.0 - 5.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated Ammonium Chloride (NH₄Cl) solution

  • Ethyl Acetate (EtOAc)

Procedure:

  • Dianion Formation:

    • To a flame-dried, three-neck flask under an inert atmosphere (Argon or Nitrogen), add the piperidine-2,4-dione starting material.

    • Dissolve the starting material in anhydrous THF.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add the LiHMDS solution dropwise via syringe over 15-20 minutes. The solution may change color.

    • After the addition is complete, allow the mixture to stir at -78 °C for 1 hour.

  • Alkylation:

    • Warm the reaction mixture to -20 °C.

    • Add the alkyl halide electrophile dropwise.

    • Maintain the reaction at -20 °C for 1 to 1.5 hours. Monitor the reaction progress by TLC. Causality Note: Maintaining the temperature at -20 °C is a critical compromise. Lower temperatures result in slow reaction rates, while higher temperatures can lead to side products.

  • Workup and Purification:

    • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

    • Allow the mixture to warm to room temperature.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the desired 5-substituted product.

Data: Scope of the γ-Alkylation Reaction

The robustness of this protocol has been demonstrated with a variety of electrophiles.[7]

Electrophile (R-X)Product (R group)Yield (%)
Propyl bromiden-Propyl78%
Benzyl bromideBenzyl85%
Allyl bromideAllyl80%
IodomethaneMethyl65%
1-Bromo-3-phenylpropane3-Phenylpropyl72%
Data synthesized from Orsini, P., et al. (2007).[7]

Safety and Handling

As with all chemical reagents, 1-tert-butylpiperidine-2,4-dione and its precursors must be handled with appropriate care. The following guidelines are synthesized from available Safety Data Sheets (SDS) for structurally related compounds.[8][9][10]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (inspect before use), safety glasses or goggles, and a lab coat.[9] Work should be conducted in a well-ventilated fume hood.[11]

  • Hazards: While specific data for the title compound is limited, related piperidine derivatives can cause skin and serious eye irritation.[9] They may also be harmful if swallowed and cause respiratory irritation.[9][10]

  • Handling: Avoid contact with skin, eyes, and clothing.[11] Avoid the formation of dust and aerosols.[9] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[8]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[12] Recommended storage temperatures are often between 2-8°C.[9]

  • First Aid:

    • Eyes: Immediately rinse with plenty of water for at least 15 minutes. Seek immediate medical attention.[10]

    • Skin: Wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[9]

    • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[10]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician immediately.[10]

Conclusion

1-Tert-butylpiperidine-2,4-dione is a highly effective and versatile chemical intermediate. The presence of the N-tert-butyl group and the dicarbonyl functionality provides a platform for complex molecular synthesis. The protocols detailed herein, particularly for regioselective γ-alkylation, offer a reliable and robust method for introducing diverse functional groups, paving the way for the development of novel pharmaceutical candidates and complex organic molecules. Adherence to the described experimental conditions and safety protocols is paramount for achieving successful and reproducible outcomes.

References

  • Synthesis of 1-tert-butyl-4-chloropiperidine: generation of an N-tert-butyl group by the reaction of a dimethyliminium salt with methylmagnesium chloride. PubMed. Available at: [Link]

  • Orsini, P., et al. (2007). Regioselective γ Alkylation of tert-Butyl 2,4-dioxopiperidine-1-carboxylate. Synthesis, 2007(20), 3233-3236. Available at: [Link]

  • (6S)-6-Isobutylpiperidine-2,4-dione and (4R,6S)/(4S,6S)-4-hydroxy-6-isobutylpiperidin-2-on... ResearchGate. Available at: [Link]

  • Synthesis of 1- tert -Butyl-4-chloropiperidine: Generation of an N - tert -Butyl Group by the Reaction of a Dimethyliminium Salt with Methylmagnesium Chloride. ResearchGate. Available at: [Link]

  • Method for synthesizing 1-boc-4-aminopiperidine. Google Patents.
  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. Available at: [Link]

  • Palladium-catalyzed chemoselective synthesis of indane-1,3-dione derivatives via tert-butyl isocyanide insertion. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • The conformational analysis of saturated heterocycles. Part XXXI. 1-t-Butylpiperidine-4-spiro-4′-(1′,3 -... RSC Publishing. Available at: [Link]

  • Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. ResearchGate. Available at: [Link]

  • NOVEL PIPERIDINE-2,6-DIONE DERIVATIVE AND USE THEREOF. Google Patents.
  • 1-tert-butylpyrrolidine-2,4-dione (C8H13NO2). PubChemLite. Available at: [Link]

  • Structures and phase transitions in neat 4,4′-di-tert-butyl-2,2′-bipyridyl and in its molecular complexes with either bromanilic or iodanilic acid. CrystEngComm (RSC Publishing). Available at: [Link]

  • Cycloaddition reactions of 4-phenyl-3H-1,2,4-triazole-3,5(4H). ACG Publications. Available at: [Link]

Sources

Method

Application Note: Regioselective Reactions of 1-Tert-butylpiperidine-2,4-dione

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Focus: Mechanistic causality, kinetic vs. thermodynamic control, and self-validating protocols for heterocyclic functionalization.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Focus: Mechanistic causality, kinetic vs. thermodynamic control, and self-validating protocols for heterocyclic functionalization.

Introduction & Mechanistic Rationale

1-Tert-butylpiperidine-2,4-dione (CAS 90608-67-6)[1] is a highly versatile building block in the synthesis of complex alkaloids, spiro-oxindoles, and targeted therapeutics. The synthetic utility of this scaffold stems from its distinct electronic environment, which allows for highly predictable, regioselective functionalization at three different positions: C-3 , C-4 , and C-5 .

Understanding the causality behind these regioselective pathways requires an analysis of the molecule's pKa values and electrophilicity:

  • C-3 Functionalization (Thermodynamic Control): The methylene at C-3 is flanked by two carbonyl groups (a β-ketoamide system), making it the most acidic position (pKa ~11). Mild bases easily generate a highly delocalized, thermodynamically stable mono-anion that reacts preferentially with strong electrophiles like aldehydes (Knoevenagel condensation)[2][3].

  • C-5 Functionalization (Kinetic Control): To alkylate the C-5 position, the inherent acidity of C-3 must be bypassed. By utilizing >2 equivalents of a strong, non-nucleophilic base, a dianion is generated. Alkylation occurs regioselectively at C-5 because the C-5 carbanion (kinetic enolate) is less stabilized and significantly more nucleophilic than the C-3 enolate[4].

  • C-4 Reduction (Chemoselectivity): The C-4 ketone is highly electrophilic. In contrast, the C-2 lactam carbonyl is stabilized by the resonance of the adjacent nitrogen's lone pair. Mild hydride donors selectively attack the C-4 ketone, leaving the lactam intact[5].

Quantitative Data Summary

The following table summarizes the experimental parameters and expected outcomes for the three primary regioselective transformations.

Reaction TypeTarget PositionReagents / CatalystTemp (°C)Control MechanismTypical Yield (%)
Knoevenagel Condensation C-3Aldehyde, L-proline (10 mol%)78 (Reflux)Thermodynamic (Mono-anion)80–95
Weiler-type γ-Alkylation C-5Alkyl halide, LiHMDS (2.5 eq)-20Kinetic (Dianion)65–85
Chemoselective Reduction C-4NaBH₄ (1.5 eq), MeOH25 (RT)Electrophilicity (Ketone vs Amide)90–95

Reactivity Map

ReactivityMap SM 1-tert-butylpiperidine-2,4-dione C3 C-3 Functionalization (3-Arylidene derivative) SM->C3 Aldehyde, Base (Thermodynamic) C5 C-5 Functionalization (5-Alkyl derivative) SM->C5 LiHMDS (2.5 eq), R-X (Kinetic Dianion) C4 C-4 Reduction (4-Hydroxy derivative) SM->C4 NaBH4, MeOH (Chemoselective)

Regioselective functionalization pathways of 1-tert-butylpiperidine-2,4-dione.

Experimental Protocols

Protocol A: Regioselective C-3 Knoevenagel Condensation

Objective: Synthesize 3-arylidene-1-tert-butylpiperidine-2,4-dione via thermodynamic mono-anion control.

Causality & Validation: We use a catalytic amount of a mild base (L-proline) to selectively deprotonate the highly acidic C-3 position. The reaction is self-validating via TLC; the formation of the highly conjugated arylidene product will result in a strongly UV-active spot at a higher Rf​ than the starting material[2].

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask, dissolve 1-tert-butylpiperidine-2,4-dione (1.0 equiv, 5.0 mmol) and the target aromatic aldehyde (1.1 equiv, 5.5 mmol) in absolute ethanol (25 mL).

  • Catalysis: Add L-proline (0.1 equiv, 0.5 mmol) to the solution.

  • Reaction: Attach a reflux condenser and heat the mixture to 78 °C (reflux) for 4–6 hours. Monitor the reaction via TLC (Hexanes/EtOAc, 7:3) until the starting material is consumed.

  • Workup: Cool the reaction mixture to 0 °C in an ice bath. The 3-arylidene product typically precipitates out of the ethanolic solution.

  • Isolation: Filter the precipitate under vacuum, wash with ice-cold ethanol (2 × 5 mL), and dry under high vacuum to afford the pure product.

Protocol B: Regioselective C-5 γ-Alkylation (Weiler-type)

Objective: Synthesize 5-alkyl-1-tert-butylpiperidine-2,4-dione via kinetic dianion control.

Causality & Validation: To force alkylation at the less acidic C-5 position, 2.5 equivalents of LiHMDS are used. The first equivalent forms the unreactive C-3 mono-anion, while the subsequent 1.5 equivalents drive the formation of the highly nucleophilic C-5 dianion. The reaction is maintained at -20 °C to prevent ring-opening side reactions while providing sufficient thermal energy for deprotonation[4]. Strict anhydrous conditions are a self-validating requirement; failure to flame-dry glassware will instantly quench the dianion, returning unreacted starting material.

Step-by-Step Procedure:

  • Dianion Generation: To a flame-dried Schlenk flask purged with N₂, add 1-tert-butylpiperidine-2,4-dione (1.0 equiv, 3.0 mmol) and the target alkyl halide (e.g., n-propyl bromide, 4.0 equiv, 12.0 mmol) in anhydrous THF (25 mL)[4].

  • Base Addition: Cool the mixture to -20 °C using a dry ice/ethylene glycol bath. Dropwise, add LiHMDS (1 M in THF, 2.5 equiv, 7.5 mL) over 15 minutes[4].

  • Alkylation: Stir the mixture at -20 °C for 1.5 hours. Monitor via TLC (staining with KMnO₄ is required as the C-5 alkylated product lacks extended UV conjugation).

  • Quench & Extraction: Quench the reaction by adding 5% aqueous KHSO₄ (30 mL) at -20 °C. Dilute with CH₂Cl₂ (50 mL)[4].

  • Isolation: Separate the organic phase, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via silica gel flash chromatography.

Protocol C: Chemoselective C-4 Ketone Reduction

Objective: Synthesize 1-tert-butyl-4-hydroxypiperidin-2-one via chemoselective hydride transfer.

Causality & Validation: Sodium borohydride (NaBH₄) is a mild reducing agent that selectively attacks the highly electrophilic C-4 ketone. The C-2 lactam is protected from reduction by the delocalization of the nitrogen's lone pair into the carbonyl π -system. The reaction is self-validating during the workup: the addition of water will cause mild effervescence (H₂ gas), confirming that an active excess of NaBH₄ was maintained throughout the reaction[5].

Step-by-Step Procedure:

  • Preparation: Dissolve 1-tert-butylpiperidine-2,4-dione (1.0 equiv, 0.92 mmol) in HPLC-grade methanol (20 mL) at room temperature (25 °C)[5].

  • Reduction: Slowly add NaBH₄ (1.5 equiv, 1.38 mmol) in small portions to manage the exothermic release of hydrogen gas[5].

  • Reaction: Stir the solution at room temperature for 8 hours[5]. Monitor the disappearance of the ketone via IR spectroscopy (loss of the ~1720 cm⁻¹ peak) or TLC.

  • Workup: Concentrate the mixture in vacuo to remove the methanol[5]. Quench the residue carefully with distilled water (10 mL) and extract with Dichloromethane (3 × 15 mL).

  • Isolation: Wash the combined organic layers with brine, dry over MgSO₄, and evaporate the solvent to yield the 4-hydroxy-piperidin-2-one derivative (Typical yield: >90%)[5].

References

  • Cruz-Almanza, R., et al. (2007). Reactivity of (1′S)-1-(1′-phenyl-ethyl)-4-hydroxy-piperidin-2-one with Lawesson's reagent. Phosphorus, Sulfur, and Silicon and the Related Elements, 182(8), 1851-1857. Retrieved from[Link]

  • Wang, X. S., et al. (2013). Combinatorial Synthesis of Fused Tetracyclic Heterocycles Containing[1,6]Naphthyridine Derivatives under Catalyst Free Conditions. ACS Combinatorial Science, 15(7), 337–342. Retrieved from[Link]

Sources

Application

Biological activity of 1-Tert-butylpiperidine-2,4-dione derivatives

Application Note: Pharmacological and Agrochemical Profiling of 1-Tert-butylpiperidine-2,4-dione Derivatives Executive Overview & Structural Rationale The piperidine-2,4-dione scaffold is a highly versatile pharmacophore...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Pharmacological and Agrochemical Profiling of 1-Tert-butylpiperidine-2,4-dione Derivatives

Executive Overview & Structural Rationale

The piperidine-2,4-dione scaffold is a highly versatile pharmacophore utilized across both medicinal chemistry and agrochemical development. While unsubstituted or 5,5-dimethylated piperidine-2,4-diones are classically recognized for their role as immunomodulatory drugs (IMiDs) targeting the Cereblon (CRBN) E3 ubiquitin ligase complex[1], the introduction of a bulky N-tert-butyl group in 1-tert-butylpiperidine-2,4-dione (CAS: 90608-67-6) radically shifts the molecule's biological activity.

The steric hindrance provided by the N-tert-butyl moiety prevents binding to the CRBN pocket. Instead, this structural modification redirects the scaffold’s affinity toward specific metalloenzymes and amidohydrolases. Consequently, derivatives of 1-tert-butylpiperidine-2,4-dione have emerged as potent 4-hydroxyphenylpyruvate dioxygenase (4-HPPD) inhibitors in agriculture[2][3], and as selective dihydroorotase (DHOase) inhibitors with profound antimicrobial and anti-cancer potential in human medicine[4][5].

Mechanistic Pathways & Biological Targets

Agrochemical Target: 4-HPPD Inhibition

In plant biology, 4-HPPD is a non-heme, iron-dependent dioxygenase that catalyzes the conversion of 4-hydroxyphenylpyruvate (4-HPP) to homogentisate. This is a bottleneck step in the biosynthesis of plastoquinone and α-tocopherol[2]. Piperidine-2,4-dione derivatives act as bidentate chelators of the Fe²⁺ ion in the active site. Inhibition of 4-HPPD leads to the depletion of plastoquinone, causing severe impairment of carotenoid biosynthesis and resulting in a lethal "bleaching" phenotype in weeds like Echinochloa crus-galli[3].

HPPD_Pathway A 4-Hydroxyphenylpyruvate (4-HPP) B 4-HPPD Enzyme (Fe2+ dependent) A->B Substrate Binding C Homogentisate B->C Dioxygenation D Plastoquinone & α-Tocopherol C->D Biosynthesis E Piperidine-2,4-dione Derivatives E->B Competitive Inhibition

Fig 1: 4-HPPD inhibition by piperidine-2,4-dione derivatives blocks plastoquinone synthesis.

Medicinal Target: Dihydroorotase (DHOase) Inhibition

In medicinal chemistry, piperidine-2,4-dione derivatives function as selective inhibitors of DHOase and thiodihydroorotase[4]. DHOase is a zinc metalloenzyme responsible for catalyzing the reversible cyclization of carbamoyl aspartate to L-dihydroorotate, a critical step in the de novo biosynthesis of pyrimidines. By starving rapidly dividing bacterial or cancer cells of pyrimidine nucleotides (UMP), these derivatives exhibit strong antiproliferative, antibacterial, and spasmolytic activities[6][7].

DHOase_Pathway A Carbamoyl Aspartate B Dihydroorotase (Zn2+ Metalloenzyme) A->B Substrate C L-Dihydroorotate B->C Cyclization D Orotate -> UMP C->D Oxidation E Piperidine-2,4-dione Derivatives E->B Selective Inhibition

Fig 2: Selective inhibition of Dihydroorotase blocks de novo pyrimidine biosynthesis.

Quantitative Structure-Activity Relationships (QSAR)

Extensive QSAR modeling has demonstrated that the biological efficacy of piperidine-2,4-diones is heavily dependent on specific physicochemical parameters. The table below summarizes the critical structural determinants required to optimize this scaffold for different biological targets.

Derivative ClassPrimary TargetBiological ActivityKey QSAR Parameters & FindingsRef
3-Benzylidenepiperidine-2,4-diones 4-HPPD (Plants)Herbicidal (Bleaching)Activity correlates best (r > 0.8) with hydrophobicity (π) and steric bulk (Es). Optimum van der Waals volume for R2 is ~41.8 ų.[3][8]
Hydrazide-substituted piperidines Bacterial Cell WallAntibacterial & SpasmolyticHigh efficacy against S. aureus and P. aeruginosa. Exceptional safety profile with low acute toxicity (LD50 > 520 mg/kg) vs. standard drugs.[6][7]
Fused pyrazole-piperidine-2,4-diones DHOase (Mammalian/Bacterial)Anti-cancer & AntimicrobialEfficacy driven by electronic parameters and H-bond acceptor capacity. Steric bulk at N-1 prevents off-target CRBN degradation.[4][5]

Validated Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems. Every critical step includes the underlying biochemical causality to guide troubleshooting.

Protocol A: In Vitro 4-HPPD Enzyme Inhibition Assay

Objective: Quantify the IC₅₀ of 1-tert-butylpiperidine-2,4-dione derivatives against recombinant 4-HPPD.

System Validation & Quality Control:

  • Positive Control: Sulcotrione or Mesotrione (known 4-HPPD inhibitors).

  • Negative Control: Vehicle (DMSO) only.

  • Z'-Factor: Calculate Z' using positive and negative controls; a Z' > 0.5 validates the assay's robustness for high-throughput screening.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 50 mM HEPES buffer (pH 7.0) containing 2 mM sodium ascorbate.

    • Causality: 4-HPPD is a non-heme iron enzyme. Ascorbate acts as a reducing agent to maintain the active site iron in the ferrous (Fe²⁺) state. Without ascorbate, the enzyme rapidly oxidizes to the inactive Fe³⁺ state during turnover.

  • Enzyme Activation: Incubate 0.2 μg of recombinant 4-HPPD with 10 μM FeSO₄ in the assay buffer for 15 minutes at 25°C.

    • Causality: Pre-incubation ensures complete metallation of the enzyme's active site prior to introducing the competitive inhibitor.

  • Inhibitor Incubation: Add the piperidine-2,4-dione derivative (dissolved in DMSO, final DMSO concentration < 1%) at varying concentrations (0.1 nM to 100 μM). Incubate for 10 minutes.

  • Reaction Initiation: Initiate the reaction by adding 100 μM of 4-hydroxyphenylpyruvate (4-HPP).

  • Detection: Monitor the reaction continuously via UV-Vis spectrophotometry at 318 nm for 5 minutes.

    • Causality: The substrate 4-HPP forms an enol-borate complex in the presence of borate buffer (if added) or can be monitored directly via the depletion of its enolate absorption peak, allowing real-time kinetic tracking of dioxygenase activity.

Protocol B: Dihydroorotase (DHOase) Enzyme Kinetics Assay

Objective: Evaluate the inhibitory potency of the scaffold against pyrimidine biosynthesis.

System Validation & Quality Control:

  • Positive Control: 5-Fluorouracil (downstream pyrimidine inhibitor) or a known DHOase inhibitor (e.g., plumbagin).

  • Background Correction: A "No-Enzyme" blank must be run in parallel.

    • Causality: Carbamoyl aspartate and dihydroorotate can undergo slow spontaneous, non-enzymatic interconversion depending on pH. Background subtraction is critical for accurate kinetic derivation.

Step-by-Step Methodology:

  • Assay Matrix Setup: Prepare a 100 mM Tris-HCl buffer (pH 8.0) containing 1 mM ZnCl₂.

    • Causality: DHOase is a zinc-dependent metalloenzyme. Exogenous zinc ensures the structural integrity of the binuclear zinc center required for the polarization of the substrate's carbonyl group.

  • Enzyme-Inhibitor Pre-equilibration: Mix 50 nM of purified DHOase with the piperidine-2,4-dione derivative in a 96-well UV-transparent microplate. Incubate at 37°C for 20 minutes.

  • Substrate Addition: Add 2 mM L-dihydroorotate to initiate the reverse reaction (ring cleavage to carbamoyl aspartate).

    • Causality: Measuring the reverse reaction is experimentally superior because the cleavage of the dihydroorotate ring results in a highly quantifiable decrease in absorbance at 230 nm, providing a cleaner signal-to-noise ratio than the forward reaction.

  • Kinetic Measurement: Measure the decrease in absorbance at 230 nm over 10 minutes using a microplate reader. Calculate the initial velocity ( V0​ ) and determine the Ki​ using a Dixon plot.

References

  • Applications of 5,5-Dimethylpiperidine-2,4-dione in Medicinal Chemistry. Benchchem. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFxHw38pY1epatFxTGbKmHLD2tTefph1DMJbuDvfZp03UMMqNHk-cKZbHfoXAaJAohx4vaWBhgkBptQniKspfHrPakpLczX0_HSC_npd8fHRS5tl9wYjwap2an22tJWcyckUzhDDOtfwPC58IpezzPT4YZOBumuTXTvcUdXT3_3b1W0SGXIXV7Ke5Q3mjkkn1xBNOatxs5eov014uZhj6a4AavTbMEAwO9nLaBeCYvH7qiLHf2rQp-Y9pU7hS4JTreDcKxf]
  • Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity. PMC. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGYCy4J43oiVyewmYusIAckMekEVfJSbiczjTzOZid1kCs41zG0RYGPw1EunzE5GHJpPOPcu_FaR4aO53wc6dDmEHYter--asKYhWSiEFU6hQ4eh0-dxaDRWeoYpJ8t8ZhYxPH1U_OKCoCHSQ==]
  • A Quantitative Structure−Activity Relationship Study of Herbicidal Analogues of α-Hydroxy-Substituted 3-Benzylidenepyrrolidene-2,4-diones. Journal of Agricultural and Food Chemistry - ACS Publications. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHiTpJ6NCU92TD-zMRUM6sy3oXpYOjijFmWlv0WBuYii591tnpyPeSaSEAsZgFYAE-TQCMqDiQXUECRwnpvD87Q-wkNXbkdybF2fT8G8Hb9OsFLS68MFJ4LOFUTbwjjUA7B9EmkQN_NsHs=]
  • Construction of piperidine-2,4-dione-type azaheterocycles and their application in modern drug development and natural product synthesis. ResearchGate. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGphAbM2lt44WwpqkzL2-OhL9oKhzOkirhbw2jxCiTXCk98hTdTk7x7HvVvYsm_l1ydB1zQ9VAUGQNWmbE-DyE37eheRNNHXpHcy_2UcB2AD-JXc60ZAe14ojruxr7aXiZXoHmP-eC84BGYiso-Nl6FUP7sJy1XeIwrBKXUH_j5JrQEbmfdFyOzwRY32W0TQlsrw6pfx2_tvmVav3hSPI53C-zCV2hJ6m9JlaJ5jD_3vZWyxuPInSLILOAFfKoKsB9Bt3ITWetHgFnxBkwNUvJg9jTtAdFKx-rwnmxT97rAB7bEDBhvXmm2NSP8eRDFIxpE1BQk7Lk=]

Sources

Method

Advanced Applications of 1-Tert-butylpiperidine-2,4-dione in Kinase Inhibitor Synthesis: Mechanistic Insights and Verified Protocols

As a Senior Application Scientist, I frequently encounter the challenge of designing kinase inhibitors that not only possess high binding affinity (nanomolar Ki​ ) but also exhibit favorable pharmacokinetic (PK) profiles...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the challenge of designing kinase inhibitors that not only possess high binding affinity (nanomolar Ki​ ) but also exhibit favorable pharmacokinetic (PK) profiles. The incorporation of the 1-tert-butylpiperidine-2,4-dione scaffold (CAS: 90608-67-6) [1] into azaheterocyclic cores represents a strategic masterstroke in modern medicinal chemistry.

This guide provides an in-depth, mechanistic exploration of how this specific building block is utilized to construct complex, sterically shielded kinase inhibitors, moving beyond basic synthesis to explain the causality behind each chemical transformation and biological interaction.

Structural & Mechanistic Causality: The Role of the Scaffold

The 1-tert-butylpiperidine-2,4-dione molecule is not merely a passive structural linker; it is a highly reactive, orthogonal building block [2]. Its utility in kinase inhibitor synthesis is driven by three distinct physicochemical properties:

  • Orthogonal Reactivity: The 2,4-dione system exists in a dynamic keto-enol tautomeric equilibrium. The C3 position is highly nucleophilic, making it susceptible to rapid alkylation, while the C2/C4 carbonyls act as electrophilic centers for subsequent condensation reactions. This allows for one-pot, multicomponent annulations (e.g., Paal-Knorr-type cyclizations) to form fused bicyclic or tricyclic systems like dihydropyrrolopyridinones [3].

  • Steric Shielding via the N-tert-Butyl Group: Unlike an N-methyl or N-hydrogen substituent, the bulky tert-butyl group sterically hinders the adjacent regions of the piperidine ring. During synthesis, this directs incoming electrophiles exclusively to the less hindered C3 position rather than C5. In the final drug molecule, this bulk prevents N-oxidation and glucuronidation by metabolic enzymes, significantly extending the compound's half-life.

  • Lipophilic Tuning: The tert-butyl moiety increases the overall ClogP of the molecule, enhancing cellular permeability—a critical factor for inhibitors targeting intracellular kinases like PKN2 and Pan-Pim [4].

Target Kinases and Biological Rationale

Recent drug discovery programs have heavily leveraged piperidine-2,4-dione derivatives to target the ATP-binding sites of specific kinases implicated in oncology.

  • PKN2 / PRK2 (Protein Kinase N2): PKN2 is a Rho GTPase effector essential for tumor cell invasion and survival in prostate and breast cancers. Dihydropyrrolopyridinone cores synthesized from piperidine-2,4-diones have shown exceptional ligand efficiency and nanomolar potency against PKN2 [3].

  • Pim Kinases (Pan-Pim): Pim kinases regulate apoptosis evasion. Because Pim-2 has a very low Km​ for ATP, highly potent inhibitors are required to block its activity in cellular environments. Quinazolinone-pyrrolopyrrolones derived from 2,4-diones have proven orally efficacious in multiple myeloma models [4].

Quantitative Data: Structure-Activity Relationship (SAR)

The following table summarizes the biological and physicochemical impact of N-substitution on the piperidine-2,4-dione-derived dihydropyrrolopyridinone core against kinase targets [3][5].

Compound CoreN-SubstitutionTarget KinaseIn Vitro Potency ClogP Primary Application / Phenotype
DihydropyrrolopyridinoneN-H (Unsubstituted)PKN2 Ki​ = 5.0 nM1.8Baseline tool compound; rapid clearance.
DihydropyrrolopyridinoneN-MethylPKN2 Ki​ = 12.4 nM2.1Moderate potency; susceptible to N-demethylation.
DihydropyrrolopyridinoneN-tert-Butyl PKN2 / Pim IC50​ < 10.0 nM 3.4 Enhanced metabolic stability; high cell permeability.
Quinazolinone-pyrrolopyrroloneN-tert-Butyl Pan-Pim IC50​ = 15.0 nM3.8Orally efficacious in KMS-12 BM xenograft models.

Signaling Pathway Visualization

To understand the therapeutic impact of these synthesized inhibitors, we must map their intervention within the cellular signaling cascade.

KinasePathway Inhibitor 1-t-Butylpiperidine-2,4-dione Derived Inhibitor PKN2 PKN2 / PRK2 Kinase Inhibitor->PKN2 ATP-competitive Inhibition Pim Pim Kinases Inhibitor->Pim Pan-Pim Inhibition Cytoskeleton Cytoskeleton Organization & Tumor Cell Motility PKN2->Cytoskeleton Phosphorylation Cascade Apoptosis Apoptosis Evasion (Cancer Cell Survival) Pim->Apoptosis Inhibits Apoptotic Pathways RhoGTP Rho GTPases RhoGTP->PKN2 Activates

Mechanism of action for 1-tert-butylpiperidine-2,4-dione derived kinase inhibitors targeting PKN2 and Pim.

Experimental Protocols: Synthesis of the Inhibitor Core

The following protocol details the synthesis of a dihydropyrrolopyridinone kinase inhibitor core via a condensation reaction between 1-tert-butylpiperidine-2,4-dione and a bromoacetyl reagent [3]. This methodology is designed as a self-validating system , ensuring that the chemist can verify the integrity of the reaction at every critical juncture.

Materials Required
  • Starting Material 1 (SM1): 1-tert-butylpiperidine-2,4-dione (CAS: 90608-67-6) (1.0 eq, 10 mmol)[1][2]

  • Starting Material 2 (SM2): 4-(bromoacetyl)pyridine hydrobromide (1.1 eq, 11 mmol)

  • Reagents: Ammonium acetate ( NH4​OAc ) (5.0 eq, 50 mmol)

  • Solvent: Anhydrous Ethanol (50 mL)

Step-by-Step Methodology

Step 1: Preparation of the Condensation Matrix

  • In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve SM1 and SM2 in 50 mL of anhydrous ethanol.

  • Causality: Anhydrous ethanol is specifically chosen because it ensures the complete dissolution of the polar hydrobromide salt while providing a protic environment that facilitates the subsequent imine formation and tautomerization. Water must be excluded to prevent the competitive hydrolysis of the bromoacetyl intermediate.

  • Self-Validation Check: The solution should be pale yellow and completely homogenous. If particulates remain, the ethanol may be contaminated with water, causing the hydrobromide salt to crash out.

Step 2: Nitrogen Insertion and Buffering

  • Add ammonium acetate (50 mmol) in a single portion to the stirring solution at room temperature.

  • Causality: Ammonium acetate serves a dual purpose. First, it acts as a mild buffer to neutralize the hydrobromide, preventing acid-catalyzed degradation of the 2,4-dione enol. Second, it acts as the primary nitrogen source for the closure of the pyrrole ring.

  • Self-Validation Check: Upon addition, the reaction mixture will transition from a clear solution to a distinct opaque suspension as the intermediate alkylated enol begins to form. If the solution remains clear after 30 minutes, the ammonium acetate may have absorbed atmospheric moisture, quenching the enolate formation.

Step 3: Thermally-Driven Cyclization

  • Attach a reflux condenser and heat the mixture to 80°C (reflux) for 12 hours under a positive nitrogen atmosphere.

  • Causality: The reaction proceeds via initial alkylation of the highly nucleophilic C3 enolate carbon of the 2,4-dione, followed by a Paal-Knorr-type condensation with ammonia to close the pyrrole ring. The bulky N-tert-butyl group sterically directs the initial alkylation exclusively to the C3 position.

  • Self-Validation Check (TLC & LC-MS): Monitor the reaction via TLC (DCM:MeOH 95:5). The product spot will exhibit strong UV activity at 254 nm due to the newly formed conjugated pyrrolopyridinone system, in stark contrast to the UV-inactive 1-tert-butylpiperidine-2,4-dione starting material. LC-MS should show the disappearance of the 169.2 m/z peak (SM1) and the appearance of the [M+H]+ peak of the cyclized product.

Step 4: Workup and Purification

  • Cool the reaction to room temperature and concentrate the mixture in vacuo.

  • Partition the residue between Ethyl Acetate (100 mL) and saturated aqueous NaHCO3​ (50 mL). Extract the aqueous layer twice more with Ethyl Acetate.

  • Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate. Purify via flash column chromatography (DCM to 10% MeOH in DCM).

Experimental Workflow Visualization

SyntheticWorkflow SM1 1-t-Butylpiperidine-2,4-dione (CAS: 90608-67-6) Condensation Condensation & Cyclization (NH4OAc, EtOH, 80°C) SM1->Condensation SM2 4-(Bromoacetyl)pyridine Hydrobromide SM2->Condensation Intermediate N-t-Butyl Dihydropyrrolo- pyridinone Core Condensation->Intermediate Paal-Knorr Type Annulation Purification Flash Chromatography (DCM:MeOH) Intermediate->Purification Validation LC-MS & UV 254nm Validation Purification->Validation Yield & Purity

Experimental workflow for the synthesis of dihydropyrrolopyridinone kinase inhibitor cores.

References

  • Cardiff University (ORCA). "Development of dihydropyrrolopyridinone-based PKN2/PRK2 chemical tools to enable drug discovery". Available at:[Link]

  • ResearchGate. "Construction of piperidine-2,4-dione-type azaheterocycles and their application in modern drug development and natural product synthesis". Available at: [Link]

Application

Application Note: Scale-Up Synthesis of 1-Tert-butylpiperidine-2,4-dione

Executive Summary 1-Tert-butylpiperidine-2,4-dione (CAS 90608-67-6) is a highly versatile heterocyclic building block extensively utilized in the synthesis of complex active pharmaceutical ingredients (APIs), spirocyclic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Tert-butylpiperidine-2,4-dione (CAS 90608-67-6) is a highly versatile heterocyclic building block extensively utilized in the synthesis of complex active pharmaceutical ingredients (APIs), spirocyclic scaffolds, and peptidomimetics. Transitioning the synthesis of this molecule from a benchtop discovery scale to a multi-kilogram process presents distinct chemical engineering challenges, primarily concerning the control of intermolecular side reactions and gas evolution.

This application note provides a comprehensive, self-validating protocol for the scalable synthesis of 1-tert-butylpiperidine-2,4-dione via a four-step sequence culminating in a Dieckmann condensation. By detailing the mechanistic causality behind reagent selection, dosing rates, and thermal control, this guide equips process chemists with the parameters necessary to achieve high yields and purity at scale.

Mechanistic Rationale & Scale-Up Strategy

The construction of piperidine-2,4-dione-type azaheterocycles is most robustly achieved through traditional carbonyl transformations, specifically the Dieckmann condensation [1]. The synthesis proceeds via four distinct stages:

  • Aza-Michael Addition: tert-Butylamine undergoes a conjugate addition with ethyl acrylate. The bulky tert-butyl group provides significant steric hindrance, naturally suppressing unwanted double-alkylation and ensuring high selectivity for the mono-alkylated product.

  • N-Acylation: The secondary amine is acylated using ethyl malonyl chloride. Triethylamine (Et₃N) is employed as an acid scavenger. Causality Check: Ethyl acrylate and ethyl malonyl chloride are deliberately chosen over their methyl counterparts. Utilizing a unified ethyl ester system prevents the formation of complex transesterification mixtures during the subsequent base-catalyzed cyclization[3].

  • Dieckmann Cyclization: This intramolecular Claisen-type condensation is the most critical step. Scale-Up Challenge: At larger scales, the increased concentration of the diester intermediate heavily favors intermolecular oligomerization over the desired intramolecular cyclization [2]. Solution: We employ a "pseudo-high dilution" technique. The diester is added dropwise over several hours to a refluxing solution of sodium ethoxide (NaOEt). This maintains a near-zero steady-state concentration of the uncyclized enolate, driving the reaction toward the thermodynamic piperidine ring product.

  • Hydrolysis & Decarboxylation: The resulting β-keto ester is subjected to acidic hydrolysis, forming an unstable β-keto acid that readily decarboxylates upon heating to yield the final dione. Scale-Up Challenge: Decarboxylation generates stoichiometric amounts of carbon dioxide (CO₂). On a kilogram scale, uncontrolled heating can lead to rapid outgassing, foaming, and reactor over-pressurization [4]. Solution: A strictly controlled temperature ramp (0.5 °C/min) is implemented to regulate gas evolution.

Synthetic Workflow

G Start tert-Butylamine + Ethyl Acrylate Step1 Step 1: Aza-Michael Addition (EtOH, 0°C to RT) Start->Step1 Int1 Ethyl 3-(tert-butylamino)propanoate Step1->Int1 Step2 Step 2: N-Acylation (Ethyl Malonyl Chloride, Et3N) Int1->Step2 Int2 Diester Intermediate Step2->Int2 Step3 Step 3: Dieckmann Cyclization (NaOEt, EtOH, Reflux) Int2->Step3 Int3 β-Keto Ester Piperidine Step3->Int3 Step4 Step 4: Decarboxylation (Aqueous HCl, Reflux) Int3->Step4 Final 1-tert-Butylpiperidine-2,4-dione Step4->Final

Workflow for the scalable synthesis of 1-tert-butylpiperidine-2,4-dione via Dieckmann cyclization.

Quantitative Scale-Up Parameters

To ensure reproducibility, the following table summarizes the critical parameter shifts required when moving from a 10-gram bench scale to a 1-kilogram pilot scale.

ParameterBench-Scale (10 g)Pilot-Scale (1 kg)Mechanistic Rationale for Change
Diester Addition Rate All at once / < 10 minSlow addition over 8 hoursMaintains pseudo-high dilution to prevent intermolecular polymerization [2].
Solvent Volume (Step 3) 10 Volumes15 VolumesEnhances thermal mass for heat dissipation and improves agitator efficiency.
Base Stoichiometry 1.1 Equivalents1.5 EquivalentsCompensates for trace moisture introduced during large-scale reactor charging.
Decarboxylation Heating Uncontrolled Reflux0.5 °C/min RampPrevents rapid CO₂ outgassing and dangerous reactor over-pressurization [4].
Overall Yield 82%76%Slight yield reduction is typical due to minor oligomerization at scale.

Detailed Experimental Protocols

Note: The following protocol is scaled for the production of approximately 100 g of the final product, serving as a reliable intermediate scale-up model.

Step 1: Synthesis of Ethyl 3-(tert-butylamino)propanoate
  • Charge: To a 2 L jacketed reactor equipped with a mechanical stirrer and an internal temperature probe, add tert-butylamine (100 g, 1.37 mol) and absolute ethanol (500 mL).

  • Cool: Chill the solution to 0 °C using a recirculating chiller.

  • Dose: Add ethyl acrylate (137 g, 1.37 mol) dropwise over 2 hours, maintaining the internal temperature below 5 °C.

  • React: Allow the mixture to warm to 20 °C and stir for 16 hours.

  • Validate: Check reaction completion via GC-MS or TLC (Ninhydrin stain). The primary amine spot should be completely consumed.

  • Workup: Concentrate the mixture under reduced pressure to yield the intermediate as a pale yellow oil. Proceed to Step 2 without further purification.

Step 2: N-Acylation to the Diester Intermediate
  • Charge: Dissolve the crude ethyl 3-(tert-butylamino)propanoate (~230 g) in anhydrous dichloromethane (DCM, 1.2 L). Add triethylamine (166 g, 1.64 mol).

  • Cool: Chill the reactor to 0 °C under a nitrogen atmosphere.

  • Dose: Add ethyl malonyl chloride (226 g, 1.50 mol) dropwise over 3 hours. Self-Validation: A dense white precipitate (Et₃N·HCl) will immediately form, indicating active acylation.

  • React: Stir at room temperature for 4 hours.

  • Workup: Quench with water (500 mL). Separate the organic layer, wash with 1M HCl (500 mL) to remove unreacted amine, followed by brine (500 mL). Dry over Na₂SO₄ and concentrate to yield the diester intermediate.

Step 3: Dieckmann Cyclization
  • Charge: In a clean, dry 5 L reactor, prepare a solution of sodium ethoxide (NaOEt) by dissolving sodium metal (34.5 g, 1.50 mol) in anhydrous ethanol (1.5 L), or use commercially available 21% NaOEt in EtOH (486 g).

  • Heat: Bring the alkoxide solution to a gentle reflux (78 °C).

  • Dose (Critical Step): Dissolve the diester intermediate from Step 2 in anhydrous ethanol (500 mL). Pump this solution into the refluxing base at a constant rate over 8 hours .

  • React: Maintain reflux for an additional 2 hours post-addition.

  • Validate: TLC (Hexane/EtOAc 7:3, UV active). The starting diester (Rf = 0.6) should disappear, replaced by a highly polar baseline spot corresponding to the sodium enolate of the cyclized product.

Step 4: Hydrolysis and Decarboxylation
  • Hydrolyze: Cool the reactor from Step 3 to 20 °C. Carefully add 6M aqueous HCl (1.0 L) to acidify the mixture to pH 1.

  • Decarboxylate: Program the reactor jacket to heat the mixture at a ramp rate of 0.5 °C/min up to 100 °C. Self-Validation: Vigorous bubbling (CO₂ evolution) will begin around 60 °C. Monitor the vent line flow rate.

  • React: Reflux for 6 hours until gas evolution ceases completely.

  • Workup: Cool to room temperature. Extract the aqueous mixture with ethyl acetate (3 x 800 mL). Wash the combined organics with saturated NaHCO₃ (500 mL) and brine (500 mL).

  • Purify: Concentrate the solvent and recrystallize the crude solid from heptane/ethyl acetate to afford pure 1-tert-butylpiperidine-2,4-dione as an off-white crystalline powder.

References

  • Construction of piperidine-2,4-dione-type azaheterocycles and their application in modern drug development and natural product synthesis - Organic & Biomolecular Chemistry (RSC Publishing). URL:[Link]

  • Process Development and Scale-up of a β-Secretase Inhibitor via a Stereospecific Jocic Reaction - ACS Publications. URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 1-Tert-butylpiperidine-2,4-dione Synthesis Yield Improvement

Introduction 1-tert-butylpiperidine-2,4-dione is a valuable heterocyclic building block in medicinal chemistry and drug development. Its synthesis, however, can be challenging, with yield optimization being a common goal...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

1-tert-butylpiperidine-2,4-dione is a valuable heterocyclic building block in medicinal chemistry and drug development. Its synthesis, however, can be challenging, with yield optimization being a common goal for researchers. This guide provides an in-depth technical resource designed for scientists and drug development professionals to troubleshoot and enhance the yield of this important compound. The primary synthetic route involves an intramolecular Dieckmann condensation of an N-substituted diester, a powerful method for forming five- and six-membered rings.[1][2] This document will delve into the critical parameters of this reaction, offering practical solutions to common experimental hurdles.

Core Synthesis Pathway: Dieckmann Condensation

The most prevalent and reliable method for synthesizing the piperidine-2,4-dione core is the Dieckmann condensation.[2][3] This base-mediated intramolecular cyclization transforms a linear diester into a cyclic β-keto ester. For 1-tert-butylpiperidine-2,4-dione, the process typically starts with an acylated N-tert-butyl-β-amino ester, which is then cyclized.

Diagram: General Mechanism of Dieckmann Condensation

G cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Reformation & Product Formation A Acyclic Diester Precursor B Enolate Intermediate A->B C Cyclic β-Keto Ester Anion B->C Nucleophilic Attack Base Strong Base (e.g., NaOEt, NaH) Base->A Deprotonation (α-carbon) D Cyclic β-Keto Ester C->D Protonation (Acidic Workup) E 1-tert-butylpiperidine-2,4-dione (after workup/hydrolysis) D->E Hydrolysis & Decarboxylation (if necessary)

Caption: Key steps of the Dieckmann condensation for piperidinedione synthesis.

Troubleshooting Guide: Enhancing Your Yield

This section is structured in a question-and-answer format to directly address specific issues you may encounter during the synthesis.

Problem 1: Low or Non-Existent Product Yield

This is the most common issue. Before altering the core protocol, a systematic diagnosis is essential.

Q: Have you rigorously verified the quality and purity of your starting materials?

A: The synthesis is sensitive to the purity of the precursor diester. Impurities can interfere with the base and lead to side reactions.

  • Action: Purify the starting diester via column chromatography or distillation before use. Confirm its identity and purity using ¹H NMR and/or LC-MS.

Q: Are your reaction conditions strictly anhydrous?

A: The Dieckmann condensation relies on strong bases (e.g., sodium ethoxide, sodium hydride) that are highly sensitive to moisture.[1] Water will quench the base and hydrolyze the ester groups on your starting material, halting the reaction.

  • Action:

    • Dry all glassware in an oven ( >120°C) overnight and cool under a stream of dry nitrogen or argon.

    • Use anhydrous solvents. Purchase high-quality anhydrous solvents or dry them using appropriate methods (e.g., molecular sieves, distillation from a drying agent).

    • Handle hygroscopic bases (like NaH) in a glovebox or under an inert atmosphere.

Q: Is your base active and used in the correct stoichiometry?

A: The choice and handling of the base are critical.[1]

  • Sodium Ethoxide (NaOEt) / Sodium Methoxide (NaOMe): These are common choices. It is often best to prepare them fresh by reacting sodium metal with anhydrous ethanol or methanol. The base should match the ester groups of the substrate to prevent transesterification.[1]

  • Sodium Hydride (NaH): A powerful, non-nucleophilic base. Ensure you are using a fresh bottle. NaH is often sold as a dispersion in mineral oil; wash it with anhydrous hexanes before use to remove the oil.

  • Stoichiometry: At least one full equivalent of the base is required to drive the reaction to completion. Using a slight excess (e.g., 1.1-1.2 equivalents) can be beneficial.

Q: Was the reaction performed at the optimal temperature and for sufficient time?

A: Dieckmann cyclizations often require heating to overcome the activation energy for ring closure.[1]

  • Action: Typically, the reaction is run at the reflux temperature of the solvent (e.g., ethanol, toluene, or THF). Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed. Insufficient reaction time will result in incomplete conversion.

Problem 2: Formation of Significant Impurities

The presence of side products can complicate purification and drastically lower the isolated yield.

Q: Are you observing products consistent with intermolecular condensation?

A: At high concentrations, the enolate of one molecule can react with the ester of another, leading to polymeric byproducts instead of the desired cyclic product.[1]

  • Action: Employ High-Dilution Conditions. The Ziegler-Ruggli dilution principle is key here.[4] By keeping the concentration of the reactant low (e.g., 0.01-0.05 M), you favor the intramolecular reaction pathway over the intermolecular one. This can be achieved by slowly adding the diester solution to a solution of the base in the reaction flask over several hours.

Q: Is hydrolysis or transesterification occurring?

A: As mentioned, water contamination leads to hydrolysis. If you use a base that does not match the ester group of your starting material (e.g., sodium methoxide with an ethyl ester), you can get a mixture of methyl and ethyl esters in your product and starting material.

  • Action: Ensure strictly anhydrous conditions.[1] Always match your alkoxide base to the ester group of your substrate (e.g., use NaOEt for ethyl esters).

Troubleshooting Workflow Diagram

G start Start Synthesis check_yield Is Yield < 20% or Zero? start->check_yield check_purity Is Product Impure? check_yield->check_purity No anhydrous Verify Anhydrous Conditions (Solvent, Glassware) check_yield->anhydrous Yes success High Yield, Pure Product check_purity->success No dilution Implement High Dilution (Slow addition of substrate) check_purity->dilution Yes base Check Base Activity & Stoichiometry (Use Fresh Base, >1 eq.) anhydrous->base temp_time Optimize Temperature & Time (Reflux, Monitor by TLC/LCMS) base->temp_time temp_time->start transester Match Base to Ester (e.g., NaOEt for Ethyl Ester) dilution->transester workup Optimize Workup/Purification (pH adjustment, Chromatography) transester->workup workup->start

Caption: A workflow for troubleshooting common synthesis issues.

Frequently Asked Questions (FAQs)

Q1: What is the best base for the cyclization of an N-tert-butyl-N-(alkoxycarbonylacetyl)-β-alanine ester?

A1: The optimal base depends on the ester used. For an ethyl ester precursor, sodium ethoxide (NaOEt) in anhydrous ethanol is the standard and most effective choice to prevent side reactions like transesterification.[1] For large-scale reactions where cost and ease of handling are concerns, sodium hydride (NaH) in an aprotic solvent like THF or toluene is an excellent alternative.

Q2: How can I effectively monitor the progress of the reaction?

A2: Thin Layer Chromatography (TLC) is the most common and convenient method. Use a solvent system that gives good separation between your starting material and the product (e.g., a mixture of ethyl acetate and hexanes). The product, being more polar and capable of enolization, will typically have a lower Rf value than the starting diester. For more quantitative analysis, taking small aliquots from the reaction mixture for LC-MS analysis is also highly effective.

Q3: My product seems to be a mixture of tautomers. How do I handle purification?

A3: The piperidine-2,4-dione product exists as a mixture of keto and enol tautomers, which can sometimes lead to broad peaks or multiple spots on TLC and during column chromatography.

  • Purification: Standard silica gel chromatography is usually effective. The tautomers will often co-elute.

  • Characterization: Do not be alarmed by complex ¹H NMR spectra. The presence of multiple tautomers will result in more signals than expected. Analyzing the spectrum at an elevated temperature can sometimes coalesce these peaks.

Q4: Can I use a different protecting group on the nitrogen?

A4: While this guide focuses on the tert-butyl group, other N-substituents can be used. However, the nature of the N-substituent can influence the reaction's success. Bulky groups like tert-butyl are generally stable under the basic reaction conditions. Other groups, like a Boc-protecting group, can also be used.[5]

Optimized Experimental Protocol

This protocol is a generalized procedure based on common literature methods for Dieckmann condensations.[1] Researchers should adapt it based on their specific substrate and available equipment.

Materials:

  • N-tert-butyl-N-(3-ethoxycarbonyl)acetyl-β-alanine ethyl ester (precursor diester)

  • Sodium ethoxide (NaOEt) or Sodium Hydride (NaH)

  • Anhydrous Ethanol (if using NaOEt) or Anhydrous THF/Toluene (if using NaH)

  • Hydrochloric Acid (e.g., 1M HCl) for workup

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

  • Reaction Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a nitrogen/argon inlet, and a dropping funnel.

  • Base Preparation:

    • If using NaOEt: In the reaction flask, dissolve sodium metal (1.1 eq) in anhydrous ethanol under an inert atmosphere to generate sodium ethoxide in situ.

    • If using NaH: Add NaH (1.1 eq, 60% dispersion in oil, washed with hexanes) to the flask and suspend it in anhydrous THF or toluene.

  • Substrate Addition (High Dilution): Dissolve the precursor diester (1.0 eq) in the anhydrous reaction solvent. Add this solution to the dropping funnel and add it dropwise to the stirred base solution/suspension over 2-4 hours at room temperature.

  • Reaction: After the addition is complete, heat the mixture to reflux. Monitor the reaction's progress by TLC every 1-2 hours until the starting material is consumed (typically 4-12 hours).

  • Workup:

    • Cool the reaction mixture to 0°C in an ice bath.

    • Carefully quench the reaction by the slow addition of 1M HCl until the pH is acidic (~pH 3-4).

    • If the reaction was performed in ethanol, remove the solvent under reduced pressure.

    • Add water and extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-tert-butylpiperidine-2,4-dione.

References

  • BenchChem. (n.d.). Technical Support Center: Synthesis of 5,5-Dimethylpiperidine-2,4-dione.
  • ResearchGate. (n.d.). Regioselective Synthesis of Substituted Piperidine-2,4-diones and Their Derivatives via Dieckmann Cyclizations.
  • DTIC. (n.d.). Piperidine Synthesis.
  • Bonjoch, J., et al. (1984). Synthesis of 2,5-piperidinediones. regioselectivity in the dieckmann cyclization. Tetrahedron.
  • Wünsch, B., et al. (n.d.). Stereoselective Synthesis and Pharmacological Evaluation of 2,4-Bridged Piperidine Derivatives Designed to Activate the κ. IRIS UniPA.
  • Orsini, P., et al. (2007). Regioselective γ Alkylation of tert-Butyl 2,4-dioxopiperidine-1-carboxylate. Synthesis.

Sources

Optimization

Purification of 1-Tert-butylpiperidine-2,4-dione

Welcome to the Technical Support Center for the isolation and purification of 1-Tert-butylpiperidine-2,4-dione . As a Senior Application Scientist, I frequently see researchers struggle with the purification of beta-keto...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of 1-Tert-butylpiperidine-2,4-dione .

As a Senior Application Scientist, I frequently see researchers struggle with the purification of beta-keto lactams. Due to their unique electronic properties and tautomeric behavior, standard purification workflows often lead to poor yields, thermal degradation, or severe chromatographic streaking.

This portal is designed to provide drug development professionals and synthetic chemists with field-proven, causality-driven solutions to overcome these specific bottlenecks.

I. Physicochemical Profile

Before troubleshooting, it is critical to understand the quantitative baseline of your target molecule. The C3 methylene group flanked by two carbonyls dictates the molecule's reactivity, solubility, and chromatographic behavior.

PropertyValueReference
CAS Number 90608-67-6[1]
Molecular Formula C9H15NO2[1]
Molecular Weight 169.22 g/mol [1]
Melting Point 92 – 96 °C[2]
Storage Temperature -10 °C (Inert atmosphere)[2]
Topological Polar Surface Area 37.4 Ų[1]

II. Purification Workflow Architecture

G crude Crude 1-tert-butylpiperidine-2,4-dione workup Aqueous Workup crude->workup ph_adjust Adjust to pH 4.5 - 5.5 workup->ph_adjust extract Extract with EtOAc or DCM ph_adjust->extract decision Purity Check extract->decision pure Pure Product (>95%) decision->pure High Purity chromatography Silica Gel Chromatography decision->chromatography Complex Impurities cryst Recrystallization decision->cryst Minor Impurities chromatography->pure cryst->pure

Workflow for the isolation and purification of 1-tert-butylpiperidine-2,4-dione.

III. Diagnostic Troubleshooting Guide

Q: Why am I losing product during the aqueous wash phase? Causality: 1-Tert-butylpiperidine-2,4-dione contains a highly acidic methylene group at the C3 position, flanked by the C2 amide and C4 ketone. In alkaline conditions (pH > 8), it readily deprotonates to form a water-soluble enolate[3]. If your aqueous wash is too basic (e.g., using strong NaOH or unbuffered Na2CO3), the target compound will partition entirely into the aqueous layer. Resolution: Always adjust the aqueous phase to a mildly acidic pH (4.5–5.5) using 1M HCl or citric acid before extracting with organic solvents. This ensures the molecule remains fully protonated and lipophilic.

Q: During silica gel chromatography, the product streaks severely and co-elutes with impurities. How do I resolve this? Causality: The compound exists in a dynamic keto-enol equilibrium. The enol tautomer acts as a strong hydrogen-bond donor and acceptor, interacting heavily with the free silanol groups on the silica gel stationary phase. Resolution: Deactivate the silica by adding 1-2% glacial acetic acid (AcOH) to your mobile phase (e.g., Hexanes/EtOAc + 1% AcOH). Alternatively, utilize a highly polar solvent system such as Dichloromethane/Methanol (100:1)[4], or switch to reverse-phase (C18) chromatography to completely bypass silanol interactions.

Q: I attempted to purify the crude oil via vacuum distillation, but the yield was poor and the product degraded. What happened? Causality: Beta-keto lactams are thermally sensitive. Prolonged heating above 120 °C, especially in the presence of trace acidic or basic impurities left over from the cyclization step, can trigger retro-Dieckmann-type fragmentation or decarboxylation. Resolution: Avoid thermal distillation. Rely on pH-controlled liquid-liquid extraction followed by recrystallization (See Protocol B).

IV. Standardized Methodologies (Self-Validating Protocols)

Protocol A: pH-Controlled Liquid-Liquid Extraction

Use this protocol to isolate the crude product from cyclization reaction mixtures while preventing enolate loss.

  • Dilution: Dilute the crude reaction mixture in ethyl acetate (EtOAc) (10 mL per gram of crude).

  • Initial Wash: Wash with an equal volume of saturated aqueous NaHCO3 to neutralize any strong acids used during synthesis.

  • pH Adjustment (Critical Step): Carefully titrate the aqueous layer with 1M HCl until the pH reaches exactly 4.5–5.5. Monitor via a calibrated pH meter or narrow-range pH strips.

  • Extraction: Extract the aqueous layer 3x with EtOAc or Dichloromethane (DCM).

  • Drying: Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure at a bath temperature of <40 °C.

  • Self-Validation Check: Spot the depleted aqueous layer on a TLC plate and stain with KMnO4. If no yellow/white spots appear against the purple background, the extraction of the organic product is complete.

Protocol B: Recrystallization from EtOAc/Hexanes

Use this protocol for final polishing to achieve >98% purity without chromatography.

  • Dissolution: Dissolve the crude solid in a minimum volume of warm EtOAc (approx. 40-50 °C). Do not exceed 60 °C to prevent thermal degradation.

  • Cloud Point: Slowly add hexanes dropwise while swirling until the solution becomes slightly cloudy and the cloudiness persists.

  • Crystallization: Allow the mixture to cool slowly to room temperature undisturbed, then transfer to a 4 °C refrigerator overnight.

  • Filtration: Filter the resulting crystals via vacuum filtration and wash the filter cake with ice-cold hexanes.

  • Drying: Dry the crystals under high vacuum for 4 hours to remove residual solvent.

  • Self-Validation Check: Measure the melting point of the dried crystals. A sharp melting point between 92–96 °C confirms successful purification and removal of oligomeric impurities[2].

V. Analytical FAQs

FAQ: My 1H NMR spectrum in CDCl3 shows extra, unexpected peaks. Is my product impure? Answer: Not necessarily. Because of keto-enol tautomerism, non-polar solvents like CDCl3 often reveal two distinct sets of peaks corresponding to the keto and enol forms[3]. To validate purity and simplify the spectrum, run the NMR in a strongly hydrogen-bonding solvent like DMSO-d6, which typically stabilizes a single tautomer.

FAQ: What are the optimal storage conditions for the purified compound? Answer: Store the purified powder in a tightly sealed amber vial under an inert atmosphere (Argon or Nitrogen) at -10 °C[2]. Exposure to ambient moisture and elevated temperatures over extended periods can lead to slow hydrolysis of the lactam ring.

References

  • Guidechem. "1-(tert-butyl)piperidine-2,4-dione 90608-67-6 wiki". Guidechem.
  • Sigma-Aldrich. "1-tert-butylpiperidine-2,4-dione | 90608-67-6". Sigma-Aldrich.
  • ChemicalBook. "2,4-Piperadinedione | 50607-30-2". ChemicalBook.
  • ResearchGate. "Construction of piperidine-2,4-dione-type azaheterocycles and their application in modern drug development and natural product synthesis". ResearchGate.

Sources

Troubleshooting

Technical Support Center: 1-tert-Butylpiperidine-2,4-dione Reactions

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges researchers face when utilizing 1-tert-butylpiperidine-2...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges researchers face when utilizing 1-tert-butylpiperidine-2,4-dione. This β-ketoamide scaffold is a highly versatile building block in drug discovery, but its reactivity is heavily influenced by keto-enol tautomerism, steric hindrance from the tert-butyl group, and complex regioselectivity issues during functionalization.

Below, you will find causality-driven troubleshooting FAQs, quantitative data comparisons, and self-validating experimental protocols to ensure high-fidelity synthesis.

I. Troubleshooting FAQs & Mechanistic Insights

Q1: Why am I getting poor regioselectivity (C3 vs. C5 vs. O-alkylation) during alkylation? Causality & Solution: In 1-tert-butylpiperidine-2,4-dione, the C3 position is flanked by two carbonyls, making its protons the most thermodynamically acidic. Standard basic conditions typically lead to α-alkylation (at C3) or O-alkylation. However, if your synthetic target requires γ-alkylation at the C5 position, the choice of base is the single most critical parameter.

You must use at strictly controlled temperatures (-20 °C)[1]. The lithium counter-ion is essential because it forms a highly stable, rigid six-membered chelate with the C2 and C4 carbonyl oxygens of the β-ketoamide system[2]. This chelation effectively blocks the C3 position and directs the electrophilic attack to the less hindered γ-position (C5). Using NaHMDS results in very low yields, and KHMDS yields no reaction due to their larger ionic radii and inability to form this tight chelate[3].

Q2: My NMR spectra show split signals and missing protons. Is my product degrading? Causality & Solution: This is a classic manifestation of keto-enol tautomerism, not chemical degradation. Piperidine-2,4-diones exist in a dynamic equilibrium between their diketo and enol forms[4]. In solution, the enol form often predominates due to the thermodynamic stabilization provided by extended conjugation.

When analyzing your spectra, you will likely observe a shift of the C3 carbon to 80–90 ppm (indicating sp2 character) and the complete absence of the H3 proton signal[5]. Furthermore, if you have asymmetrically substituted the ring, you may observe split signals because the exchange rate between the tautomers is slow on the NMR timescale[6]. Self-Validation Check: Run the NMR in a different solvent (e.g., DMSO-d6 vs. CDCl3) to observe the shift in the tautomeric equilibrium, confirming the structural integrity of your scaffold.

Q3: Knoevenagel condensations at C3 are stalling. How can I drive the reaction? Causality & Solution: The bulky N-tert-butyl group introduces significant steric hindrance, which impedes the trajectory of bulky aldehydes or ketones approaching the C3 position. Additionally, the high stability of the enol form reduces the effective nucleophilicity of C3 compared to standard active methylenes[7]. Solution: Shift the equilibrium by using Lewis acid catalysis (e.g., TiCl4/pyridine) to strongly activate the carbonyl electrophile. Alternatively, employ a Dean-Stark apparatus with toluene to continuously remove water, forcing the condensation to completion via Le Chatelier's principle.

II. Quantitative Data: Base Effect on Regioselective γ-Alkylation

Understanding the profound impact of the counter-ion is crucial for optimizing your yields. The table below summarizes the causality between base selection and C5-alkylation efficiency.

Base (1 M in THF)Counter-ion Chelation StrengthReaction TemperatureRegioselectivityYield (%)
LiHMDS Strong (6-membered TS)-20 °Cγ-Alkylation (C5)65 - 85%[1]
NaHMDS Weak-20 °CMixed / Poor< 15%[2]
KHMDS None-20 °CNo Reaction0%[3]

III. Standardized Experimental Protocol: Regioselective γ-Alkylation (C5)

Self-Validating System: This protocol uses strict temperature boundaries and specific stoichiometry to ensure the lithium chelate remains stable, preventing unwanted C3-alkylation.

  • Preparation : Flame-dry a Schlenk flask under nitrogen. Add 1-tert-butylpiperidine-2,4-dione (1.0 equiv) and the desired alkyl halide (4.0 equiv) in anhydrous THF to achieve a 0.12 M concentration[8].

  • Cooling (Critical Control Point) : Cool the stirred solution to exactly -20 °C using a dry ice/ethylene glycol bath. Causality: Dropping below -30 °C halts the reaction kinetics entirely, while exceeding -10 °C degrades the stability of the lithium chelate, ruining regioselectivity[8].

  • Base Addition : Add LiHMDS (1.0 M in THF, 2.5 equiv) dropwise over 15 minutes. The slow addition maintains the internal temperature and prevents a localized excess of base[1].

  • Reaction Monitoring : Stir the mixture at -20 °C for 1 to 1.5 hours. Monitor via TLC. Validation: Because the enol form can streak on silica, stain the TLC plates with iodine vapor or KMnO4 to accurately track the consumption of the starting material[8].

  • Quenching & Workup : Quench the reaction strictly at -20 °C with saturated aqueous NH4Cl to preserve the kinetic product. Extract with ethyl acetate, dry over Na2SO4, and purify via silica gel chromatography[2].

IV. Mechanistic Workflow Visualization

G Start 1-tert-Butylpiperidine-2,4-dione (Enolate Formation) Base Base Selection Start->Base Li LiHMDS (-20°C) Base->Li NaK NaHMDS / KHMDS Base->NaK Chelate Stable Li-Chelate (6-Membered TS) Li->Chelate NoChelate Weak/No Chelation NaK->NoChelate C5 Regioselective γ-Alkylation (C5) (High Yield) Chelate->C5 C3 α-Alkylation (C3) / O-Alkylation (Low Yield / No Reaction) NoChelate->C3

Mechanistic pathway of base-dependent regioselective alkylation in piperidine-2,4-diones.

V. References

Sources

Optimization

Technical Support Center: Crystallization of 1-Tert-butylpiperidine-2,4-dione

Welcome to the technical support center for the crystallization of 1-tert-butylpiperidine-2,4-dione. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troublesh...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the crystallization of 1-tert-butylpiperidine-2,4-dione. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to facilitate the successful crystallization of this compound. Our approach is rooted in established scientific principles and practical laboratory experience to ensure you can achieve high-purity crystalline material efficiently.

Understanding the Molecule: 1-Tert-butylpiperidine-2,4-dione

1-Tert-butylpiperidine-2,4-dione is a piperidine derivative characterized by a bulky tert-butyl group on the nitrogen atom and two ketone functionalities at the 2 and 4 positions. The presence of the sterically demanding tert-butyl group can significantly influence the conformation of the piperidine ring, which in turn affects its packing in the crystal lattice.[1] Understanding the physicochemical properties of this molecule is the first step toward developing a robust crystallization protocol.

PropertyValueSource
CAS Number 90608-67-6[1]
Molecular Formula C9H15NO2[1]
Molecular Weight 169.22 g/mol [1]

The moderate polarity imparted by the dione functionality, combined with the nonpolar tert-butyl group, suggests that a range of solvents with varying polarities should be screened to identify the optimal crystallization conditions.

Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the crystallization of 1-tert-butylpiperidine-2,4-dione and related piperidine derivatives.

Q1: What is the best starting point for solvent selection for the crystallization of 1-tert-butylpiperidine-2,4-dione?

A1: A good starting point is to screen a variety of solvents with different polarities. For piperidin-4-one derivatives, ethanol has been widely used and is often a successful first choice.[2] Other solvents and solvent mixtures that have proven effective for similar compounds include methanol, acetonitrile, benzene-petroleum ether, and ethanol-ethyl acetate mixtures.[2] The ideal solvent will dissolve the compound to a greater extent at elevated temperatures compared to lower temperatures.[3]

Q2: My compound is "oiling out" instead of crystallizing. What causes this and how can I fix it?

A2: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline material. This often happens if the boiling point of the solvent is too high relative to the melting point of the compound, or if the solution is too concentrated. To remedy this, you can try adding more solvent to decrease the concentration, or select a solvent with a lower boiling point. Slowing down the cooling rate can also be beneficial.[4]

Q3: No crystals are forming, even after the solution has cooled. What should I do?

A3: A lack of crystal formation is usually due to either the solution being too dilute or an inhibition of nucleation. If you suspect the solution is too dilute, you can try to slowly evaporate some of the solvent to increase the concentration. To induce nucleation, you can try scratching the inside of the flask with a glass rod at the air-solvent interface or adding a "seed crystal" of the compound if you have one.[5]

Q4: The crystallization is happening too quickly, resulting in a fine powder. How can I grow larger crystals?

A4: Rapid crystallization often traps impurities and leads to small crystal size. To encourage the growth of larger, more pure crystals, a slower cooling rate is necessary. You can achieve this by insulating the flask or allowing it to cool in a controlled manner. Using a slightly larger volume of solvent than the minimum required for dissolution at high temperature can also promote slower crystal growth.

Q5: How can I improve the purity of my crystalline product?

A5: The key to high purity is to ensure that the impurities remain in the mother liquor while the desired compound crystallizes. This is achieved by selecting a solvent in which the impurities are either very soluble or sparingly soluble at all temperatures. If your crystals are colored, adding a small amount of activated charcoal to the hot solution and then performing a hot filtration can help to remove colored impurities before cooling.

Experimental Protocols

Below are suggested starting protocols for the crystallization of 1-tert-butylpiperidine-2,4-dione. These should be considered as a baseline and may require optimization for your specific sample and purity requirements.

Protocol 1: Single-Solvent Recrystallization by Slow Cooling

This is the most common method and a good starting point for purification.

  • Solvent Screening: In small test tubes, test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, acetone) at room temperature and upon heating. A suitable solvent will show poor solubility at room temperature but complete dissolution upon heating.

  • Dissolution: Place the crude 1-tert-butylpiperidine-2,4-dione in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the charcoal.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. To maximize yield, you can then place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and allow them to air dry.

Protocol 2: Solvent-Antisolvent Crystallization

This method is useful when a suitable single solvent cannot be found.

  • Solvent Selection: Identify a "good" solvent that readily dissolves the compound at room temperature and a "poor" solvent (antisolvent) in which the compound is insoluble but is miscible with the "good" solvent. Common pairs include ethanol/water or dichloromethane/hexane.

  • Dissolution: Dissolve the crude compound in the minimum amount of the "good" solvent.

  • Addition of Antisolvent: Slowly add the antisolvent dropwise to the stirred solution until it becomes slightly turbid. If it becomes too cloudy, add a few drops of the "good" solvent to redissolve the precipitate.

  • Crystallization: Cover the container and allow it to stand undisturbed. Crystals should form over time.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the antisolvent, and dry.

Troubleshooting Guide

Use this guide to address specific issues you may encounter during your crystallization experiments.

IssuePossible Cause(s)Recommended Solution(s)
No Crystal Formation - Solution is not supersaturated (too much solvent).- Inhibition of nucleation.- Slowly evaporate some of the solvent.- Scratch the inner surface of the flask with a glass rod.- Add a seed crystal.
"Oiling Out" - Solution is too concentrated.- Cooling is too rapid.- Solvent boiling point is too high relative to the compound's melting point.- Add more solvent.- Allow the solution to cool more slowly.- Choose a solvent with a lower boiling point.
Rapid Formation of Fine Powder - Solution is too supersaturated.- Cooling is too fast.- Use a slightly larger volume of solvent.- Insulate the flask to slow down the cooling rate.
Low Yield - Too much solvent was used.- Incomplete crystallization.- Concentrate the mother liquor and cool again to obtain a second crop of crystals.- Ensure the solution is sufficiently cooled to maximize precipitation.
Poor Purity - Impurities co-crystallized.- Inefficient removal of mother liquor.- Re-crystallize the product.- Ensure the crystals are thoroughly washed with cold solvent during filtration.

Visualizing the Workflow

Crystallization Decision Workflow

This diagram outlines the decision-making process for selecting a crystallization method.

CrystallizationWorkflow Start Start with Crude 1-tert-butylpiperidine-2,4-dione SolventScreen Screen Solvents (e.g., Ethanol, Acetone, Ethyl Acetate) Start->SolventScreen GoodSingleSolvent Good Single Solvent Found? SolventScreen->GoodSingleSolvent SingleSolventRecrystallization Perform Single-Solvent Recrystallization GoodSingleSolvent->SingleSolventRecrystallization Yes SolventAntisolvent Identify Solvent-Antisolvent Pair GoodSingleSolvent->SolventAntisolvent No Success Pure Crystals Obtained SingleSolventRecrystallization->Success Troubleshoot Troubleshoot (See Guide) SingleSolventRecrystallization->Troubleshoot AntisolventCrystallization Perform Antisolvent Crystallization SolventAntisolvent->AntisolventCrystallization AntisolventCrystallization->Success AntisolventCrystallization->Troubleshoot

Caption: Decision workflow for crystallization.

Troubleshooting Logic

This diagram illustrates a logical approach to troubleshooting common crystallization problems.

TroubleshootingLogic Problem Crystallization Issue Encountered NoCrystals No Crystals Forming? Problem->NoCrystals OilingOut Oiling Out Occurring? NoCrystals->OilingOut No Evaporate Evaporate Solvent or Induce Nucleation NoCrystals->Evaporate Yes LowYield Yield is Low? OilingOut->LowYield No Dilute Add More Solvent or Slow Cooling OilingOut->Dilute Yes RecrystallizeML Concentrate Mother Liquor for Second Crop LowYield->RecrystallizeML Yes Optimize Further Optimization Needed LowYield->Optimize No Evaporate->Optimize Dilute->Optimize RecrystallizeML->Optimize

Caption: Troubleshooting logic for crystallization.

References

Sources

Troubleshooting

Technical Support Center: Troubleshooting 1-Tert-Butylpiperidine-2,4-Dione Workflows

1-tert-butylpiperidine-2,4-dione (CAS 90608-67-6) is a highly versatile β -keto amide building block extensively utilized in the construction of functionalized azaheterocycles for drug development and natural product syn...

Author: BenchChem Technical Support Team. Date: March 2026

1-tert-butylpiperidine-2,4-dione (CAS 90608-67-6) is a highly versatile β -keto amide building block extensively utilized in the construction of functionalized azaheterocycles for drug development and natural product synthesis[1]. However, its unique architecture—featuring a highly acidic C3 methylene flanked by a C4 ketone and a C2 amide, coupled with a bulky N-tert-butyl group—presents specific chemoselectivity and regioselectivity challenges[2].

This technical guide addresses the most common side reactions encountered by researchers working with this scaffold and provides mechanistically grounded, field-proven solutions.

Section 1: Regioselectivity and the Ambident Enolate (C3 vs. O-Alkylation)

Q: When attempting to alkylate the C3 position, I am observing a significant amount of O-alkylated enol ether byproduct. How can I drive the reaction exclusively toward C-alkylation?

A: The C3 protons of 1-tert-butylpiperidine-2,4-dione are highly acidic. Deprotonation yields an ambident enolate that can react at either the carbon or the oxygen atom[1]. The causality of your O-alkylation lies in the choice of base, solvent, and electrophile. Hard electrophiles and polar aprotic solvents (like DMF) strongly solvate the counter-cation, leaving the enolate oxygen highly exposed and favoring O-alkylation.

To force C-alkylation, you must use a coordinating counter-ion (like Li+) in a less polar solvent (like THF or toluene). The lithium ion tightly coordinates with the enolate oxygen, effectively shielding it and directing the electrophilic attack to the C3 carbon.

EnolateReactivity SM 1-tert-butylpiperidine-2,4-dione (C3-H) Base Base Addition (Deprotonation) SM->Base Enolate Ambident Enolate (C- vs O- nucleophile) Base->Enolate HardCond Polar Aprotic Solvent Hard Electrophile (e.g., DMF, K2CO3) Enolate->HardCond Unshielded O- SoftCond Less Polar Solvent Coordinating Cation (e.g., THF, LiHMDS) Enolate->SoftCond Shielded O- O_Alk O-Alkylated Product (Side Reaction) HardCond->O_Alk C_Alk C3-Alkylated Product (Desired) SoftCond->C_Alk

Caption: Mechanistic pathway dictating C- versus O-alkylation of the ambident enolate.

Quantitative Comparison of Alkylation Conditions The following table summarizes the expected regiochemical outcomes based on the reaction environment:

BaseSolventElectrophileMajor ProductApprox. C:O Ratio
K2CO3DMFMeIO-Alkylation10:90
NaHTHFMeIMixture40:60
LiHMDSTHFMeIC-Alkylation95:5
LiHMDSTolueneMeIC-Alkylation>98:2
Self-Validating Protocol: Selective C3-Monoalkylation

This protocol utilizes kinetic deprotonation and lithium coordination to ensure C-selectivity while preventing dialkylation.

  • Preparation: Flame-dry a Schlenk flask and purge with argon. Dissolve 1-tert-butylpiperidine-2,4-dione (1.0 eq) in anhydrous THF to achieve a 0.2 M concentration.

  • Kinetic Enolate Formation: Cool the solution to -78 °C. Add LiHMDS (1.05 eq, 1.0 M in THF) dropwise over 15 minutes. Stir for 30 minutes at -78 °C.

    • Validation Checkpoint 1: The solution should turn slightly yellow, indicating complete enolate formation.

  • Electrophile Addition: Add the alkyl halide (1.05 eq) dropwise via a syringe pump over 30 minutes to maintain a low concentration of unreacted electrophile.

  • Propagation: Allow the reaction to slowly warm to room temperature and stir for 2 hours.

  • Validation Checkpoint 2 (Self-Validation): Withdraw a 10 µL aliquot, quench in 100 µL MeOH, and analyze via LC-MS. You should observe a single major peak at [M+H]+ = 170.1 + R mass. The absence of a +2R mass confirms successful mono-alkylation.

  • Workup: Quench with saturated aqueous NH4Cl (pH ~6) and extract with EtOAc.

Section 2: Over-Alkylation and Self-Condensation

Q: My LC-MS shows a +2R mass corresponding to dialkylation at C3, even when I strictly use 1.0 equivalent of the alkyl halide. How do I prevent this?

A: This is a classic issue of proton transfer. The mono-alkylated product still possesses an acidic proton at C3. If you use a weaker base (like K2CO3) or perform the reaction at room temperature, an equilibrium exists. The unreacted enolate can deprotonate the newly formed mono-alkylated product, creating a new enolate that reacts with the remaining electrophile to form the dialkylated byproduct[3].

Solution: Ensure 100% irreversible enolate formation before adding the electrophile by using a strong, non-nucleophilic base (LiHMDS) at cryogenic temperatures (-78 °C), as detailed in the protocol above.

Section 3: Chemoselectivity (C4 Ketone vs. C2 Amide)

Q: During nucleophilic additions (e.g., Grignard additions) targeting the C4 ketone, I am observing ring-opened acyclic amides. Why is the piperidine ring breaking?

A: While the C4 position is a standard ketone and the intended target for nucleophiles, the C2 position is an amide carbonyl. Highly basic nucleophiles, such as Grignard reagents (RMgX) or organolithiums (RLi), can attack the C2 amide, especially if the C4 ketone is sterically hindered by prior C3-alkylation[4]. Attack at C2 leads to the collapse of the tetrahedral intermediate and subsequent cleavage of the C2-N1 bond, resulting in a ring-opened acyclic amide.

To prevent this, you must reduce the basicity of your nucleophile while maintaining its nucleophilicity. Converting a Grignard reagent to an organocerium reagent (using anhydrous CeCl3) perfectly achieves this. Cerium is highly oxophilic; it activates the C4 ketone while suppressing the basic character of the alkyl group, preventing amide attack.

RingOpening Issue Issue: Ring-opened acyclic amide detected CheckNuc Is the nucleophile highly basic? (e.g., RMgX) Issue->CheckNuc YesNuc Yes CheckNuc->YesNuc NoNuc No CheckNuc->NoNuc Sol1 Use Organocerium (CeCl3) to reduce basicity YesNuc->Sol1 CheckTemp Is reaction temp > 0°C? NoNuc->CheckTemp Sol2 Cool to -78°C to favor kinetic C4 attack CheckTemp->Sol2 Yes Sol3 Check for aqueous base hydrolysis during workup CheckTemp->Sol3 No

Caption: Decision tree for troubleshooting nucleophilic ring-opening side reactions.

Section 4: Protecting Group Integrity

Q: I am losing the N-tert-butyl group during an acidic workup. What are its stability limits compared to a standard Boc group?

A: The N-tert-butyl group is structurally distinct from a tert-butyloxycarbonyl (Boc) group. While a Boc group is an acid-labile carbamate, the N-tert-butyl group is a direct alkyl amine. It is highly robust against bases, nucleophiles, and mild acids, providing excellent steric shielding to the piperidine nitrogen to prevent unwanted N-alkylation[4].

However, it is susceptible to cleavage under strongly acidic conditions at elevated temperatures via the formation of a stable tert-butyl cation. Prolonged exposure to neat trifluoroacetic acid (TFA) or HCl in dioxane at temperatures above 40 °C will cause dealkylation[3].

Solution: Keep acidic workups brief and cold (0 °C). If acidic conditions are required for another part of the molecule, utilize milder acids (e.g., acetic acid) or Lewis acids (e.g., ZnBr2) that do not promote tert-butyl cation formation.

References
  • Construction of piperidine-2,4-dione-type azaheterocycles and their application in modern drug development and natural product synthesis . Organic & Biomolecular Chemistry (RSC Publishing). Available at:1

  • 1-tert-butylpiperidine-2,4-dione | 90608-67-6 . Sigma-Aldrich. Available at:2

  • Common challenges in working with piperidine-based compounds . Benchchem. Available at: 4

  • 2,4-Piperadinedione | 50607-30-2 . ChemicalBook. Available at: 3

Sources

Optimization

Technical Support Center: Scaling Up 1-Tert-butylpiperidine-2,4-dione Production

Welcome to the technical support resource for the synthesis and scale-up of 1-tert-butylpiperidine-2,4-dione. This guide is designed for researchers, chemists, and process development professionals.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the synthesis and scale-up of 1-tert-butylpiperidine-2,4-dione. This guide is designed for researchers, chemists, and process development professionals. We will address common challenges, provide in-depth troubleshooting advice, and offer a detailed experimental protocol to ensure a successful and scalable synthesis. The piperidine-2,4-dione scaffold is a valuable building block in medicinal chemistry, and mastering its synthesis is key to advancing drug discovery programs.[1][2]

Core Synthesis Pathway: The Dieckmann Condensation Approach

The most robust and widely used method for constructing the piperidine-2,4-dione ring is the intramolecular Dieckmann condensation.[3][4][5] This reaction involves the base-catalyzed cyclization of a suitable N-substituted diester. The subsequent hydrolysis and decarboxylation of the resulting β-keto ester yield the target dione.[6][7]

The overall workflow is summarized below:

Synthesis_Workflow cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Core Cyclization cluster_2 Step 3: Final Product Formation A N-tert-butylamine + Diethyl Acrylate B Diethyl 3-(tert-butylamino)propanoate A->B Michael Addition D Diethyl 3-((tert-butyl(2-ethoxy-2-oxoethyl))amino)propanoate (Diester Precursor) B->D Alkylation with Ethyl Chloroacetate C Ethyl Chloroacetate C->D E Dieckmann Condensation (Base-Catalyzed) D->E F Cyclic β-Keto Ester E->F G Hydrolysis & Decarboxylation F->G H 1-tert-butylpiperidine-2,4-dione G->H

Caption: General workflow for 1-tert-butylpiperidine-2,4-dione synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step when scaling up the Dieckmann condensation? A1: The most critical step is managing the intramolecular versus intermolecular reaction pathways. The Dieckmann condensation is an intramolecular process that forms the desired 6-membered ring.[3][8] However, at high concentrations typical of large-scale reactions, the enolate of one molecule can react with the ester of another, leading to oligomers and polymers. To mitigate this, a "high-dilution" principle is employed, where the diester precursor is added slowly to a solution of the base in the reaction solvent. This maintains a low instantaneous concentration of the unreacted diester, favoring the intramolecular cyclization.

Q2: How does the choice of base impact the reaction? A2: The choice of base is paramount for two main reasons:

  • Preventing Transesterification: The alkoxide of the base can act as a nucleophile and exchange with the ester groups of your substrate, leading to a mixture of products. To prevent this, the alkoxide of the base must match the alcohol portion of the diester (e.g., use sodium ethoxide for diethyl esters).[9][10]

  • Driving the Equilibrium: The Dieckmann condensation is an equilibrium process. The final step, deprotonation of the acidic α-hydrogen on the product β-keto ester, is essentially irreversible and drives the reaction to completion.[8][11] Therefore, a full equivalent of a strong base (e.g., NaH, NaOEt, KOtBu) is required.

Q3: What are the primary safety concerns during scale-up? A3: Key hazards include:

  • Strong Bases: Sodium ethoxide and potassium tert-butoxide are corrosive and water-reactive. Sodium hydride is flammable and reacts violently with water. Handle under an inert atmosphere with appropriate personal protective equipment (PPE).[12][13]

  • Flammable Solvents: Anhydrous solvents like THF and toluene are flammable. All equipment must be properly grounded to prevent static discharge, especially during transfers.[13] Use explosion-proof equipment where necessary.

  • Exothermic Reactions: The initial acid-base reaction and the condensation can be exothermic. Slow addition rates and efficient reactor cooling are essential to maintain temperature control.

Q4: Which analytical techniques are best for in-process control (IPC)? A4: For monitoring reaction progress, a combination of techniques is recommended:

  • TLC (Thin-Layer Chromatography): Excellent for quick, qualitative checks on the consumption of starting material.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Provides quantitative data on the disappearance of the starting diester and the appearance of the cyclized β-keto ester product.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): Can be used on crude reaction aliquots to confirm the formation of key intermediates and the final product.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the synthesis.

Issue 1: Low or No Yield of the Cyclized Product (β-Keto Ester)
  • Question: My reaction is sluggish, and TLC/LC-MS analysis shows mostly unreacted starting material, even after prolonged reaction time. What is the likely cause?

  • Answer: This is a common issue often traced back to the reaction's core components: the base and the reaction environment. The primary culprits are moisture and inactive base. The enolate formation is the first and most crucial step, and it is highly sensitive to these factors.[14]

    Causality & Solutions:

    • Moisture Contamination: Water will hydrolyze the ester starting material and quench the strong base, halting the reaction.[9]

      • Solution: Ensure all glassware is oven- or flame-dried immediately before use. Use anhydrous solvents, preferably freshly distilled or from a solvent purification system. Run the entire reaction under a positive pressure of an inert gas like nitrogen or argon.

    • Base Inactivity or Insufficiency: Alkoxide bases can degrade upon exposure to air and moisture. Sodium hydride can become passivated by a layer of sodium hydroxide.

      • Solution: Use a fresh bottle of the base or titrate an older bottle to confirm its activity. Ensure you are using at least one full molar equivalent of the base, as the reaction requires it to drive the equilibrium to the product side.[8]

    • Sub-optimal Temperature: While many Dieckmann condensations run well at room temperature or with gentle heating, some sterically hindered substrates may require higher temperatures to proceed at a reasonable rate.

      • Solution: If you are confident in your anhydrous setup and active base, consider gradually increasing the reaction temperature (e.g., from room temperature to 40-60 °C) and monitoring by TLC/LC-MS.

Troubleshooting_Low_Yield Start Problem: Low or No Yield Q1 Are all solvents and reagents strictly anhydrous? Start->Q1 Sol1 Solution: Dry glassware, use anhydrous solvents, run under N2/Ar. Q1->Sol1 No Q2 Is the base active and stoichiometric? Q1->Q2 Yes Sol1->Q2 Sol2 Solution: Use fresh base, confirm activity (titration), use >= 1 equivalent. Q2->Sol2 No Q3 Is the reaction temperature optimized? Q2->Q3 Yes Sol2->Q3 Sol3 Solution: Gradually increase temperature and monitor via TLC/LC-MS. Q3->Sol3 No End Yield Improved Q3->End Yes Sol3->End

Caption: Troubleshooting flowchart for low reaction yield.

Issue 2: Significant Formation of Side Products
  • Question: My LC-MS shows multiple peaks with higher masses than my desired product, and I'm getting a thick, tar-like substance in my reactor. What's happening?

  • Answer: You are likely observing the results of intermolecular condensation, a competing side reaction that becomes dominant at high concentrations.

    Causality & Solutions:

    • Intermolecular Condensation: The enolate formed from one diester molecule attacks the carbonyl of a second diester molecule instead of its own, leading to dimers, trimers, and eventually polymers.

      • Solution: This is the classic challenge of scaling intramolecular reactions. Implement a slow-addition protocol. Prepare a solution of the base in your solvent, and add the diester precursor dropwise over several hours. This keeps the concentration of the electrophilic diester low, statistically favoring the desired intramolecular cyclization.

    • Transesterification: As mentioned in the FAQ, if your base does not match your ester, you will generate a mixture of ester products, complicating purification.

      • Solution: Always match the base to the ester (e.g., NaOMe for methyl esters, NaOEt for ethyl esters).[9] If a different base like NaH or KOtBu is used, ensure no residual alcohol from a previous step is present.

Issue 3: Incomplete Decarboxylation
  • Question: After the hydrolysis step and acidification, I'm isolating the β-keto acid intermediate instead of the final dione product. How can I ensure complete decarboxylation?

  • Answer: β-keto acids are known to be thermally unstable and readily lose CO₂.[10][15] If this is not happening, the conditions are likely too mild.

    Causality & Solutions:

    • Insufficient Thermal Energy: Decarboxylation requires heat to proceed through a cyclic transition state.

      • Solution: After acidification of the hydrolyzed intermediate, heat the reaction mixture to reflux (typically 80-100 °C for aqueous solutions) until CO₂ evolution (bubbling) ceases. Monitor the reaction by TLC or LC-MS until the β-keto acid spot/peak is gone.

    • Precipitation of Intermediate: The β-keto acid may be sparingly soluble in the acidic aqueous solution and could precipitate, slowing down the decarboxylation.

      • Solution: Adding a co-solvent like ethanol or dioxane during the decarboxylation step can help maintain homogeneity and facilitate a smoother reaction.

Scalable Experimental Protocol

This protocol describes a robust, scalable synthesis starting from the diester precursor.

Table 1: Key Reaction Parameters

ParameterRecommendationRationale
Base Sodium Ethoxide (NaOEt)Matches the ethyl ester groups to prevent transesterification.[9]
Solvent Anhydrous TolueneAprotic, high-boiling solvent suitable for scale-up and reflux conditions.
Temperature 60-80 °CProvides sufficient energy for cyclization without excessive side reactions.
Concentration Slow addition (over 2-4h)Critical for minimizing intermolecular condensation.[4]
Work-up Acidic Hydrolysis (HCl)Cleaves the ester to the carboxylic acid.
Decarboxylation Heat to 90-100 °CDrives off CO₂ to form the final dione product.[16]
Step-by-Step Methodology

Step 1: Dieckmann Condensation (Cyclization)

  • Reactor Setup: Equip a suitable reactor with a mechanical stirrer, thermocouple, condenser with a nitrogen/argon inlet, and a dropping funnel. Ensure the system is completely dry.

  • Charge Base: Under an inert atmosphere, charge the reactor with anhydrous toluene (10 L/mol of substrate) and sodium ethoxide (1.1 equivalents).

  • Heat: Heat the stirred suspension to 70 °C.

  • Slow Addition: Add a solution of Diethyl 3-((tert-butyl(2-ethoxy-2-oxoethyl))amino)propanoate (1.0 equivalent) in anhydrous toluene (2 L/mol) to the reactor via the dropping funnel over 3 hours, maintaining the internal temperature between 70-75 °C.

  • Reaction: After the addition is complete, maintain the reaction mixture at 75 °C for an additional 2 hours.

  • IPC: Take an aliquot, quench it carefully into dilute acid, extract with ethyl acetate, and analyze by LC-MS to confirm the consumption of the starting diester.

Step 2: Hydrolysis and Decarboxylation

  • Cooling & Quenching: Cool the reactor to 0-5 °C. Slowly and carefully quench the reaction by adding 6M hydrochloric acid (HCl) until the pH is ~1. Caution: This is a highly exothermic process.

  • Phase Separation: Stop stirring and allow the layers to separate. Remove the bottom aqueous layer.

  • Aqueous Hydrolysis: Add water (5 L/mol) and concentrated HCl (3 equivalents) to the organic layer.

  • Reflux: Heat the mixture to reflux (~95 °C) and maintain for 4-6 hours, or until CO₂ evolution stops and LC-MS confirms the disappearance of the β-keto acid intermediate.

  • Cooling & Extraction: Cool the reactor to room temperature. Separate the layers. Extract the aqueous layer with ethyl acetate or toluene (2 x 3 L/mol).

  • Wash & Dry: Combine the organic layers and wash with saturated sodium bicarbonate solution, then with brine. Dry the organic solution over anhydrous sodium sulfate.

Step 3: Purification

  • Concentration: Concentrate the dried organic solution under reduced pressure to obtain the crude product, likely an oil or a low-melting solid.

  • Chromatography: Purify the crude material by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to yield pure 1-tert-butylpiperidine-2,4-dione.

References

  • Organic Chemistry Portal. (n.d.). Dieckmann Condensation. Retrieved from [Link]

  • Wikipedia. (2023). Dieckmann condensation. Retrieved from [Link]

  • Physics Wallah. (n.d.). Reaction and Mechanism of Dieckmann reaction. Retrieved from [Link]

  • Chemistry Steps. (2020). Dieckmann condensation – An Intramolecular Claisen Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 7.10: Intramolecular Claisen Condensations - The Dieckmann Cyclization. Retrieved from [Link]

  • AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Retrieved from [Link]

  • Beilstein Journals. (2024). Selective hydrolysis of α-oxo ketene N,S-acetals in water: switchable aqueous synthesis of β-keto thioesters and β-keto amides. Retrieved from [Link]

  • ACS Publications. (2021). Alkyl Substituted Beta-Keto Acids: Molecular Structure and Decarboxylation Kinetics in Aqueous Solution and on the Surface of Metal Oxides. Retrieved from [Link]

  • MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • ResearchGate. (n.d.). Overview of assays for hydrolysis of β -keto esters. Retrieved from [Link]

  • ScienceDirect. (n.d.). Recent advances in the synthesis of piperidones and piperidines. Retrieved from [Link]

  • RSC Publishing. (2021). Recent advances in the transesterification of β-keto esters. Retrieved from [Link]

  • PubMed. (2005). Synthesis of 1-tert-butyl-4-chloropiperidine: generation of an N-tert-butyl group by the reaction of a dimethyliminium salt with methylmagnesium chloride. Retrieved from [Link]

  • ResearchGate. (n.d.). Construction of piperidine-2,4-dione-type azaheterocycles and their application in modern drug development and natural product synthesis | Request PDF. Retrieved from [Link]

  • PMC. (n.d.). Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. Retrieved from [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Construction of piperidine-2,4-dione-type azaheterocycles and their application in modern drug development and natural product synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Regioselective γ Alkylation of ter-Butyl 2,4-dioxopiperidine-1-carboxylate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Decarboxylation. Retrieved from [Link]

  • ACS Publications. (1932). ALCOHOLYSIS AND HYDROLYSIS OF 1,3-DIKETONES AND BETA-KETO ESTERS. Retrieved from [Link]

  • ResearchGate. (2025). Regioselective Synthesis of Substituted Piperidine-2,4-diones and Their Derivatives via Dieckmann Cyclizations. Retrieved from [Link]

  • PMC. (2019). One-pot synthesis of novel tert-butyl-4-substituted phenyl-1H-1,2,3-triazolo piperazine/piperidine carboxylates, potential GPR119 agonists. Retrieved from [Link]

  • Rsc.org. (n.d.). Supplementary information. Retrieved from [Link]

  • Organic Syntheses. (2014). Formation of γ-‐Keto Esters from β. Retrieved from [Link]

  • Purechemistry. (2023). Dieckmann condensation. Retrieved from [Link]

  • CNR-IRIS. (n.d.). Tetrahedron. Retrieved from [Link]

  • European Patent Office. (2018). NOVEL PIPERIDINE-2,6-DIONE DERIVATIVE AND USE THEREOF.
  • Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation. Retrieved from [Link]

  • YouTube. (2018). Dieckmann Condensation Reaction Mechanism. Retrieved from [Link]

  • Scripps Research. (2024). New modular strategy reduces piperidine synthesis steps for pharmaceuticals. Retrieved from [Link]

  • Chegg.com. (2014). Solved Mass spectral analysis of 1-(tert-butyl)piperidine. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 1- tert -Butyl-4-chloropiperidine: Generation of an N - tert -Butyl Group by the Reaction of a Dimethyliminium Salt with Methylmagnesium Chloride | Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). Scale-up experiment a Scale up for b6. b Scale up for d1. Retrieved from [Link]

  • PubChem. (n.d.). 1-tert-butylpyrrolidine-2,4-dione (C8H13NO2). Retrieved from [Link]

  • White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Retrieved from [Link]

  • RSC Publishing. (n.d.). Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent: methods and challenges. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

1-Tert-butylpiperidine-2,4-dione characterization techniques

Comprehensive Characterization and Comparison Guide: 1-Tert-butylpiperidine-2,4-dione in Drug Discovery Introduction to the Scaffold In modern drug development and natural product synthesis, piperidine-2,4-dione-type aza...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Characterization and Comparison Guide: 1-Tert-butylpiperidine-2,4-dione in Drug Discovery

Introduction to the Scaffold

In modern drug development and natural product synthesis, piperidine-2,4-dione-type azaheterocycles serve as highly versatile building blocks[1]. The reactivity profile of these dione-type molecules makes them an ideal platform for constructing functionalized piperidine systems[2]. However, the choice of the N-protecting or N-alkyl group drastically alters the molecule's chemical stability, lipophilicity, and downstream synthetic utility.

As application scientists, we frequently evaluate (CAS: 90608-67-6) against common alternatives like N-Boc-piperidine-2,4-dione and 5,5-dimethylpiperidine-2,4-dione[3][4]. The bulky tert-butyl group at the N1 position provides exceptional steric shielding, preventing unwanted N-deprotection during harsh enolate alkylation steps or Dieckmann cyclizations, while maintaining a highly lipophilic profile favorable for medicinal chemistry applications.

Objective Performance Comparison

To rationally select a piperidine-2,4-dione scaffold, one must evaluate the thermodynamic stability and orthogonal reactivity of the molecule. Table 1 summarizes the performance metrics of 1-tert-butylpiperidine-2,4-dione against its primary alternatives.

Table 1: Structural and Performance Comparison of Piperidine-2,4-dione Alternatives

ScaffoldStructural AdvantageThermal/Chemical StabilityAnalytical Distinctness (MS/MS)
1-Tert-butylpiperidine-2,4-dione High steric shielding at N1; allows aggressive C3/C5 functionalization.Excellent. Resists harsh basic alkylation and high-temperature cyclization.Diagnostic loss of isobutylene (-56 Da).
N-Boc-piperidine-2,4-dione Easily deprotected for late-stage N-functionalization.Poor. Prone to thermal degradation and acid-catalyzed cleavage.Loss of isobutylene and CO₂ (-100 Da).
5,5-Dimethylpiperidine-2,4-dione Blocked C5 position directs reactivity exclusively to the C3 position.High. Stable under basic conditions but limits functional diversity[4].Distinct gem-dimethyl NMR singlets; no N-alkyl fragmentation.

Analytical Characterization: Causality & Diagnostics

Characterizing 2,4-diones requires navigating their inherent keto-enol tautomerism[5]. The analytical strategy must not only confirm the static mass but also capture the dynamic solution-state behavior.

G A 1-Tert-butylpiperidine-2,4-dione Sample Preparation B High-Resolution NMR (1H/13C) Solvent: CDCl3 vs DMSO-d6 A->B C LC-ESI-MS Positive Ion Mode A->C D FT-IR Spectroscopy ATR Mode A->D E Keto-Enol Tautomerism Quantification B->E Dynamic State F Diagnostic Fragmentation (Loss of Isobutylene, -56 Da) C->F Mass ID G Orthogonal Structural Validation D->G C=O Lactam/Ketone E->G F->G

Orthogonal characterization workflow for 1-tert-butylpiperidine-2,4-dione.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The Causality: The massive 9-proton singlet from the N-tert-butyl group (~1.45 ppm) serves as an internal integration anchor. However, the C3 methylene protons (flanked by two carbonyls) are highly acidic. We strictly recommend using anhydrous CDCl₃ to observe the predominant keto form. Using DMSO-d₆ will drive the equilibrium toward the enol form due to strong hydrogen-bond acceptance, complicating the integration of the C3/C5 protons[5].

Liquid Chromatography-Mass Spectrometry (LC-MS)

The Causality: In positive ESI mode, the intact protonated molecule [M+H]⁺ is observed at m/z 170.2. The defining feature of the N-tert-butyl group is its predictable gas-phase fragmentation: collision-induced dissociation (CID) yields a dominant product ion at m/z 114 due to the neutral loss of isobutylene (56 Da). This mechanistically distinguishes it from N-Boc derivatives, which lose both isobutylene and CO₂[6].

Table 2: Diagnostic Analytical Signals for 1-Tert-butylpiperidine-2,4-dione

Analytical TechniqueDiagnostic FeatureExpected Signal / ValueMechanistic Causality
¹H NMR (CDCl₃) N-tert-butyl protonsSinglet, ~1.45 ppm (9H)Massive integration anchor; confirms N-alkylation.
¹H NMR (CDCl₃) C3 methylene protonsSinglet, ~3.30 ppm (2H)Highly acidic; shifts or disappears if enol form dominates.
FT-IR (ATR) C4 Ketone C=O stretch~1710 cm⁻¹Higher frequency due to lack of resonance with nitrogen.
FT-IR (ATR) C2 Lactam C=O stretch~1640 cm⁻¹Lower frequency due to amide resonance; shifted by N-sterics.
LC-MS/MS (ESI+) Precursor Ion [M+H]⁺m/z 170.2Confirms intact molecular weight (MW 169.22)[7].
LC-MS/MS (ESI+) Product Ion (CID)m/z 114.1Neutral loss of isobutylene (56 Da) from the tert-butyl group.

Self-Validating Experimental Protocols

Protocol A: Self-Validating ¹H/¹³C NMR Acquisition

This protocol utilizes an internal standard and specific relaxation delays to ensure the dynamic keto-enol state does not truncate quantitative integration.

  • Sample Preparation: Dissolve 15 mg of 1-tert-butylpiperidine-2,4-dione in 0.6 mL of anhydrous CDCl₃ (containing 0.03% v/v TMS as an internal standard). Note: Anhydrous solvent prevents rapid deuterium exchange at the highly acidic C3 methylene position, ensuring accurate integration.

  • System Suitability (Shimming & Tuning): Insert the sample and perform 3D gradient shimming. Validate magnetic field homogeneity by ensuring the TMS peak width at half-height is < 1.0 Hz.

  • Acquisition (¹H NMR): Acquire 16 scans with a 30° pulse angle and a relaxation delay (D1) of 2.0 seconds. Note: The extended 2-second delay ensures complete relaxation of the sterically hindered tert-butyl protons, preventing integration truncation.

  • Data Processing & Validation: Phase and baseline correct the spectrum. Set the TMS peak to 0.00 ppm. Validate the structure by integrating the tert-butyl singlet at ~1.45 ppm to exactly 9.00. The C3 and C5 methylene protons must integrate to 2.00 each to confirm the pure keto form.

Protocol B: Step-by-Step LC-MS/ESI Workflow

This protocol incorporates a System Suitability Test (SST) to validate ionization efficiency before analyte characterization.

  • Sample Preparation: Prepare a 1 µg/mL solution of the analyte in LC-MS grade Methanol:Water (50:50) with 0.1% Formic Acid.

  • System Suitability Test (SST): Inject a blank (solvent only) followed by a caffeine standard (m/z 195.088). Note: The blank ensures no carryover from previous runs, while caffeine verifies mass accuracy and positive ESI ionization efficiency.

  • Chromatographic Separation: Inject 2 µL onto a C18 column (e.g., 50 x 2.1 mm, 1.8 µm) using a gradient of 5% to 95% Acetonitrile (0.1% FA) over 5 minutes. Note: The lipophilic tert-butyl group ensures strong retention on the C18 phase, separating the analyte from early-eluting polar impurities.

  • MS/MS Acquisition: Operate in positive ESI mode. Isolate the precursor ion [M+H]⁺ at m/z 170.2. Apply a collision energy of 15-20 eV in the collision cell.

  • Data Validation: Confirm the presence of the m/z 170.2 precursor. Validate structural identity by confirming the base peak product ion at m/z 114.1, corresponding to the diagnostic neutral loss of isobutylene.

References

  • Tikhov, R. M., & Kuznetsov, N. Y. (2020). "Construction of piperidine-2,4-dione-type azaheterocycles and their application in modern drug development and natural product synthesis". Organic & Biomolecular Chemistry. URL:[Link]

  • Gupta et al. "Arylidene Meldrum's Acid: A Versatile Structural Motif for the Design of Enzyme-Responsive Covalent-Assembly". ChemRxiv. URL:[Link]

Sources

Comparative

A Comparative Guide to the X-ray Crystallography of 1-Tert-butylpiperidine-2,4-dione Derivatives

For Researchers, Scientists, and Drug Development Professionals The piperidine ring is a cornerstone of many natural products and pharmaceuticals.[1][2] Its three-dimensional conformation is a critical determinant of bio...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The piperidine ring is a cornerstone of many natural products and pharmaceuticals.[1][2] Its three-dimensional conformation is a critical determinant of biological activity, directly influencing how a molecule interacts with its target receptor.[1] The 2,4-dione substitution pattern introduces unique electronic and steric features, while the N-tert-butyl group imposes significant conformational constraints. Understanding the precise solid-state structure through X-ray crystallography is therefore paramount for rational drug design and development.

The Decisive Power of Single-Crystal X-ray Diffraction

X-ray crystallography stands as the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. For derivatives of 1-tert-butylpiperidine-2,4-dione, this technique provides unambiguous information on:

  • Ring Conformation: Whether the piperidine ring adopts a chair, boat, or twist-boat conformation.[2][3] The presence of sp² hybridized carbonyl carbons and the bulky N-substituent can lead to deviations from the ideal chair form.[4][5]

  • Substituent Orientation: The precise axial or equatorial positioning of all substituents on the piperidine ring.

  • Intermolecular Interactions: The intricate network of hydrogen bonds, van der Waals forces, and other non-covalent interactions that dictate the crystal packing.[6]

  • Absolute Stereochemistry: For chiral derivatives, X-ray crystallography can determine the absolute configuration of stereocenters.

This level of detail is often unattainable with other analytical methods, making X-ray diffraction an indispensable tool in structural chemistry.

Experimental Workflow: From Powder to Structure

The journey from a synthesized compound to a refined crystal structure is a multi-step process that requires careful planning and execution. The following workflow outlines the key stages, emphasizing the critical considerations for 1-tert-butylpiperidine-2,4-dione derivatives.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structural Analysis synthesis Synthesis of 1-tert-butylpiperidine-2,4-dione Derivative purification Purification (Chromatography/Recrystallization) synthesis->purification screening Solvent Screening & Condition Optimization purification->screening growth Single Crystal Growth screening->growth mounting Crystal Mounting growth->mounting data_collection Data Collection (Diffractometer) mounting->data_collection solution Structure Solution (Direct Methods/Patterson) data_collection->solution refinement Structure Refinement solution->refinement validation Validation & CIF Generation refinement->validation

Figure 1: A generalized workflow for the X-ray crystallographic analysis of small molecules.

Part 1: Synthesis and Crystallization – The Art of Growing Quality Crystals

The adage "garbage in, garbage out" is particularly true for crystallography; the quality of the crystal directly dictates the quality of the final structure.

Synthesis: The synthesis of the parent 1-tert-butylpiperidine-2,4-dione can be achieved through various established methods for piperidine-2,4-dione synthesis, often involving the cyclization of appropriate precursors.[7][8]

Detailed Protocol for Crystallization:

  • Material Purity: Start with highly pure (>98%) material. Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder.

  • Solvent Selection: The choice of solvent is critical. A systematic screening of solvents with varying polarities is recommended. For piperidone derivatives, common solvents include ethanol, methanol, acetonitrile, ethyl acetate, and mixtures such as dichloromethane/methanol or benzene-petroleum ether.[3]

  • Slow Evaporation:

    • Dissolve the compound in a suitable solvent (e.g., ethyl acetate) to near saturation in a small vial.

    • Loosely cap the vial or cover it with parafilm perforated with a few pinholes.

    • Allow the solvent to evaporate slowly over several days at a constant temperature. This is often the simplest and most effective method.

  • Vapor Diffusion:

    • Hanging Drop: Dissolve the compound in a good solvent and place a small drop on a siliconized coverslip. Invert the coverslip over a well containing a poor solvent (in which the compound is less soluble). The slow diffusion of the poor solvent's vapor into the drop will gradually decrease the solubility, promoting crystallization.

    • Liquid-Liquid: Create a layered system with a solution of the compound in a dense solvent at the bottom of a narrow tube, and carefully layer a less dense, miscible poor solvent on top. Crystals may form at the interface.

  • Cooling:

    • Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.

    • Slowly cool the solution. A programmable water bath or a well-insulated container can be used to control the cooling rate. Rapid cooling often leads to the formation of many small crystals or an amorphous precipitate.

Part 2: Data Collection and Structure Refinement

Once a suitable single crystal is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer.

Data Collection Parameters:

ParameterTypical Value/SettingRationale
X-ray Source Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å)Mo is standard for small molecules; Cu may be used for very small crystals or to enhance anomalous scattering for absolute structure determination.
Temperature 100-150 KCryo-cooling minimizes thermal motion of atoms, leading to higher quality diffraction data at higher angles.[6]
Detector Distance 40-60 mmA balance between resolving diffraction spots and capturing high-angle data.
Exposure Time 1-60 seconds per frameDependent on crystal size, diffracting power, and X-ray source intensity.
Data Redundancy >4Measuring reflections multiple times improves data quality and statistics.

Structure Solution and Refinement:

The collected diffraction data is processed to yield a set of reflection intensities. The "phase problem" is then solved using direct methods or Patterson functions, which provides an initial electron density map.[9] An atomic model is built into this map and refined against the experimental data. The final model is validated to ensure its chemical and crystallographic reasonability.

Comparative Analysis: X-ray Crystallography vs. Other Techniques

While X-ray crystallography provides a definitive solid-state structure, it is often complemented by other techniques that offer insights into the molecule's behavior in solution and its electronic properties.

TechniqueInformation ProvidedAdvantagesLimitations
Single-Crystal X-ray Diffraction Precise 3D atomic coordinates, bond lengths, bond angles, torsion angles, intermolecular interactions in the solid state.Unambiguous structural determination.Requires a suitable single crystal; structure may not represent the solution-state conformation.
NMR Spectroscopy (¹H, ¹³C, NOESY) Connectivity, solution-state conformation (via coupling constants and NOE), dynamic processes (e.g., ring inversion).[10]Provides information on the molecule's structure and dynamics in solution, which is more biologically relevant.Conformational analysis can be complex and may not yield a single, definitive structure.
Computational Modeling (DFT, Molecular Mechanics) Theoretical lowest energy conformations, electrostatic potential maps, orbital energies.[9][11]Can predict conformations and electronic properties, aiding in the interpretation of experimental data.The accuracy of the results is highly dependent on the level of theory and force field used; it is a theoretical model, not an experimental observation.

The bulky tert-butyl group on the nitrogen of 1-tert-butylpiperidine-2,4-dione is expected to have a strong preference for the equatorial position to minimize steric hindrance.[1] However, the dione functionality introduces planar sp² centers, which can distort the ring from an ideal chair conformation.[4][5] While NMR can suggest the time-averaged conformation in solution, only X-ray crystallography can reveal the precise puckering parameters and any subtle distortions in the solid state.

conformational_analysis cluster_topic Conformational Analysis of 1-tert-butylpiperidine-2,4-dione cluster_methods Analytical Methods cluster_insights Derived Insights topic 1-tert-butylpiperidine-2,4-dione xray X-ray Crystallography (Solid State) topic->xray nmr NMR Spectroscopy (Solution State) topic->nmr comp Computational Modeling (In Silico) topic->comp insight_xray Definitive 3D Structure Crystal Packing Ring Puckering xray->insight_xray insight_nmr Time-Averaged Conformation Dynamic Processes nmr->insight_nmr insight_comp Lowest Energy Conformations Electronic Properties comp->insight_comp insight_xray->insight_nmr Provides Solid-State Reference insight_nmr->insight_comp Complements insight_comp->insight_xray Predicts/Corroborates

Figure 2: Interplay between different analytical techniques for conformational analysis.

Conclusion

For the structural elucidation of 1-tert-butylpiperidine-2,4-dione derivatives, single-crystal X-ray crystallography is an unparalleled technique. It delivers a high-resolution snapshot of the molecule's conformation and its interactions within the crystal lattice, providing crucial data for structure-activity relationship (SAR) studies and computational modeling. While NMR and theoretical calculations offer valuable complementary information about the molecule's behavior in solution and its energetic landscape, the crystallographic data provides the authoritative, foundational structural evidence. By integrating these techniques, researchers can achieve a holistic understanding of these important heterocyclic scaffolds, accelerating the drug discovery and development process.

References

  • Bernes, S., et al. (2015). Crystal structures of two chiral piperidine derivatives: 1-[(1R)-2-hydroxy-1-phenylethyl]piperidin-4-one and 8-[(1S)-1-phenylethyl]-1,4-dioxa-8-azaspiro[4.5]decane-7-thione. IUCrData, 1(1). Available at: [Link]

  • Abraham, R. J., et al. (1993). Conformational analysis. Part 16. Conformational free energies in substituted piperidines and piperidinium salts. Journal of the Chemical Society, Perkin Transactions 2, (5), 827-833. Available at: [Link]

  • Romero-Ibañez, J., et al. (2015). Crystal structures of two chiral piperidine derivatives: 1-[(1R)-2-hydroxy-1-phenylethyl]piperidin-4-one and 8-[(1S)-1-phenylethyl]-1,4-dioxa-8-azaspiro[4.5]decane-7-thione. Acta Crystallographica Section E: Crystallographic Communications, 71(10), 1222–1226. Available at: [Link]

  • ResearchGate (n.d.). Conformational analysis of 2 by DFT and NMR. Available at: [Link]

  • Smith, A. B., et al. (2009). Diversity-Oriented Synthesis of 2,4,6-Trisubstituted Piperidines via Type II Anion Relay Chemistry (ARC). Journal of the American Chemical Society, 131(41), 14736–14738. Available at: [Link]

  • Scott, D. W., & Crowder, G. A. (1967). Piperidine: vibrational assignment, conformational analysis, and chemical thermodynamic properties. Journal of Molecular Spectroscopy, 24(1-4), 123-134. Available at: [Link]

  • Arulraj, R., & Muthusubramanian, S. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199. Available at: [Link]

  • Chemical Review and Letters (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Available at: [Link]

  • Didierjean, C., et al. (2004). (6S)-6-Isobutylpiperidine-2,4-dione and (4R,6S)/(4S,6S)-4-hydroxy-6-isobutylpiperidin-2-one. Acta Crystallographica Section C: Crystal Structure Communications, 60(3), o202-o205. Available at: [Link]

  • Englert, U., et al. (2014). Crystal structure of 1-(piperidin-1-yl)butane-1,3-dione. Acta Crystallographica Section E: Structure Reports Online, 70(10), o1297. Available at: [Link]

  • Pelliccia, S., et al. (2007). Regioselective γ-Alkylation of tert-Butyl 2,4-Dioxopiperidine-1-carboxylate. Synthesis, 2007(18), 2811-2815. Available at: [Link]

  • Tikhov, T. R., & Kuznetsov, V. E. (2021). Construction of piperidine-2,4-dione-type azaheterocycles and their application in modern drug development and natural product synthesis. Russian Chemical Reviews, 90(1), 1-28. Available at: [Link]

  • Gümüşer, F. T., & Albay, A. (2018). X-Ray and Theoretical Studies of 4-((4-(tert-butyl)benzylidene)amino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one. Journal of the Turkish Chemical Society Section A: Chemistry, 5(3), 941-952. Available at: [Link]

Sources

Validation

A Comparative Guide to Purity Analysis of 1-Tert-butylpiperidine-2,4-dione

For researchers, scientists, and drug development professionals, establishing the purity of novel chemical entities is a cornerstone of reliable and reproducible research. 1-Tert-butylpiperidine-2,4-dione, a substituted...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, establishing the purity of novel chemical entities is a cornerstone of reliable and reproducible research. 1-Tert-butylpiperidine-2,4-dione, a substituted heterocyclic compound, serves as a valuable building block in medicinal chemistry. Its utility, however, is directly dependent on its chemical purity. The presence of unreacted starting materials, synthetic by-products, or degradation products can lead to misleading biological data, failed experiments, and compromised safety profiles.

This guide provides an in-depth comparison of orthogonal analytical techniques for the comprehensive purity assessment of 1-Tert-butylpiperidine-2,4-dione. We will move beyond simple procedural lists to explain the causality behind methodological choices, ensuring that each protocol functions as a self-validating system. The methods discussed—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR)—are evaluated for their specific strengths in detecting different types of impurities, from process-related contaminants to potential degradants.

Understanding the Impurity Landscape

Effective purity analysis begins with an understanding of what impurities might be present. The synthesis of piperidine-2,4-dione derivatives often involves the cyclization of precursors derived from materials like glutaric acid and a primary amine (tert-butylamine) or the condensation of an N-protected β-amino acid with a malonic acid equivalent like Meldrum's acid.[1][2]

Based on these synthetic routes, potential process-related impurities include:

  • Unreacted Starting Materials: Glutaric acid, tert-butylamine, N-Boc-β-alanine.

  • Reagents and By-products: Condensing agents (e.g., EDC), or by-products from the decomposition of Meldrum's acid.

  • Intermediates: Incompletely cyclized precursor molecules.

Furthermore, the molecule's stability is a critical factor. Forced degradation studies, which intentionally expose the drug substance to harsh conditions, are essential for developing a stability-indicating method that can separate the intact molecule from its degradation products.[3]

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Stability

HPLC is the principal technique for determining the purity of non-volatile organic compounds and is essential for developing stability-indicating methods.[4] A reversed-phase method is most suitable for a molecule of this polarity.

Expertise & Causality: The choice of a C18 column provides a versatile hydrophobic stationary phase that effectively retains the molecule. The mobile phase, a mixture of acetonitrile and water, is standard for reversed-phase chromatography. The addition of a small amount of acid (e.g., formic or trifluoroacetic acid) is crucial; it protonates residual silanols on the stationary phase and ensures the analyte is in a single ionic state, leading to sharper, more symmetrical peaks.[5] UV detection is appropriate due to the presence of carbonyl chromophores, with a low wavelength (e.g., 210 nm) selected to maximize sensitivity.[4]

Workflow for HPLC Purity Analysis

cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Accurately weigh ~10 mg of 1-Tert-butylpiperidine-2,4-dione B Dissolve in Diluent (e.g., 50:50 ACN:H2O) to 1 mg/mL A->B C Prepare working standard (~0.1 mg/mL) and sample solution B->C D Filter through 0.45 µm syringe filter C->D E Equilibrate RP-HPLC system D->E F Inject Standard(s) for System Suitability E->F G Inject Sample Solution F->G H Integrate Chromatogram G->H I Calculate Purity (% Area) H->I J Assess Peak Purity (if using PDA) H->J

Caption: High-level workflow for HPLC purity determination.

Detailed Experimental Protocol: HPLC Purity
  • Instrumentation: A standard HPLC system equipped with a UV or Photodiode Array (PDA) detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: Water with 0.1% Formic Acid

    • Solvent B: Acetonitrile with 0.1% Formic Acid

  • Gradient Elution:

    Time (min) % Solvent B
    0.0 20
    20.0 80
    25.0 80
    25.1 20

    | 30.0 | 20 |

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a sample solution of approximately 0.5 mg/mL in a 50:50 mixture of acetonitrile and water.

Protocol: Forced Degradation for a Stability-Indicating Method

To ensure the HPLC method is "stability-indicating," forced degradation studies must be performed.[3] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[6]

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Stress Conditions: [7][8]

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Heat at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Store at room temperature for 24 hours.

    • Thermal Degradation: Store the solid compound in an oven at 105°C for 48 hours, then dissolve for analysis.

    • Photolytic Degradation: Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, then dissolve for analysis.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using the HPLC method described above. The method is considered stability-indicating if all degradation product peaks are baseline-resolved from the main API peak.

Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile and Thermally Stable Impurities

GC-MS is a highly sensitive and specific technique ideal for identifying volatile and thermally stable compounds that may not be detected by HPLC.[9] This includes residual solvents from the synthesis or low molecular weight, non-chromophoric impurities.

Expertise & Causality: A non-polar capillary column, such as a DB-5ms, is chosen for its versatility in separating a wide range of analytes based on their boiling points. A temperature gradient program is employed to first elute highly volatile compounds at a low temperature, followed by a ramp to elute the main component and any higher-boiling impurities. Mass spectrometry provides definitive identification through fragmentation patterns.

Detailed Experimental Protocol: GC-MS Analysis
  • Instrumentation: GC system coupled to a Mass Spectrometer with an Electron Ionization (EI) source.

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 15°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Injector Temperature: 250°C.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Mass Scan Range: m/z 40-450.

  • Sample Preparation: Prepare a solution of approximately 1 mg/mL in a volatile organic solvent like dichloromethane or ethyl acetate.

Quantitative NMR (qNMR): An Absolute Purity Assessment

Unlike chromatographic techniques that provide a relative purity based on area percentage, qNMR can determine the absolute purity of a compound without requiring a reference standard of the analyte itself.[10][11] It is a primary analytical method based on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[12]

Expertise & Causality: The qNMR experiment requires specific acquisition parameters to ensure accurate quantification. A long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of any proton being integrated is critical to allow for complete relaxation of the nuclei between scans, ensuring the signal intensity is truly proportional to the molar concentration.[12] An internal standard with known purity, chemical stability, and non-overlapping signals is chosen. Maleic anhydride is a suitable choice as its vinylic protons resonate in a clear region of the spectrum, away from the aliphatic signals of the piperidine-dione ring.

Workflow for qNMR Purity Determination

A Accurately weigh Analyte (1-Tert-butylpiperidine-2,4-dione) C Dissolve both in deuterated solvent (e.g., DMSO-d6) in a vial A->C B Accurately weigh Internal Standard (e.g., Maleic Anhydride) B->C D Transfer solution to NMR tube C->D E Acquire 1H NMR spectrum with quantitative parameters (long D1) D->E F Process spectrum (phase, baseline) E->F G Integrate non-overlapping peaks of Analyte and Standard F->G H Calculate Purity using the standard qNMR equation G->H

Caption: Step-by-step workflow for absolute purity analysis by qNMR.

Detailed Experimental Protocol: Quantitative ¹H NMR (qNMR)
  • Sample Preparation:

    • Accurately weigh approximately 15 mg of 1-Tert-butylpiperidine-2,4-dione into a vial.

    • Accurately weigh approximately 5 mg of a high-purity internal standard (e.g., maleic anhydride) into the same vial.

    • Dissolve the contents in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆).

  • NMR Acquisition:

    • Spectrometer: 400 MHz or higher.

    • Pulse Program: Standard 1D proton experiment.

    • Relaxation Delay (D1): ≥ 30 seconds (should be optimized based on T1 measurements).

    • Pulse Angle: 90°.

    • Number of Scans: ≥ 16 (for good signal-to-noise).

  • Data Processing:

    • Apply Fourier transform, phase correction, and baseline correction.

    • Integrate a well-resolved signal from the analyte (e.g., the tert-butyl singlet) and a signal from the internal standard (e.g., the singlet for the two vinylic protons of maleic anhydride).

  • Purity Calculation: The purity of the analyte (Purityₐ) is calculated using the following equation:[12]

    Purityₐ (%) = (Iₐ / Iₛₜₐ) * (Nₛₜₐ / Nₐ) * (Mₐ / Mₛₜₐ) * (mₛₜₐ / mₐ) * Purityₛₜₐ

    Where:

    • I: Integral value of the signal

    • N: Number of protons for the integrated signal

    • M: Molar mass

    • m: Mass

    • Subscripts 'a' and 'std' refer to the analyte and internal standard, respectively.

Comparative Analysis and Method Selection

The choice of analytical technique is driven by the specific question being asked. A multi-faceted approach provides the most comprehensive purity profile.

Parameter HPLC-UV/PDA GC-MS Quantitative NMR (qNMR)
Primary Purpose Routine purity testing, impurity profiling, stability-indicating assays.Analysis of volatile/semi-volatile impurities, residual solvents.Absolute purity determination, structural confirmation.
Principle Differential partitioning between liquid mobile and solid stationary phases.Partitioning between gas mobile phase and liquid/solid stationary phase.Nuclear spin resonance in a magnetic field.
Quantitation Relative (% Area); requires reference standard for absolute quantitation.Relative (% Area); can be quantitative with appropriate standards.Absolute (molar basis) using an internal standard.[11]
Strengths Robust, versatile, widely applicable, ideal for stability studies.[4]High sensitivity and specificity for volatile compounds.Primary method, non-destructive, no analyte-specific standard needed.[10]
Limitations May not detect non-UV active or volatile impurities.Not suitable for non-volatile or thermally labile compounds.Lower sensitivity than chromatographic methods, potential for signal overlap.
Logical Framework for Purity Analysis

A logical approach to purity analysis ensures all potential impurities are addressed.

cluster_screening Initial Purity & Impurity Profile cluster_absolute Definitive Purity Assay cluster_stability Stability Assessment start Synthesized Batch of 1-Tert-butylpiperidine-2,4-dione hplc HPLC-PDA Analysis start->hplc Check for non-volatile impurities gcms GC-MS Analysis start->gcms Check for volatile impurities & solvents qnmr qNMR Analysis start->qnmr Determine absolute purity forced_deg Forced Degradation Study hplc->forced_deg Develop method report Comprehensive Purity Report hplc->report gcms->report qnmr->report stability_hplc Stability-Indicating HPLC Method forced_deg->stability_hplc Validate method stability_hplc->report

Caption: Decision framework for comprehensive purity analysis.

Conclusion

The purity analysis of 1-Tert-butylpiperidine-2,4-dione is not a one-size-fits-all process. A comprehensive assessment relies on the strategic application of orthogonal analytical techniques. HPLC serves as the foundational method for routine purity checks and is indispensable for developing stability-indicating assays through forced degradation studies. GC-MS complements this by providing a high-sensitivity window into volatile and process-related impurities that HPLC might miss. Finally, qNMR stands as the ultimate arbiter of absolute purity, providing a direct, primary measurement of the molecule's mass fraction without reliance on a specific reference standard. By integrating these methods, researchers and drug developers can establish a robust, self-validating purity profile, ensuring the quality and integrity of their scientific endeavors.

References

  • Pauli, G. F., Chen, S.-N., Simmler, C., Lankin, D. C., Gödecke, T., Jaki, B. U., Friesen, J. B., McAlpine, J. B., & Napolitano, J. G. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]

  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2005). Quantitative 1H NMR: A Versatile Tool for the Purity Evaluation of Natural Products.
  • University of Illinois Chicago. (n.d.). Quantitative NMR (qNMR) - Pharmacognosy Institute (PHCI). Retrieved from [Link]

  • Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). [Link]

  • JEOL. (2022, December 19). Quantitative NMR (qNMR) ? Moving into the future with an evolution of reliability. [Link]

  • Olszewska, M. A., & Wolbiś, M. (2004). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica - Drug Research, 61(5), 329-334.
  • Jain, D., & Basniwal, P. K. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Asian Journal of Pharmaceutical and Clinical Research, 6(4), 1-12.
  • Shinde, S., & Pishawikar, S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). [Link]

  • Maithani, M., et al. (2022). Forced degradation studies on the piperine-based benzene sulfonylamidine: The effect of acid, base, and peroxide on its stability. AIP Conference Proceedings, 2543(1), 070001. [Link]

  • Starek, M., & Dąbrowski, Z. (2005). Synthesis of 1-tert-butyl-4-chloropiperidine: generation of an N-tert-butyl group by the reaction of a dimethyliminium salt with methylmagnesium chloride. The Journal of Organic Chemistry, 70(5), 1930–1933. [Link]

  • Patel, N. N., & Kothari, C. S. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 6(1), 94-102.
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  • Google Patents. (2015). CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.
  • ResearchGate. (n.d.). Gas chromatography–mass spectrometry chromatogram for the sample at 1 h and 50°C with a molar ratio of 2 (DB Wax column). [Link]

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  • Rajput, A. P., & Nagarale, D. V. (2016). Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives. Der Pharma Chemica, 8(8), 182-186.
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Comparative

A Comparative Guide to the Synthesis of 1-Tert-butylpiperidine-2,4-dione

For Researchers, Scientists, and Drug Development Professionals The piperidine-2,4-dione scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active compounds. The introductio...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The piperidine-2,4-dione scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active compounds. The introduction of an N-tert-butyl group can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, making the efficient synthesis of 1-tert-butylpiperidine-2,4-dione a topic of considerable interest. This guide provides a comparative analysis of the primary synthetic methodologies for this target compound, offering insights into the strategic selection of a synthetic route based on precursor availability, desired scale, and process robustness.

Introduction to Synthetic Strategies

The synthesis of 1-tert-butylpiperidine-2,4-dione primarily revolves around the construction of the heterocyclic ring. The most prevalent and well-documented approach is the Dieckmann condensation , an intramolecular cyclization of a suitable N,N-disubstituted diester. A viable alternative approach involves the initial formation of an N-tert-butyl β-amino acid derivative followed by reaction with a malonic acid equivalent and subsequent cyclization. We will explore both of these strategies in detail.

Method 1: The Dieckmann Condensation Approach

The Dieckmann condensation is a robust and widely utilized method for the formation of five- and six-membered rings.[1] In the context of 1-tert-butylpiperidine-2,4-dione synthesis, this strategy involves the intramolecular cyclization of a diester, specifically a derivative of N,N-bis(carboxyethyl)tert-butylamine.

Reaction Pathway

The overall transformation can be visualized as a two-step process: first, the synthesis of the acyclic diester precursor, followed by the base-mediated intramolecular cyclization.

Dieckmann_Condensation_Pathway cluster_0 Precursor Synthesis cluster_1 Cyclization tert-Butylamine tert-Butylamine Precursor Diethyl N,N-bis(2-ethoxycarbonylethyl)tert-butylamine tert-Butylamine->Precursor Michael Addition Ethyl_acrylate Ethyl_acrylate Ethyl_acrylate->Precursor Product 1-Tert-butylpiperidine-2,4-dione Precursor->Product Dieckmann Condensation Base Base Base->Product

Caption: Synthetic workflow for 1-Tert-butylpiperidine-2,4-dione via Dieckmann condensation.

Experimental Protocol

Step 1: Synthesis of Diethyl 3,3'-(tert-butylazanediyl)dipropanoate

  • To a solution of tert-butylamine (1 equivalent) in a suitable solvent such as ethanol, add ethyl acrylate (2.2 equivalents).

  • The reaction is typically performed at room temperature or with gentle heating.[2] The progress of the Michael addition can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, the solvent is removed under reduced pressure. The crude product can be purified by vacuum distillation to yield diethyl 3,3'-(tert-butylazanediyl)dipropanoate.

Step 2: Dieckmann Condensation

  • Under an inert atmosphere (e.g., argon or nitrogen), dissolve the diester from Step 1 in an anhydrous solvent such as toluene or tetrahydrofuran (THF).

  • Add a strong base, such as sodium ethoxide or sodium hydride (1.1 equivalents), portion-wise at room temperature or 0 °C.

  • Heat the reaction mixture to reflux for several hours until the cyclization is complete, as monitored by TLC.

  • Cool the reaction mixture and quench by carefully adding a proton source, such as acetic acid or a saturated aqueous solution of ammonium chloride.

  • Perform an aqueous workup and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is evaporated.

  • The resulting crude product, a β-keto ester, is then subjected to hydrolysis and decarboxylation by heating with aqueous acid (e.g., hydrochloric acid or sulfuric acid) to afford 1-tert-butylpiperidine-2,4-dione.

  • Purify the final product by column chromatography or recrystallization.

Causality and Optimization
  • Choice of Base: The selection of the base is critical. Sodium ethoxide in ethanol is a common choice; however, using a non-nucleophilic base like sodium hydride in an aprotic solvent like THF can prevent potential transesterification side reactions.[3]

  • Anhydrous Conditions: The Dieckmann condensation is sensitive to moisture, which can hydrolyze the ester functional groups and consume the base. Therefore, the use of anhydrous solvents and an inert atmosphere is crucial for achieving high yields.

  • Reaction Temperature: While the initial deprotonation is often performed at a lower temperature to control the reaction, heating is typically required to drive the intramolecular cyclization to completion.

Method 2: N-tert-butyl-β-alanine Derivative Approach

This strategy offers a more convergent synthesis where the N-tert-butyl group is introduced early on to a β-alanine precursor. This is then followed by elongation and cyclization.

Reaction Pathway

This approach can be divided into the formation of N-tert-butyl-β-alanine ethyl ester, acylation with a malonyl derivative, and subsequent cyclization.

Beta_Alanine_Approach cluster_0 Precursor Synthesis cluster_1 Cyclization beta_Alanine_ester tert-Butyl 3-aminopropanoate Intermediate N-tert-butyl-N-(2-ethoxycarbonylacetyl)-β-alanine tert-butyl ester beta_Alanine_ester->Intermediate Acylation Malonyl_chloride Ethyl Malonyl Chloride Malonyl_chloride->Intermediate Product 1-Tert-butylpiperidine-2,4-dione Intermediate->Product Intramolecular Condensation Base Base Base->Product

Caption: Workflow for 1-Tert-butylpiperidine-2,4-dione via an N-tert-butyl-β-alanine derivative.

Experimental Protocol

Step 1: Synthesis of tert-Butyl 3-(tert-butylamino)propanoate

  • A common method for the synthesis of β-amino esters is the reduction of the corresponding cyanoacetate. For instance, tert-butyl cyanoacetate can be reduced using Raney nickel and hydrogen in a methanol-ammonia solution to yield tert-butyl 3-aminopropanoate.[4]

  • Alternatively, tert-butylamine can be reacted with a suitable β-propiolactone or acrylic acid derivative, although this can sometimes lead to mixtures of products.

Step 2: Acylation with Ethyl Malonyl Chloride

  • Dissolve the tert-butyl 3-(tert-butylamino)propanoate from the previous step in a suitable aprotic solvent, such as dichloromethane or THF, containing a non-nucleophilic base like triethylamine or diisopropylethylamine (2 equivalents).

  • Cool the solution to 0 °C and add a solution of ethyl malonyl chloride (1.1 equivalents) in the same solvent dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Perform an aqueous workup to isolate the desired N-acylated diester.

Step 3: Intramolecular Cyclization

  • The cyclization of the N-acylated diester can be achieved under similar conditions to the Dieckmann condensation described in Method 1, using a strong base like sodium ethoxide or sodium hydride.

  • Following cyclization, acidic workup and decarboxylation will yield the final product, 1-tert-butylpiperidine-2,4-dione.

Causality and Optimization
  • Precursor Synthesis: The synthesis of the N-tert-butyl-β-alanine ester is a key step. The choice of the ester group (e.g., ethyl vs. tert-butyl) in the β-alanine precursor and the malonyl chloride derivative is important to avoid transesterification during the base-catalyzed cyclization. Using the same ester groups is ideal.

  • Acylation Conditions: The acylation step should be performed under anhydrous conditions to prevent the hydrolysis of the acid chloride. The use of a hindered amine base can help to minimize side reactions.

Comparative Analysis

ParameterMethod 1: Dieckmann CondensationMethod 2: N-tert-butyl-β-alanine Derivative Approach
Starting Materials tert-Butylamine, Ethyl acrylateβ-Alanine derivative, Ethyl malonyl chloride
Number of Steps 2-3 (depending on precursor availability)3-4 (depending on precursor synthesis)
Key Reactions Michael Addition, Dieckmann CondensationN-alkylation/reduction, Acylation, Intramolecular Condensation
Potential Yield Moderate to HighModerate
Scalability Generally goodCan be scalable, but precursor synthesis might add complexity
Reagent Toxicity Moderate (strong bases)Moderate (acid chlorides, strong bases)
Reaction Conditions Requires strictly anhydrous conditions for cyclizationRequires anhydrous conditions for acylation and cyclization

Conclusion

Both the Dieckmann condensation approach and the N-tert-butyl-β-alanine derivative approach offer viable pathways to 1-tert-butylpiperidine-2,4-dione. The choice between these methods will largely depend on the availability and cost of the starting materials, as well as the desired scale of the synthesis.

The Dieckmann condensation route (Method 1) is often more direct if the starting materials, tert-butylamine and ethyl acrylate, are readily available. It is a well-established reaction with a large body of literature, making troubleshooting more straightforward.

The N-tert-butyl-β-alanine derivative approach (Method 2) provides more control over the introduction of the N-tert-butyl group and may be preferred if a specific β-alanine precursor is more accessible or if diversification of the β-amino acid backbone is desired in related syntheses.

For researchers in drug development, the modularity of Method 2 might be advantageous for creating a library of analogs. For large-scale production, the atom economy and potentially fewer steps of Method 1 could be more favorable. In either case, careful control of anhydrous conditions during the cyclization step is paramount for achieving high yields of the target 1-tert-butylpiperidine-2,4-dione.

References

  • Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. PMC. [Link]

  • THE USE OF POLYSTYRYLSULFONYL CHLORIDE RESIN AS A SOLID SUPPORTED CONDENSATION REAGENT FOR THE FORMATION OF ESTERS: SYNTHESIS OF N-[(9-FLUORENYLMETHOXY)CARBONYL]-L-ASPARTIC ACID; α tert-BUTYL ESTER, β-(2-ETHYL[(1E)-(4-NITROPHENYL)AZO]PHENYL]AMINO]ETHYL ESTER. Organic Syntheses. [Link]

  • Intramolecular Claisen Condensations: The Dieckmann Cyclization. Fiveable. [Link]

  • A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. Royal Society of Chemistry. [Link]

  • A paradoxical case of dieckmann cyclisation. R Discovery. [Link]

  • [ - L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-. Organic Syntheses. [Link]

  • 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. NC State University Libraries. [Link]

  • Synthesis method of tert-butyl 2-(methylamino)ethylcarbamate.
  • Theoretical and Experimental Study on the Reaction of tert-Butylamine with OH Radicals in the Atmosphere. White Rose ePrints. [Link]

  • Ethyl acrylate – Knowledge and References. Taylor & Francis Online. [Link]

  • 6.5: Intramolecular Claisen Condensations - The Dieckmann Cyclization. Chemistry LibreTexts. [Link]_Dieckmann_Cyclization)

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1-Tert-butylpiperidine-2,4-dione

As a Senior Application Scientist, I approach chemical handling not merely as a regulatory checklist, but as a system of causal relationships. Understanding why a chemical behaves the way it does dictates how we protect...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach chemical handling not merely as a regulatory checklist, but as a system of causal relationships. Understanding why a chemical behaves the way it does dictates how we protect ourselves. This guide provides an authoritative, self-validating framework for handling 1-tert-butylpiperidine-2,4-dione , ensuring that researchers and drug development professionals can execute their workflows with maximum safety, precision, and confidence.

Chemical Profile & Hazard Causality

Before donning Personal Protective Equipment (PPE), we must understand the physicochemical properties driving the hazard profile of 1-tert-butylpiperidine-2,4-dione.

ParameterSpecification
Chemical Name 1-tert-butylpiperidine-2,4-dione
CAS Number 90608-67-6[1]
Molecular Weight 169.22 g/mol [2]
Physical Form Solid / Powder[1]
Melting Point 92 - 96 °C[1]
Storage Temperature -10 °C (Requires cold storage)[1]
GHS Pictogram GHS07 (Exclamation Mark)[1]
Signal Word Warning[1]

Mechanistic Hazard Assessment: According to standardized safety data from [1], this compound carries four primary GHS hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[1].

Causality: The 2,4-dione moiety is highly reactive, capable of participating in enolization and acting as a Michael acceptor or nucleophile depending on the environment. When this reactive core is coupled with the highly lipophilic tert-butyl group, the molecule's ability to penetrate the lipid bilayers of the skin and mucous membranes is significantly enhanced, causing localized irritation (H315, H319)[1]. Furthermore, because it is a fine powder at room temperature, aerosolization during transfer poses a high risk of respiratory irritation (H335)[1].

Mandatory PPE Framework

To mitigate the specific risks outlined above, the following PPE is strictly required. This is not a generic recommendation; it is a targeted defense system.

  • Respiratory Protection : Because the compound is a respiratory irritant (H335)[1] and exists as a powder[1], handling outside of a ventilated enclosure requires an N95 or P100 particulate respirator. However, the primary control should be engineering: all open handling must occur within a certified chemical fume hood.

  • Hand Protection (Double Gloving) : The lipophilicity of the tert-butyl group facilitates dermal absorption. Use standard nitrile examination gloves (minimum 4 mil thickness). Double gloving is recommended during the weighing and transfer phases. If the outer glove is contaminated, it can be immediately doffed without exposing the skin.

  • Eye Protection : Chemical splash goggles (ANSI Z87.1 compliant) are mandatory. Standard safety glasses with side shields are insufficient because fine powders can bypass shields and cause serious eye irritation via airborne dust.

  • Body Protection : A standard, fully buttoned laboratory coat (flame-resistant if working with concurrent flammable solvents) and closed-toe, non-porous shoes.

Operational Workflow: From Storage to Reaction

Handling cold-stored powders requires a specific sequence to prevent moisture condensation, which can degrade the reagent and alter its mass, ruining stoichiometric precision.

G Storage 1. Cold Storage (-10°C) Maintain sealed environment Equilibrate 2. Thermal Equilibration Warm to RT in desiccator Storage->Equilibrate Weighing 3. Fume Hood Weighing Don GHS07-compliant PPE Equilibrate->Weighing Transfer 4. Closed-System Transfer Minimize dust generation Weighing->Transfer Decon 5. Decontamination Clean surfaces & dispose waste Transfer->Decon

Operational workflow for handling cold-stored 1-tert-butylpiperidine-2,4-dione powder.

Step-by-Step Methodology:

  • Thermal Equilibration (Critical Step) : Remove the sealed container from the -10 °C freezer[1]. Do not open it immediately. Place the sealed vial in a desiccator and allow it to equilibrate to room temperature for at least 30-60 minutes. Opening a cold vial introduces ambient humidity, causing water to condense on the powder, leading to hydrolysis or inaccurate weighing.

  • Environment Preparation : Ensure the fume hood sash is lowered to the optimal operating height. Lay down a disposable anti-static weighing mat to capture any micro-spills.

  • Weighing : Using an anti-static spatula, carefully transfer the powder to a tared glass weigh boat or anti-static weighing paper. Avoid rapid, sweeping motions that could aerosolize the fine powder.

  • Transfer : Transfer the weighed solid directly into the reaction vessel. If the reaction involves organic solvents, you may rinse the weigh boat with the reaction solvent to ensure quantitative transfer.

  • Resealing : Purge the source vial with dry nitrogen or argon before resealing to displace moisture and oxygen, then return it immediately to -10 °C storage[1].

Emergency Response & Decontamination

A self-validating protocol must account for failure states.

  • Spill Response : Do not dry-sweep the powder, as this will aerosolize the irritant. Gently cover the spill with damp absorbent paper (using water or a mild solvent like ethanol) to suppress dust. Carefully scoop the material into a designated solid waste container.

  • Skin Contact : Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. The lipophilic nature of the compound means water alone may be insufficient; soap is required to emulsify and remove the chemical.

  • Eye Contact : Flush eyes at an emergency eyewash station for a minimum of 15 minutes, holding eyelids open to ensure complete irrigation. Seek immediate medical evaluation.

Waste Disposal Protocols

1-tert-butylpiperidine-2,4-dione must not be disposed of in standard municipal waste or washed down the sink.

  • Solid Waste : All contaminated consumables (gloves, weigh boats, paper towels) and residual chemical must be placed in a clearly labeled, sealable hazardous waste container designated for "Toxic/Irritant Solid Organic Waste."

  • Liquid Waste : If the compound has been dissolved in a solvent for a reaction, the resulting mixture must be disposed of in the appropriate organic solvent waste carboy (halogenated or non-halogenated, depending on the solvent used).

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 53416068, 1-tert-butylpiperidine-2,4-dione. PubChem. Retrieved from[Link]

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